m-PEG49-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H200O51/c1-103-4-5-105-8-9-107-12-13-109-16-17-111-20-21-113-24-25-115-28-29-117-32-33-119-36-37-121-40-41-123-44-45-125-48-49-127-52-53-129-56-57-131-60-61-133-64-65-135-68-69-137-72-73-139-76-77-141-80-81-143-84-85-145-88-89-147-92-93-149-96-97-151-99-98-150-95-94-148-91-90-146-87-86-144-83-82-142-79-78-140-75-74-138-71-70-136-67-66-134-63-62-132-59-58-130-55-54-128-51-50-126-47-46-124-43-42-122-39-38-120-35-34-118-31-30-116-27-26-114-23-22-112-19-18-110-15-14-108-11-10-106-7-6-104-3-2-100(101)102/h2-99H2,1H3,(H,101,102) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXIMMLDJJHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H200O51 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2218.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of m-PEG49-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-polyethylene glycol-acid with 49 PEG units (m-PEG49-acid). This bifunctional molecule is of significant interest in biomedical research and drug development, primarily serving as a high-purity, biocompatible linker. Its properties, such as water solubility and a reactive carboxylic acid group, make it a versatile tool for enhancing the therapeutic profiles of biomolecules and for the construction of complex drug delivery systems.[1][2]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its application in bioconjugation, formulation development, and material science.
| Property | Value | Source(s) |
| Molecular Weight | 2218.63 g/mol | [3][4][5] |
| Chemical Formula | C₁₀₀H₂₀₀O₅₁ | |
| Physical Form | White to off-white solid | |
| Purity | ≥95% - 98% | |
| Solubility | Soluble in water, DMSO, DMF, THF, and Dichloromethane (DCM) | |
| Reactive Group | Carboxylic Acid (-COOH) | |
| Storage Conditions | Store at -20°C or 4-8°C, desiccated and protected from light |
Detailed Methodologies: Characterization and Analysis
Accurate characterization of this compound is essential for its effective use. The following protocols outline standard experimental methods for determining its key physicochemical properties.
Determination of Molecular Weight and Polydispersity
-
Method: Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) or Mass Spectrometry (MS).
-
Protocol Outline:
-
Sample Preparation: Prepare a solution of this compound in an appropriate mobile phase (e.g., phosphate-buffered saline or a solvent like THF) at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with an SEC column suitable for the molecular weight range of ~2 kDa. The system should be connected in-line to a MALS detector and a refractive index (RI) detector, or to an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Inject the sample onto the SEC column. The MALS and RI data are used to calculate the absolute molar mass and polydispersity index (PDI) without the need for column calibration with standards. Alternatively, the mass spectrometer will provide a mass distribution from which the average molecular weight can be determined.
-
Purity and Impurity Profile Analysis
-
Method: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Protocol Outline:
-
Rationale: Since PEGs lack a strong UV chromophore, traditional UV detection is often inadequate for purity analysis. CAD and ELSD are mass-based detectors that provide a more uniform response for non-volatile analytes like this compound.
-
Chromatography: Use a reverse-phase C8 or C18 column. A common mobile phase system is a gradient of water and acetonitrile, both containing a small amount of a volatile modifier like formic acid or trifluoroacetic acid.
-
Detection: The eluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles are then detected. This allows for the quantification of the main this compound peak relative to any non-volatile impurities.
-
2D-LC for Complex Mixtures: For resolving the low molecular weight PEG reagent from high molecular weight PEGylated proteins or complex reaction mixtures, an on-line two-dimensional LC (2D-LC) system can be employed. The first dimension can be SEC to separate by size, followed by trapping the fraction of interest and injecting it onto a second-dimension reverse-phase column for high-resolution separation.
-
Structural Confirmation via NMR Spectroscopy
-
Method: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol Outline:
-
Sample Preparation: Dissolve a small amount of this compound (5-10 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation: In the ¹H NMR spectrum, the characteristic repeating ethylene glycol units (-O-CH₂-CH₂-) will appear as a large singlet around 3.6 ppm. The protons of the methoxy group (CH₃-O-) will be a singlet around 3.4 ppm, and the protons adjacent to the carboxylic acid group will show a distinct chemical shift. The integration of these signals can confirm the structure and estimate the degree of polymerization. ¹³C NMR will confirm the presence of the different carbon environments.
-
Quantification of Carboxylic Acid Functionality
-
Method: Titration or Spectroscopic Assay.
-
Protocol Outline (Titration):
-
Dissolve a precisely weighed amount of this compound in deionized water.
-
Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a pH meter to monitor the pH change.
-
The equivalence point of the titration curve corresponds to the complete neutralization of the carboxylic acid groups. From this, the molar amount of acid can be calculated, providing a measure of the compound's functional purity.
-
Applications and Functional Relationships
This compound is a key component in modern drug development, particularly in PEGylation and as a linker for complex bioconjugates like PROTACs (Proteolysis-targeting chimeras).
Role in Bioconjugation
The terminal carboxylic acid of this compound can be readily conjugated to primary amine groups on proteins, peptides, or small molecules. This is typically achieved through carbodiimide chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable, amine-reactive NHS ester intermediate. This process, known as PEGylation, can enhance the solubility, stability, and circulation half-life of therapeutic molecules.
Application as a PROTAC Linker
This compound is used as a flexible linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker physically connects the two binding ligands, and its length and flexibility are critical for enabling the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).
References
An In-depth Technical Guide to m-PEG49-acid: Structure and Molecular Weight Determination
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with an approximate of 49 PEG units (m-PEG49-acid), a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The document details its chemical structure and outlines key experimental protocols for the precise determination of its molecular weight, a critical parameter influencing its physicochemical and biological properties.[3]
Chemical Structure and Properties
This compound is a polymer consisting of a methoxy-terminated polyethylene glycol (PEG) chain and a terminal carboxylic acid group. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.[4][5] The terminal carboxyl group can be activated to react with primary amine groups, forming stable amide bonds, which is essential for its role in conjugating two different ligands to form a PROTAC molecule.
The general structure consists of a methoxy end group (CH₃O-), a chain of approximately 49 repeating ethylene glycol units (-CH₂CH₂O-), and a terminal carboxylic acid group (-COOH).
Caption: General chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, formulation development, and quality control.
| Parameter | Value |
| Molecular Formula | C₁₀₀H₂₀₀O₅₁ |
| Average Molecular Weight | 2218.63 g/mol |
| PEG Spacer Length | 150 atoms |
| Physical Form | Solid |
| Purity | ≥98% |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). |
Molecular Weight Determination: A Critical Parameter
The molecular weight of PEG derivatives is a crucial parameter that dictates their performance in various applications, especially in pharmaceuticals. It influences properties such as solubility, viscosity, drug-release kinetics, biocompatibility, and in vivo half-life. Therefore, accurate determination of the molecular weight and its distribution (polydispersity) is essential for ensuring product consistency and efficacy.
The following diagram illustrates a general workflow for determining the molecular weight of this compound using common analytical techniques.
Caption: Experimental workflow for polymer characterization.
Experimental Protocols
Detailed methodologies for the most common and effective techniques used to characterize the molecular weight of this compound are provided below.
GPC/SEC is a powerful technique for determining the molecular weight distribution of polymers. It separates molecules based on their size or hydrodynamic volume in solution.
Methodology:
-
System Preparation:
-
Mobile Phase: Prepare an appropriate mobile phase, such as Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline), ensuring it is filtered and degassed.
-
Columns: Utilize a set of GPC/SEC columns suitable for the molecular weight range of the polymer (e.g., a series of columns with different pore sizes).
-
Detector: A refractive index (RI) detector is commonly used for PEG analysis.
-
System Equilibration: Equilibrate the system by pumping the mobile phase through the columns at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of narrow-polydispersity PEG standards of known molecular weights.
-
Inject each standard individually and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter.
-
Inject the filtered sample into the GPC/SEC system.
-
-
Data Analysis:
-
Record the chromatogram for the this compound sample.
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the sample's chromatogram.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is an essential technique for the absolute measurement of the molecular weight of individual polymer chains, allowing for precise characterization and end-group analysis.
Methodology:
-
Solution Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in an organic solvent (e.g., dissolve 15.8 mg of CHCA in 1 mL of ethanol using an ultrasonic bath).
-
Cationizing Agent: Prepare a solution of a cationizing agent, like sodium trifluoroacetate (NaTFA), to promote the formation of sodiated adducts [M+Na]⁺ (e.g., dissolve 5.9 mg of NaTFA in 1 mL of ethanol).
-
Analyte Solution: Dissolve the this compound sample in a suitable solvent (e.g., deionized water) to a concentration of approximately 1-2 mg/mL.
-
-
Sample Spotting:
-
Mix the matrix, cationizing agent, and analyte solutions in a specific ratio (e.g., 5:1:1 v/v/v) in an Eppendorf tube.
-
Spot a small volume (e.g., 0.5 µL) of the mixture onto a ground steel MALDI target plate.
-
Allow the spot to air-dry completely, allowing co-crystallization of the matrix and analyte.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., 1,000-5,000 Da) using either linear or reflectron mode. Optimize laser power to achieve good signal intensity without causing fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to an individual polymer chain with a different number of repeating units, typically seen as [M+Na]⁺ ions.
-
The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol monomer unit (44 Da), confirming the sample's identity and purity.
-
Calculate the Mn, Mw, and PDI from the intensities of the peaks in the polymer distribution.
-
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for structural confirmation and for determining the number-average molecular weight (Mn) by end-group analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).
-
Add a small amount of an internal standard with a known concentration if quantitative analysis is required. Tetramethylsilane (TMS) is often used as a reference.
-
-
Instrumental Analysis:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Signal Assignment:
-
Identify the large, broad peak corresponding to the repeating methylene protons (-O-CH₂ -CH₂ -O-) of the PEG backbone, typically around 3.6-3.7 ppm.
-
Identify the singlet peak corresponding to the methoxy (CH₃ -O-) terminal group protons, typically around 3.38 ppm.
-
Identify the signals corresponding to the protons on the alkyl chain adjacent to the terminal carboxylic acid group.
-
-
Integration and Calculation:
-
Integrate the area of the repeating unit peak and the terminal methoxy group peak.
-
The number of repeating units (n) can be calculated using the following formula:
-
n = (Integral of backbone protons / 4) / (Integral of methoxy protons / 3)
-
-
Calculate the number-average molecular weight (Mn) using the formula:
-
Mn = (MW of methoxy group) + (n × MW of repeating unit) + (MW of acid end-group)
-
-
-
References
Synthesis and purification methods for m-PEG-acid derivatives.
An In-Depth Technical Guide to the Synthesis and Purification of m-PEG-Acid Derivatives
Introduction
Methoxypoly(ethylene glycol)-acid (m-PEG-acid) derivatives are pivotal functionalized polymers in the fields of drug delivery, bioconjugation, and nanotechnology.[1][2][3] By featuring a terminal carboxylic acid group, these polymers provide a reactive handle for covalently attaching to amine groups on proteins, peptides, and other therapeutic molecules, a process often referred to as PEGylation.[4] This modification can enhance the solubility, stability, and circulation half-life of biopharmaceuticals while reducing their immunogenicity.[1]
This technical guide provides a comprehensive overview of the core methodologies for synthesizing and purifying various m-PEG-acid derivatives, including m-PEG-acetic acid, m-PEG-succinic acid, and m-PEG-glutaric acid. It offers detailed experimental protocols, comparative data, and visual workflows to aid researchers and drug development professionals in producing high-purity materials essential for their applications.
Synthesis of m-PEG-Acid Derivatives
The synthesis of m-PEG-acid derivatives primarily involves the chemical modification of the terminal hydroxyl group of methoxypoly(ethylene glycol) (m-PEG-OH). The choice of synthetic route depends on the desired linker length between the PEG chain and the terminal acid group, as well as scalability and purity requirements. The principal drawback in many classic approaches has been the difficulty in achieving high yields of pure product, with the main contaminant being the unreacted m-PEG-OH starting material, which is often challenging to separate.
Method 1: Synthesis via Williamson Ether Synthesis and Hydrolysis
This robust method is used to prepare m-PEG-acetic acid and is known for producing high-purity products. The process involves the reaction of m-PEG-OH with a protected bromoacetate, typically t-butyl bromoacetate, followed by acidic hydrolysis to deprotect the carboxylic acid.
Experimental Protocol: Synthesis of m-PEG(5,000)-Acetic Acid
-
Azeotropic Drying: Dissolve 75g (0.015 moles) of m-PEG-OH (MW 5,000) in 750 mL of toluene. Azeotropically distill 150 mL of the solvent to remove water.
-
Alkoxide Formation: Cool the reaction mixture to 30°C. Add 25 mL (0.025 moles) of a 1.0 M solution of potassium t-butoxide in t-butanol. Stir the resulting mixture for 1 hour at room temperature.
-
Alkylation: Add 5.9g (0.030 moles) of t-butyl bromoacetate to the mixture. Heat the cloudy mixture to reflux, then remove the heat source and continue stirring for 18 hours at room temperature.
-
Hydrolysis (Deprotection): To the resulting m-PEG-carboxylic acid t-butyl ester, add 50 mL of trifluoroacetic acid and 0.1 mL of water in 100 mL of methylene chloride. Stir at room temperature for 3 hours.
-
Isolation: Remove the solvent by rotary evaporation. The residue can be recrystallized from a methylene chloride/ethyl ether mixture to yield the final product.
Method 2: Synthesis via Reaction with Cyclic Anhydrides
This is a straightforward and common method for preparing derivatives like m-PEG-succinic acid (mPEG-SA) and m-PEG-glutaric acid (mPEG-GA). The hydroxyl group of m-PEG-OH reacts with a cyclic anhydride (succinic anhydride or glutaric anhydride) to open the ring and form an ester linkage, leaving a terminal carboxylic acid.
Experimental Protocol: Synthesis of m-PEG-Succinic Acid (mPEG-SA)
-
Reactant Preparation: In a suitable flask, dissolve m-PEG-OH in an appropriate solvent like chloroform or dichloromethane.
-
Acylation: Add succinic anhydride to the solution. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine, to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like TLC or NMR.
-
Work-up and Isolation: After the reaction, the mixture is typically washed with a dilute acid solution to remove the basic catalyst. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is often purified by precipitation in a non-solvent like cold diethyl ether.
Method 3: Direct Oxidation of m-PEG-OH
Direct oxidation of the primary alcohol on m-PEG-OH to a carboxylic acid is another route. However, strong oxidizing agents like potassium permanganate (KMnO₄) can cause cleavage of the PEG ether bonds, leading to degradation. Milder, more controlled oxidation methods are preferred. One such method uses hypohalite in the presence of a nitroxide radical catalyst.
Experimental Protocol: Catalytic Oxidation to m-PEG-Carboxylic Acid
-
Reactant Preparation: Dissolve m-PEG-OH, a catalytic amount of a nitroxide radical (e.g., TEMPO), and potassium bromide in water. Cool the solution in an ice-water bath.
-
Oxidant Preparation: In a separate vessel, dissolve a hypohalite (e.g., sodium hypochlorite) in water and adjust the pH to 9-11 using hydrochloric acid. Cool this solution in an ice bath.
-
Reaction: Add the cooled hypohalite solution to the m-PEG solution. Maintain the reaction system's pH between 9 and 11 by the controlled addition of a 0.5N sodium hydroxide solution.
-
Quenching and Isolation: Once the pH stabilizes, continue stirring for 6 hours at room temperature. Add ethanol to quench any remaining oxidant. Adjust the pH to 3 with 4N HCl.
-
Extraction: Extract the product three times with an organic solvent such as dichloromethane. Combine the organic extracts, concentrate them, and precipitate the final product by pouring it into cold ether.
Purification Strategies
The purification of m-PEG-acid is critical to remove unreacted m-PEG-OH, excess reagents, and byproducts. The slight difference in properties between the desired product and the starting material makes this a non-trivial step.
Precipitation and Crystallization
Precipitation is a widely used and straightforward technique for the initial purification of PEG derivatives. Since PEG is soluble in solvents like methylene chloride, acetone, or toluene but insoluble in ethyl ether or hexane, adding the latter to a solution of the crude product causes the polymer to precipitate, leaving many small-molecule impurities behind. Recrystallization from a suitable solvent system (e.g., methylene chloride/ethyl ether) can further enhance purity.
Chromatographic Methods
Chromatography is indispensable for achieving the high purity (>99%) required for pharmaceutical applications.
-
Ion Exchange Chromatography (IEX): This is arguably the most effective method for separating m-PEG-acid from m-PEG-OH. The principle relies on the charge difference: at a suitable pH, the negatively charged carboxylate group of m-PEG-acid binds to an anion exchange resin, while the neutral m-PEG-OH does not and is washed away. The bound m-PEG-acid is then eluted by changing the pH or increasing the salt concentration of the mobile phase.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration or gel permeation chromatography, SEC separates molecules based on their hydrodynamic volume. It is highly effective for separating PEGylated proteins from unreacted components but can also be used to purify the PEG derivative itself, especially for removing low molecular weight impurities or analyzing polydispersity.
Experimental Protocol: Purification by Anion Exchange Chromatography
-
Column Preparation: Pack a column with a suitable anion exchange resin (e.g., Q-Sepharose FF). Equilibrate the column with a low-concentration buffer (e.g., 0.1–50 mM NH₄HCO₃ solution).
-
Sample Loading: Dissolve the crude m-PEG-acid product in the equilibration buffer and load it onto the column.
-
Wash Step: Wash the column with several column volumes of the equilibration buffer to elute the unbound, neutral m-PEG-OH.
-
Elution: Apply a salt gradient (e.g., increasing concentration of NaCl or NH₄HCO₃) or a pH gradient to elute the bound m-PEG-acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by HPLC or NMR) to identify those containing the pure product. Pool the pure fractions and process (e.g., by dialysis or lyophilization) to remove the salt and isolate the final product.
// Node Definitions Crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Precipitation / Crystallization\n(e.g., with Diethyl Ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chromatography [label="Chromatography", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IEX [label="Ion Exchange Chromatography (IEX)", fillcolor="#FFFFFF", fontcolor="#202124"]; SEC [label="Size Exclusion Chromatography (SEC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Purity & Identity Check\n(NMR, HPLC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pooling [label="Pool Pure Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Final Product\n(Lyophilization / Drying)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> Precipitation [label="Initial Cleanup"]; Precipitation -> Chromatography; Chromatography -> IEX [label="Charge Separation\n(Removes m-PEG-OH)"]; Chromatography -> SEC [label="Size Separation\n(Removes small molecules)"]; IEX -> Analysis; SEC -> Analysis; Analysis -> Pooling [label="If pure"]; Pooling -> Final; } dot Caption: General workflow for the purification of m-PEG-acid.
Characterization and Quality Control
Thorough characterization is essential to confirm the successful synthesis and high purity of m-PEG-acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. For m-PEG-acetic acid, the appearance of a new signal corresponding to the methylene protons adjacent to the carbonyl group confirms the modification. For derivatives from anhydrides, characteristic signals for the new linker protons will be present. NMR can also be used to determine the degree of functionalization and estimate purity by comparing the integration of terminal group protons to the repeating ethylene glycol unit protons.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC and SEC are used to assess purity and polydispersity. SEC provides information on the molecular weight distribution, while RP-HPLC can effectively separate the product from impurities, allowing for quantification of purity.
Data Presentation
Table 1: Comparison of Synthesis Methods for m-PEG-Acid
| Method | Primary Reagents | Typical Product | Reported Purity | Key Advantages/Disadvantages |
| Williamson Ether Synthesis | m-PEG-OH, Potassium t-butoxide, t-butyl bromoacetate, TFA | m-PEG-acetic acid | >99% | Adv: High purity, well-controlled. Disadv: Multi-step process. |
| Anhydride Reaction | m-PEG-OH, Succinic or Glutaric anhydride, Base catalyst | m-PEG-succinic acid, m-PEG-glutaric acid | >95% (before extensive purification) | Adv: Simple, one-step reaction. Disadv: Purity can be lower initially. |
| Catalytic Oxidation | m-PEG-OH, TEMPO, NaOCl | m-PEG-carboxylic acid | Variable, depends on control | Adv: Direct conversion. Disadv: Risk of polymer chain cleavage if not carefully controlled. |
Table 2: Key NMR Chemical Shifts for Characterization (¹³C NMR, CDCl₃)
| Derivative | Carbonyl Carbon (C=O) | Methoxy Carbon (-OCH₃) | Reference |
| m-PEG(5,000) Carboxylic Acid | ~170.7 ppm | ~58.3 ppm | |
| m-PEG(12,000) Carboxylic Acid | ~170.6 ppm | ~58.3 ppm | |
| m-PEG(40,000) Carboxylic Acid | ~170.9 ppm | - |
Table 3: Overview of Purification Techniques
| Technique | Principle of Separation | Primary Impurity Removed | Effectiveness |
| Precipitation | Differential Solubility | Small molecule reagents, solvents | Good for initial bulk purification. |
| Anion Exchange (IEX) | Charge | Unreacted, neutral m-PEG-OH | Highly effective for achieving high purity. |
| Size Exclusion (SEC) | Hydrodynamic Volume | Low MW reagents, aggregates | Effective for desalting and analyzing polydispersity. |
| Dialysis | Molecular Weight Cutoff | Salts, low MW reagents | Useful for buffer exchange and removing small molecules. |
References
Solubility of m-PEG49-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)49-acid (m-PEG49-acid). Understanding the solubility of this bifunctional PEG linker is critical for its effective application in bioconjugation, drug delivery, and surface modification. This document outlines its solubility in various aqueous and organic solvents, provides detailed experimental protocols for solubility determination and bioconjugation, and illustrates key workflows.
Solubility Profile of this compound
The solubility of this compound is a crucial parameter for its handling, reaction setup, and formulation. Based on available data for m-PEG-acid compounds of similar molecular weight, a general solubility profile has been compiled. It is important to note that specific quantitative solubility can be influenced by factors such as purity, temperature, and the exact properties of the solvent.
Table 1: Solubility of m-PEG-acid Compounds in Common Solvents
| Solvent Category | Solvent | Solubility | Notes |
| Aqueous | Water | Soluble[1] | The carboxylic acid group enhances water solubility. Solubility may be pH-dependent. |
| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used for bioconjugation reactions. | |
| Organic (Polar Aprotic) | Dimethylformamide (DMF) | Soluble | A common solvent for peptide and protein chemistry. |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 10 mg/mL)[2] | A versatile solvent for a wide range of organic compounds. | |
| Organic (Polar Protic) | Methanol | Soluble | Generally good solvent for PEGs. |
| Ethanol | Soluble | Similar to methanol. | |
| Isopropanol | Less Soluble | Solubility may decrease with increasing alcohol chain length. | |
| Organic (Chlorinated) | Dichloromethane (DCM) | Soluble | Good solvent for many organic reactions. |
| Chloroform | Soluble (≥ 10 mg/mL)[2] | Similar to DCM. | |
| Organic (Ether) | Tetrahydrofuran (THF) | Soluble | A common solvent in organic synthesis. |
| Diethyl Ether | Not Soluble | PEGs generally have poor solubility in diethyl ether. | |
| Organic (Aromatic) | Toluene | Less Soluble | Heating may be required to dissolve. |
Experimental Protocols
Quantitative Determination of this compound Solubility
This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), as PEGs lack a strong UV chromophore)[][4]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Tightly cap the vials and vortex thoroughly to ensure good mixing.
-
Place the vials in a temperature-controlled shaker and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted supernatant samples into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL or g/L).
-
Bioconjugation of an Amine-Containing Molecule with this compound
This protocol describes a general procedure for conjugating this compound to a molecule containing a primary amine via amide bond formation.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add EDC and NHS (typically in a slight molar excess to the carboxylic acid groups) to the this compound solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to form the NHS-activated PEG ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of PEG to the target molecule should be optimized for the desired degree of PEGylation.
-
Allow the conjugation reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-12 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to deactivate any unreacted NHS-activated PEG.
-
-
Purification of the PEGylated Product:
-
Purify the reaction mixture to remove unreacted PEG, reagents, and byproducts. The choice of purification method will depend on the properties of the conjugate.
-
-
Characterization:
-
Characterize the purified PEGylated product using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and determine the degree of PEGylation.
-
Visualizing Key Workflows
Bioconjugation Workflow
The following diagram illustrates the key steps in a typical bioconjugation process involving the activation of this compound and its subsequent reaction with an amine-containing molecule.
Caption: Bioconjugation workflow using this compound.
Drug Delivery Formulation Workflow
This diagram outlines a general workflow for the formulation of a drug delivery system, such as nanoparticles, using a PEGylated compound.
Caption: Drug delivery formulation workflow.
This technical guide provides a foundational understanding of the solubility and application of this compound. For specific applications, it is highly recommended to perform experimental validation of solubility and optimize reaction conditions.
References
Key differences between monodisperse and polydisperse PEG reagents.
An In-depth Guide to Monodisperse and Polydisperse PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and versatile polyether polymer extensively utilized in medicine, biotechnology, and industrial manufacturing.[1] Its ability to be conjugated to molecules—a process known as PEGylation—can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] PEG reagents are broadly categorized into two distinct classes: monodisperse and polydisperse. The choice between these two forms is a critical decision in drug development and research, as their fundamental differences in molecular structure have profound implications for the final product's performance, characterization, and regulatory approval.[4]
Core Concepts: Defining the Dispersity of PEG
The primary distinction between monodisperse and polydisperse PEG lies in the uniformity of their molecular weight (MW). This uniformity is quantified by the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
-
Monodisperse PEGs are single, pure compounds with a precisely defined number of ethylene glycol units. Consequently, every molecule has the exact same molecular weight, resulting in a PDI equal to 1. These are often referred to as discrete PEGs (dPEGs) and are typically organic compounds with molecular weights under 1000 Da.
-
Polydisperse PEGs are mixtures of polymer chains with a range of different lengths and, therefore, different molecular weights. Their MW is reported as an average, and their PDI is always greater than 1. Well-controlled synthetic polymers used for calibration may have a PDI of 1.02 to 1.10, while PEGs produced by common polymerization reactions can have PDI values from 1.5 to 20.
Synthesis and Manufacturing
The method of synthesis is a key determinant of a PEG reagent's dispersity.
-
Polydisperse PEG Synthesis: These polymers are typically produced through the anionic ring-opening polymerization of ethylene oxide. This process is inherently random, resulting in a population of polymer chains of varying lengths. While techniques can be controlled to produce a narrow MW distribution (low PDI), the product is always a mixture.
-
Monodisperse PEG Synthesis: The synthesis of monodisperse PEGs is a more complex and controlled process. It cannot be achieved through simple polymerization. Instead, it requires a stepwise organic synthesis, where ethylene glycol units are added one at a time in a protected, iterative process. This method, often performed using solid-phase techniques to simplify purification, allows for the creation of a single, defined molecule with a precise number of repeating units. This complexity makes monodisperse PEGs significantly more expensive to produce.
Comparative Analysis
The structural differences between monodisperse and polydisperse PEGs lead to significant variations in their physical and chemical properties.
| Property | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight | A single, exact value | An average value with a distribution range |
| Polydispersity Index (PDI) | PDI = 1 | PDI > 1 (Typically 1.01 - 1.10 for controlled synthesis) |
| Purity & Composition | A single, pure compound | A mixture of different length polymer chains |
| Synthesis Method | Stepwise organic synthesis (e.g., solid-phase) | Anionic ring-opening polymerization of ethylene oxide |
| Batch-to-Batch Consistency | High; reproducible chemical structure | Variable; difficult to maintain consistent composition |
| Characterization | Straightforward (e.g., MS, NMR) | Complex; requires analysis of distributions (e.g., GPC/SEC) |
| Cost | High | Low |
Impact on Drug Development and Research Applications
The choice of PEG dispersity has critical consequences for the efficacy, safety, and regulatory pathway of a therapeutic product.
Monodisperse PEGs are preferred for:
-
Small Molecule Drug Conjugation: They are used as linkers to increase the solubility and molecular weight of small molecule drugs, which can extend their half-life in the body. The precise length allows for fine-tuning of pharmacokinetic properties.
-
Antibody-Drug Conjugates (ADCs): The homogeneity of monodisperse PEG linkers is crucial in ADCs to ensure a uniform drug-to-antibody ratio (DAR) and predictable behavior. The ADC Trodelvy, for example, utilizes a PEG8 linker.
-
Defined Nanoparticle Systems: When creating precisely defined drug delivery systems, monodisperse PEGs provide a uniform surface coating, which leads to more predictable protein adsorption, prolonged blood circulation, and enhanced tumor accumulation compared to polydisperse counterparts.
Polydisperse PEGs are commonly used for:
-
PEGylating Large Proteins: For large biologics, the goal is often to create a large hydrodynamic shield to protect the protein from clearance and reduce immunogenicity. The mixture of chain lengths in a polydisperse PEG can effectively create this "stealth" cloud.
-
Liposome and Nanoparticle Coatings (Stealth Liposomes): Polydisperse PEGs, such as DSPE-mPEG 2000, are famously used in lipid nanoparticle (LNP) formulations, including the COVID-19 vaccines, to improve circulation times and reduce nonspecific uptake.
-
General Applications: In cosmetics, food processing, and as emulsifiers or cryoprotectants, where a precise molecular weight is not critical, the lower cost and bulk properties of polydisperse PEGs are advantageous.
Experimental Protocols for PEG Characterization
Accurate characterization of PEG reagents is essential for quality control and regulatory submission. The techniques differ based on the dispersity of the sample.
Protocol 1: Characterization of Monodisperse PEG by Mass Spectrometry
Objective: To confirm the exact molecular weight and purity of a monodisperse PEG derivative.
Methodology: MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the monodisperse PEG reagent in HPLC-grade water or acetonitrile.
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Mix the PEG solution and the matrix solution in a 1:1 (v/v) ratio.
-
-
Spotting:
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely until crystals are formed.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., 500-2000 Da) using a positive ion reflector mode.
-
Calibrate the instrument using a known standard.
-
-
Data Analysis:
-
The resulting spectrum should show a single, sharp peak corresponding to the exact molecular weight of the monodisperse PEG compound ([M+Na]+ or [M+K]+ adducts are common).
-
The absence of a distribution of peaks confirms its monodispersity and purity.
-
Protocol 2: Characterization of Polydisperse PEG by Chromatography
Objective: To determine the average molecular weight (Mw, Mn) and Polydispersity Index (PDI) of a polydisperse PEG sample.
Methodology: Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
-
System Preparation:
-
Equip a High-Performance Liquid Chromatography (HPLC) system with a GPC/SEC column set suitable for the expected molecular weight range of the PEG.
-
Use a mobile phase appropriate for the PEG sample, such as tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline).
-
Set the flow rate to a constant value (e.g., 1.0 mL/min).
-
Use a Refractive Index (RI) detector, as PEG does not have a strong UV chromophore.
-
-
Calibration:
-
Prepare a series of narrow PDI PEG standards of known molecular weights.
-
Inject each standard individually and record its retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.
-
-
Sample Analysis:
-
Dissolve the polydisperse PEG sample in the mobile phase to a known concentration (e.g., 2-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the GPC/SEC system.
-
-
Data Analysis:
-
Record the chromatogram.
-
Using the GPC software and the calibration curve, calculate the Mw, Mn, and the PDI (Mw/Mn) for the sample. The result will be a broad peak representing the distribution of polymer chain sizes.
-
References
- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylation Chemistry for Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, represents a cornerstone of biopharmaceutical drug development. This modification has been instrumental in enhancing the therapeutic efficacy of numerous protein drugs by improving their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core principles of PEGylation chemistry, from foundational concepts to advanced, site-specific strategies. It delves into the effects of PEGylation on protein stability, immunogenicity, and biological activity, supported by quantitative data. Detailed experimental protocols for common PEGylation and characterization techniques are provided to serve as a practical resource for researchers in the field. Furthermore, this guide employs visual diagrams to elucidate key chemical reactions and experimental workflows, offering a clear and in-depth understanding of this critical bioconjugation technology.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG), a non-toxic, non-immunogenic, and water-soluble polymer, to a therapeutic protein.[1] This bioconjugation strategy is designed to overcome some of the inherent limitations of protein-based drugs, such as rapid renal clearance, susceptibility to proteolytic degradation, and potential for immunogenicity.[2][3] By increasing the hydrodynamic radius of the protein and masking its surface epitopes, PEGylation can significantly extend the circulating half-life, reduce dosing frequency, and improve patient compliance.[2][4]
The versatility of PEG chemistry allows for the use of PEGs with varying molecular weights and structures (linear or branched), enabling the fine-tuning of the conjugate's properties to achieve the desired therapeutic profile. The evolution of PEGylation technology has progressed from first-generation, non-specific methods to second-generation and site-specific approaches that offer greater control over the conjugation process, leading to more homogeneous and potent biotherapeutics.
The Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid residue on the protein surface. The choice of reactive group on the PEG and the target amino acid dictates the type of chemical linkage formed.
First-Generation PEGylation: Random Conjugation
First-generation PEGylation typically involves the reaction of an activated PEG with the primary amine groups of lysine residues or the N-terminus of the protein. This approach is straightforward but often results in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different positions, which can lead to a loss of biological activity if the modification occurs at or near the active site.
Commonly used first-generation chemistries include:
-
N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds.
DOT script for NHS-Ester PEGylation Reaction
Second-Generation PEGylation: Site-Specific Conjugation
To overcome the limitations of random PEGylation, second-generation strategies aim for site-specific attachment of PEG chains. This provides greater control over the final product, leading to a homogeneous population of well-defined conjugates with preserved biological activity.
Key site-specific PEGylation chemistries include:
-
Thiol-Reactive PEGs: PEG-maleimide derivatives react specifically with the free sulfhydryl groups of cysteine residues at a pH range of 6.5-7.5 to form stable thioether bonds. Since free cysteines are less abundant on the protein surface than lysines, this method offers a higher degree of site-selectivity.
DOT script for Maleimide PEGylation Reaction
-
N-terminal Selective PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine residues. Reductive amination using PEG-aldehyde is a common method for N-terminal modification.
Impact of PEGylation on Therapeutic Protein Properties
The conjugation of PEG to a therapeutic protein can profoundly alter its physicochemical and biological properties.
Pharmacokinetics
The most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of the protein. The increased hydrodynamic size of the PEG-protein conjugate reduces its renal clearance, leading to a substantially longer plasma half-life.
| Therapeutic Protein | Native Half-life | PEGylated Half-life | Fold Increase | Reference(s) |
| Interferon alfa-2b | ~4-8 hours | ~40-70 hours | ~10 | |
| Filgrastim (G-CSF) | 3-4 hours | 15-80 hours | ~5-20 | |
| L-Asparaginase | ~1.25 days | ~5.7 days | ~4.6 | |
| Recombinant Human TIMP-1 | 1.1 hours | 28 hours | ~25 | |
| Uricase | Short | ~2 weeks | - |
Immunogenicity
PEGylation can effectively reduce the immunogenicity of therapeutic proteins by masking their antigenic epitopes from recognition by the immune system. This steric hindrance can lead to a decrease in the formation of anti-drug antibodies (ADAs). However, it is important to note that PEG itself can be immunogenic, and the presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance of the PEGylated drug.
| Therapeutic Protein | Effect of PEGylation on Immunogenicity | Reference(s) |
| Adenosine Deaminase (Bovine) | Reduced immunogenicity, allowing for repeated administration. | |
| Asparaginase (E. coli) | Decreased incidence of hypersensitivity reactions. | |
| Various Proteins | Reduced antibody production compared to native protein. | |
| Certolizumab Pegol (Fab') | Induced fewer T-cell lines compared to the non-PEGylated form. |
Biological Activity
While PEGylation offers significant advantages, it can also lead to a reduction in the in vitro biological activity of the protein. This is often due to steric hindrance at the protein's active site or receptor-binding site. However, the loss in specific activity is often compensated for by the extended circulation half-life, resulting in a net increase in the overall in vivo efficacy.
| Therapeutic Protein | PEG Size/Type | Retained In Vitro Activity (%) | Reference(s) |
| Interferon alfa-2a | 40 kDa branched | ~7% | |
| TNF-α (lysine-deficient) | 5 kDa linear | 82% | |
| TNF-α (lysine-deficient) | 20 kDa linear | 58% | |
| TNF-α (lysine-deficient) | 10 kDa branched | 93% | |
| TNF-α (lysine-deficient) | 40 kDa branched | 65% | |
| Trypsin | 5 kDa | - (Higher affinity) |
Experimental Protocols
This section provides detailed methodologies for key experiments in protein PEGylation, purification, and characterization.
DOT script for General PEGylation Workflow
Protocol for Amine-Reactive PEGylation using NHS Ester
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-8.0
-
Water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO or Dimethylformamide, DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein (a 5 to 20-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).
Protocol for Thiol-Reactive PEGylation using Maleimide
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
(Optional) Reducing agent (e.g., DTT or TCEP) if the cysteine is in a disulfide bond.
-
(Optional) Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced with a reducing agent, which is then removed prior to PEGylation. If the protein is sensitive to oxidation, degas the buffer and perform the reaction under an inert atmosphere.
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use, as the maleimide group can hydrolyze.
-
PEGylation Reaction:
-
Add the PEG-Maleimide solution to the protein solution. A molar ratio of 1.1 to 5 moles of PEG per mole of protein is a common starting point.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. Monitor the reaction progress using HPLC or SDS-PAGE.
-
-
Reaction Quenching: Add a quenching solution containing a small molecule thiol in molar excess to the PEG-Maleimide to react with any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using SEC or another suitable chromatographic method to separate it from unreacted protein, excess PEG, and quenched PEG.
Characterization of PEGylated Proteins
SDS-PAGE is a simple and widely used technique to qualitatively assess the extent of PEGylation. Due to the increased hydrodynamic size, PEGylated proteins migrate slower on the gel than their unmodified counterparts, resulting in bands with higher apparent molecular weights.
Procedure:
-
Prepare protein samples (unmodified, PEGylated reaction mixture, and purified PEGylated protein) in Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins. It can be used to determine the exact molecular weight of the conjugate, the degree of PEGylation (number of PEG chains attached), and to identify the specific sites of modification.
General Procedure:
-
Sample Preparation: The PEGylated protein sample is typically desalted to remove non-volatile salts that can interfere with the analysis.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum, which can be complex due to the polydispersity of PEG and the presence of multiple charge states, is deconvoluted to determine the molecular weight of the PEGylated protein. Tandem mass spectrometry (MS/MS) can be used to fragment the protein and identify the specific PEGylation sites.
ELISA is a common method to detect and quantify the presence of anti-PEG antibodies in serum or plasma samples, which is crucial for assessing the immunogenicity of PEGylated therapeutics.
General Indirect ELISA Protocol:
-
Coating: Coat the wells of a microplate with a PEG-conjugated protein or a PEG derivative. Incubate overnight at 4°C.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin or milk solution) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow any anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody: Add an enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-human IgG-HRP).
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme on the secondary antibody, resulting in a color change.
-
Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.
Conclusion
PEGylation chemistry has revolutionized the field of therapeutic proteins, enabling the development of "biobetter" drugs with significantly improved pharmacokinetic profiles and reduced immunogenicity. The evolution from random, first-generation techniques to more controlled, site-specific second-generation methods has allowed for the creation of more homogeneous and efficacious PEG-protein conjugates. A thorough understanding of the underlying chemistry, the impact on protein properties, and the appropriate analytical techniques for characterization is paramount for the successful development of PEGylated biotherapeutics. This guide provides a foundational and practical resource for researchers and professionals engaged in this dynamic and impactful area of drug development. The continued innovation in PEGylation and other polymer conjugation technologies promises to further expand the therapeutic potential of protein-based medicines.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 3. reddit.com [reddit.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Shelf Life and Storage of m-PEG-Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the shelf life and recommended storage conditions for methoxy polyethylene glycol acid (m-PEG-acid, mPEG-COOH). Ensuring the stability and purity of this critical reagent is paramount for successful outcomes in drug development, bioconjugation, and nanoparticle formulation. This document outlines the factors influencing m-PEG-acid stability, recommended storage protocols, and detailed methodologies for assessing its integrity over time.
Recommended Storage Conditions and Shelf Life
The stability of m-PEG-acid is critical for its performance in various applications. Improper storage can lead to degradation, affecting its molecular weight, purity, and reactivity. The consensus from various suppliers is to store m-PEG-acid under controlled conditions to maximize its shelf life.
Table 1: Recommended Storage Conditions for m-PEG-Acid
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (typically ≤ -15°C for long-term storage) | To minimize the rate of chemical degradation, particularly oxidative processes.[1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the polyethylene glycol backbone.[2] |
| Light Exposure | In the dark (e.g., in an opaque or amber vial) | To prevent photo-oxidative degradation.[2] |
| Moisture | Dry/Desiccated | To prevent hydrolysis of the terminal carboxylic acid group and potential degradation of the PEG chain. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
| Shelf Life | Typically 12 months with a re-test recommended. | This is a general guideline, and stability should be verified for critical applications. |
Note: The physical form of m-PEG-acid can range from a white/off-white solid to a semi-solid or liquid depending on its molecular weight.
Degradation Pathways
The primary degradation pathway for polyethylene glycol (PEG) and its derivatives is oxidative degradation . This process can be initiated by heat, light, and the presence of oxygen.[2] The ether linkages in the PEG backbone are susceptible to radical-initiated oxidation, leading to chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. While the carboxylic acid end-group of m-PEG-acid is relatively stable, the integrity of the entire molecule is dependent on the stability of the PEG chain. Hydrolysis of the ester linkage in some PEG derivatives can be a concern, but for m-PEG-acid, the terminal carboxylic acid is not readily hydrolyzed.
References
The Role of PEG Derivatives in Revolutionizing Modern Drug Delivery Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of Polyethylene Glycol (PEG) derivatives has marked a paradigm shift in the landscape of modern drug delivery. This versatile, water-soluble polymer, when conjugated to therapeutic molecules or delivery systems—a process known as PEGylation—imparts a multitude of favorable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of PEG derivatives in contemporary drug delivery, detailing their chemical diversity, impact on pharmacokinetics, and the experimental methodologies crucial for their development and characterization.
The Chemistry of PEG Derivatives: A Foundation for Innovation
Polyethylene glycol is a polymer of ethylene oxide with the general structure HO-(CH₂CH₂O)n-H. For drug delivery applications, the terminal hydroxyl groups are chemically modified to create a diverse array of functionalized PEG derivatives. These derivatives can be broadly categorized based on their structure, which significantly influences their application.
-
Linear PEGs: These are the most common type, with a functional group at one or both ends. Monofunctional PEGs (e.g., mPEG-NHS ester) are used to prevent cross-linking, while bifunctional PEGs can act as linkers.
-
Branched PEGs: These consist of multiple PEG chains extending from a central core, offering a greater hydrodynamic volume and increased shielding of the conjugated molecule.
-
Multi-arm PEGs: These have a central core with several linear PEG chains radiating outwards, allowing for the attachment of multiple drug molecules, thereby increasing the drug-loading capacity.
The choice of the functional group is critical for the conjugation chemistry. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reaction with primary amines, maleimides for reaction with thiols, and aldehydes for N-terminal selective conjugation.
Pharmacokinetic and Pharmacodynamic Advantages of PEGylation
The conjugation of PEG derivatives to drugs or nanocarriers profoundly alters their behavior in the body, leading to significant therapeutic benefits.
-
Prolonged Plasma Half-Life: PEGylation increases the hydrodynamic size of the molecule, reducing its renal clearance and extending its circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The flexible PEG chains form a hydrophilic cloud around the drug molecule, masking its antigenic epitopes and reducing the likelihood of an immune response.
-
Enhanced Stability and Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and protects therapeutic proteins from enzymatic degradation.
-
Passive Targeting (EPR Effect): In oncology, the increased circulation time of PEGylated nanocarriers allows them to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Quantitative Impact of PEGylation on FDA-Approved Drugs
The following table summarizes the pharmacokinetic properties of several FDA-approved PEGylated drugs, illustrating the significant impact of PEGylation.
| Drug Name (Active Ingredient) | PEG Molecular Weight (kDa) | Half-life of PEGylated Drug | Half-life of Non-PEGylated Drug | Fold Increase in Half-life |
| Doxil® (Doxorubicin) | 2 | 30-90 hours[1] | 5-10 minutes[2] | ~360-1080 |
| Pegasys® (Peginterferon alfa-2a) | 40 (branched)[] | 80-160 hours[4][5] | 3-4 hours | ~27-40 |
| Neulasta® (Pegfilgrastim) | 20 | 15-80 hours | 3-4 hours | ~5-20 |
Drug Loading and Encapsulation Efficiency in PEGylated Systems
The efficiency of drug loading is a critical parameter in the design of nanocarrier-based drug delivery systems. PEGylation can influence this parameter.
| Nanocarrier System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| PEGylated liposomes | Doxorubicin | 2.4% - 12.9% (w/w Dox/HSPC) | 90% - 99% |
| PEGylated liposomes | Minoxidil | - | 87% |
| Gold-loaded PEGylated liposomes | Doxorubicin | - | ~87% |
Experimental Protocols for the Development and Characterization of PEGylated Drug Delivery Systems
The successful development of PEGylated therapeutics relies on rigorous experimental methodologies for their synthesis, characterization, and evaluation.
Synthesis of PEGylated Nanoparticles (e.g., PEG-DSPE Micelles)
This protocol describes a common method for preparing PEGylated lipid-based nanoparticles.
-
Dissolution of Lipids: Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) and the therapeutic drug in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
Size Reduction: To obtain a uniform size distribution, the resulting suspension is typically subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove unencapsulated drug and excess lipids by methods such as dialysis or size exclusion chromatography.
Characterization of PEGylated Systems
A. Determination of PEGylation Degree by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for quantifying the degree of PEGylation.
-
Sample Preparation: Dissolve a known amount of the purified PEGylated product in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis: Identify the characteristic sharp singlet peak of the repeating ethylene glycol units of PEG (typically around 3.6 ppm).
-
Quantification: Integrate the area of the PEG peak and a well-resolved peak corresponding to a known number of protons on the protein or small molecule. The ratio of these integrals, corrected for the number of protons each signal represents, allows for the calculation of the average number of PEG chains per molecule.
B. In Vitro Drug Release Assay
This assay evaluates the rate at which the drug is released from the PEGylated carrier.
-
Sample Preparation: Place a known concentration of the drug-loaded PEGylated nanoparticles into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles.
-
Release Medium: Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at 37°C) with constant stirring to maintain sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Drug Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
C. Assessment of Immunogenicity
Evaluating the potential for an immune response to the PEGylated therapeutic is a critical safety assessment.
-
Animal Model: Administer the PEGylated drug to a suitable animal model (e.g., mice or rabbits) according to a defined dosing schedule.
-
Sample Collection: Collect blood samples at various time points before and after administration.
-
Antibody Detection: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to detect the presence of anti-drug antibodies (ADAs) and anti-PEG antibodies in the serum. In this assay, the PEGylated drug is coated onto the wells of a microplate, and the binding of antibodies from the serum samples is detected using a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Data Analysis: A significant increase in antibody titers post-administration compared to pre-dose levels indicates an immunogenic response.
Cellular Uptake and Intracellular Trafficking of PEGylated Nanoparticles
The efficacy of many drug delivery systems depends on their ability to be internalized by target cells and deliver their payload to the appropriate subcellular compartment. PEGylated nanoparticles are typically taken up by cells through endocytosis.
Cellular Uptake Pathways
The primary mechanisms for the cellular uptake of nanoparticles are clathrin-mediated endocytosis and caveolae-mediated endocytosis. The specific pathway utilized can depend on the size, shape, and surface chemistry of the nanoparticle.
Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.
The diagram above illustrates the two primary endocytic pathways for PEGylated nanoparticles: clathrin-mediated and caveolae-mediated endocytosis. In clathrin-mediated endocytosis, binding to surface receptors triggers the formation of clathrin-coated pits, which then internalize as vesicles. In the caveolae-mediated pathway, nanoparticles are engulfed in flask-shaped invaginations of the plasma membrane called caveolae. Both pathways lead to the formation of early endosomes, which mature into late endosomes. For the therapeutic effect to be realized, the drug must escape the endosomal pathway before fusion with lysosomes, where it would be degraded.
Endosomal Escape Mechanisms
A critical challenge in drug delivery is ensuring the therapeutic agent escapes the endosome to reach its intracellular target. Several strategies are employed to facilitate endosomal escape, often by designing nanoparticles that are responsive to the acidic environment of the endosome.
Caption: Mechanisms of endosomal escape for drug delivery.
This diagram illustrates three common strategies for endosomal escape. The "proton sponge" effect involves polymers that buffer the endosomal pH, leading to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome. Membrane-destabilizing components, such as fusogenic peptides, can insert into the endosomal membrane, creating pores or inducing fusion. pH-responsive polymers can swell or change conformation in the acidic endosomal environment, leading to membrane disruption and drug release.
Experimental Workflow for Preclinical Development of PEGylated Nanomedicine
The development of a PEGylated nanomedicine from concept to preclinical evaluation follows a structured workflow.
Caption: Preclinical development workflow for PEGylated nanomedicines.
This workflow outlines the key stages in the preclinical development of a PEGylated drug delivery system. It begins with the initial concept and design, followed by the formulation and optimization of the nanoparticles. Rigorous physicochemical characterization is essential to ensure quality and consistency. In vitro studies on drug release and cell interactions provide initial efficacy and toxicity data. Promising candidates then move into in vivo animal models to assess their pharmacokinetic profile, biodistribution, therapeutic efficacy, and safety. The data from these studies inform the selection of a lead candidate for further development.
Conclusion and Future Perspectives
PEG derivatives have become an indispensable tool in modern drug delivery, enabling the development of safer and more effective therapies. The ability to tune the properties of drugs and delivery systems through PEGylation has led to numerous clinically successful products and continues to drive innovation in the field. Future advancements are likely to focus on the development of next-generation PEG derivatives with features such as biodegradability to address concerns about long-term accumulation, and the creation of "smart" PEGylated systems that can respond to specific physiological cues for targeted drug release. As our understanding of the complex interactions between PEGylated materials and biological systems deepens, so too will our ability to design more sophisticated and effective drug delivery platforms.
References
The Methoxy Group in m-PEG Derivatives: A Double-Edged Sword in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development. The process of attaching PEG chains to therapeutic molecules, known as PEGylation, can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties. This includes enhanced solubility, increased stability, prolonged circulation half-life, and reduced immunogenicity. Among the various forms of PEG used, methoxy PEG (m-PEG), where one terminus of the PEG chain is capped with a methoxy group (-OCH₃), is the most common. While this seemingly minor modification offers the advantage of preventing cross-linking, emerging evidence suggests the methoxy group itself can play a significant and often unanticipated role in the biological activity of m-PEG derivatives, particularly concerning immunogenicity. This technical guide provides a comprehensive analysis of the role of the methoxy group in m-PEG derivatives, offering a comparative perspective with hydroxyl-terminated PEG (HO-PEG) and equipping researchers with the necessary data and methodologies to make informed decisions in their drug development programs.
The Chemical and Physical Implications of the Methoxy Group
The primary rationale for using m-PEG is to provide a monofunctional polymer that can be selectively conjugated to a therapeutic molecule without the risk of forming cross-linked aggregates, a common issue with bifunctional PEGs (HO-PEG-OH). The methoxy group is relatively inert, ensuring that only the other, activated end of the PEG chain participates in the conjugation reaction.
While direct, comprehensive comparative studies on the fundamental physicochemical properties of m-PEG versus HO-PEG derivatives are not extensively documented in a single source, we can infer and compile the expected differences based on their chemical nature and available data.
Table 1: Comparative Physicochemical Properties of m-PEG vs. HO-PEG Derivatives
| Property | m-PEG Derivative | HO-PEG Derivative | Key Considerations & References |
| Solubility | High aqueous solubility. The methoxy group is not expected to significantly alter the overall solubility driven by the polyether backbone. | High aqueous solubility. The terminal hydroxyl group can participate in hydrogen bonding, potentially offering slightly enhanced aqueous solubility compared to m-PEG of the same molecular weight, though this effect is likely minimal.[1] | The solubility of PEGs is primarily dictated by the repeating ethylene oxide units and their interaction with water molecules.[1] |
| Thermal Stability (Melting Point, Tm) | The melting point of m-PEG is dependent on its molecular weight. For example, m-PEG 2000 has a melting range of 51-56 °C. | The melting point of HO-PEG is also molecular weight dependent. PEG 2000 (diol) has a similar melting range of 50-55 °C. | The terminal group has a minor effect on the bulk thermal properties of the polymer. |
| Protein Adsorption | Generally low protein adsorption, a key feature of the "stealth" properties of PEG. | Also exhibits low protein adsorption. Some studies suggest that the terminal hydroxyl group may lead to slightly different protein interactions compared to the methoxy group. | The primary determinant of low protein adsorption is the formation of a hydrated layer around the PEG chain, creating a steric barrier. |
| Stability | Chemically stable under typical physiological conditions. | The terminal hydroxyl group can be more susceptible to oxidation compared to the methoxy group, although this is generally not a significant issue in vivo. | Both forms are considered stable for pharmaceutical applications. |
The Immunological Impact: The Methoxy Group as an Epitope
The most significant and well-documented role of the methoxy group is its contribution to the immunogenicity of PEGylated therapeutics. Contrary to the long-held belief that PEG is immunologically inert, a growing body of evidence demonstrates that both pre-existing and treatment-induced anti-PEG antibodies are prevalent in the population. These antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs, reduced efficacy, and in some cases, hypersensitivity reactions.
Research has shown that anti-PEG antibodies can be specific to the PEG backbone or the terminal methoxy group.[2][3][4] In fact, antibodies with high affinity for the methoxy group have been identified as a significant contributor to the loss of efficacy of some m-PEG conjugated drugs.
Comparative Immunogenicity: m-PEG vs. HO-PEG
A crucial finding for drug developers is the observed difference in immunogenicity between m-PEG and HO-PEG. Studies have consistently shown that HO-PEG is less immunogenic than m-PEG. This suggests that the methoxy group acts as a hapten-like epitope, eliciting a more robust immune response.
Table 2: Comparative Immunogenicity of m-PEG vs. HO-PEG Derivatives
| Parameter | m-PEG Derivative | HO-PEG Derivative | Key Findings & References |
| Anti-PEG IgM Production | Higher induction of anti-PEG IgM antibodies. | Lower induction of anti-PEG IgM antibodies. In a comparative study with PEGylated liposomes, hydroxyl-terminated PEG showed the lowest IgM induction. | The terminal group significantly influences the immunogenic profile. |
| Antibody Affinity | Antibodies raised against m-PEG conjugates show significantly higher affinity for m-PEG than for HO-PEG. | Antibodies raised against HO-PEG conjugates show similar affinity for both m-PEG and HO-PEG, suggesting they primarily target the PEG backbone. | This highlights the methoxy group as a specific and potent epitope. |
| Relative Titer of Anti-PEG Antibodies | Higher relative titers of anti-PEG antibodies are generated. | Lower relative titers of anti-PEG antibodies are generated. | Rabbits immunized with m-PEG conjugates had a median relative antibody titer of 3.0, compared to 1.1 for those immunized with HO-PEG conjugates. |
Signaling Pathways and Biological Interactions
The interaction of PEGylated materials with biological systems is complex and can trigger various signaling cascades. The terminal group of the PEG derivative can influence these interactions.
Complement Activation
The complement system is a crucial part of the innate immune response. Activation of the complement cascade by PEGylated drugs can lead to opsonization, inflammation, and anaphylactoid reactions. Both m-PEG and HO-PEG have been shown to activate the complement system, primarily through the alternative and lectin pathways. However, some evidence suggests that hydroxyl-terminated PEGs may be more potent activators of the complement system in certain contexts. This is a critical consideration, as enhanced complement activation could offset the benefits of lower immunogenicity.
Cellular Uptake and Macrophage Interaction
PEGylation is known to reduce the uptake of nanoparticles by macrophages of the reticuloendothelial system (RES), thereby prolonging circulation time. This "stealth" effect is attributed to the steric hindrance provided by the hydrated PEG chains. While this is a general property of PEG, the terminal group could subtly influence these interactions. However, direct comparative studies on macrophage uptake of m-PEG versus HO-PEG coated particles are limited. The interaction is complex and can be influenced by the protein corona that forms on the nanoparticle surface.
Experimental Protocols
To aid researchers in the evaluation of m-PEG and HO-PEG derivatives, this section provides detailed methodologies for key experiments.
Synthesis of Amine-Reactive NHS-Ester Activated m-PEG
This protocol describes the activation of a carboxyl-terminated m-PEG to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a protein.
Materials:
-
m-PEG-Carboxylic Acid (m-PEG-COOH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve m-PEG-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Carbodiimide Addition: Add DCC or EDC (1.2 equivalents) to the solution with stirring.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Filtration: If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the product by adding the concentrated solution to cold anhydrous diethyl ether.
-
Collection and Drying: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the m-PEG-NHS ester by ¹H NMR and FT-IR spectroscopy.
Protein Conjugation with NHS-Activated m-PEG
This protocol details the conjugation of the activated m-PEG to a protein via reaction with lysine residues.
Materials:
-
m-PEG-NHS ester
-
Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEGylation Reaction: Add the m-PEG-NHS ester to the protein solution at a desired molar excess (typically 5-20 fold molar excess of PEG to protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted m-PEG-NHS ester. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques (e.g., MALDI-TOF MS, HPLC) to determine the degree of PEGylation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol provides a general method for detecting and quantifying anti-PEG antibodies in serum samples. A competitive ELISA format can be used to assess the specificity for m-PEG versus HO-PEG.
Materials:
-
High-binding 96-well microplates
-
m-PEG-protein conjugate (for coating)
-
HO-PEG-protein conjugate (for coating)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Serum samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody-HRP conjugate (e.g., anti-human IgG-HRP or anti-human IgM-HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microplate with 100 µL of m-PEG-protein or HO-PEG-protein conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the appropriate secondary antibody-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
For a competitive ELISA, pre-incubate the serum samples with varying concentrations of free m-PEG or HO-PEG before adding them to the coated plates. A reduction in signal indicates specific binding.
Conclusion and Future Perspectives
The methoxy group in m-PEG derivatives, while offering the practical advantage of enabling monofunctional conjugation, is not an inert bystander in the biological milieu. Its role as an immunogenic epitope is a critical consideration for drug developers. The lower immunogenicity of HO-PEG derivatives presents a compelling alternative, although potential trade-offs, such as increased complement activation, must be carefully evaluated for each specific application.
The choice between m-PEG and HO-PEG is not straightforward and requires a thorough risk-benefit analysis based on the therapeutic molecule, the intended patient population, and the desired pharmacokinetic profile. As our understanding of the subtle yet significant effects of PEG terminal groups continues to evolve, so too will the strategies for designing safer and more effective PEGylated therapeutics. Future research should focus on direct, head-to-head comparisons of m-PEG and HO-PEG conjugates in vivo to provide a clearer picture of their relative pharmacokinetic and pharmacodynamic profiles. The development of novel, even less immunogenic PEG alternatives also remains an important avenue of investigation.
References
Methodological & Application
Step-by-Step Protocol for m-PEG49-Acid Protein Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the conjugation of methoxy-poly(ethylene glycol)-acid (m-PEG49-acid) to proteins. The protocol outlines the activation of the PEG reagent, the conjugation reaction with the target protein, and the subsequent purification and characterization of the resulting PEGylated protein.
Introduction to Protein PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development. This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. The this compound is a specific PEG reagent with a terminal carboxylic acid group that allows for its covalent linkage to primary amine groups, such as the ε-amino group of lysine residues, on the surface of a protein.
The conjugation process is typically a two-step reaction. First, the carboxylic acid group of the this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated PEG is then reacted with the target protein, where the NHS ester forms a stable amide bond with primary amine groups on the protein surface.
Quantitative Data Summary
The efficiency and outcome of the this compound protein conjugation are dependent on several key reaction parameters. The following table summarizes the recommended quantitative data for optimizing the conjugation protocol. It is important to note that the optimal conditions may vary depending on the specific protein and the desired degree of PEGylation.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound:Protein) | 5:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. Start with a lower ratio (e.g., 10:1) and optimize as needed. |
| Molar Ratio (EDC:this compound) | 1:1 to 2:1 | A slight molar excess of EDC is often used to ensure efficient activation of the PEG acid. |
| Molar Ratio (NHS:this compound) | 1:1 to 2:1 | A molar excess of NHS is used to efficiently convert the O-acylisourea intermediate to the more stable NHS ester. |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer such as MES. |
| Conjugation pH | 7.2 - 8.0 | Use a non-amine buffer such as PBS. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 2 hours to overnight | 2 hours at room temperature or overnight at 4°C. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. |
| Quenching Agent Concentration | 10 - 50 mM | (e.g., Tris, Glycine, or Hydroxylamine) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the this compound protein conjugation.
Materials and Reagents
-
This compound
-
Target Protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar) for purification
-
Dialysis tubing or centrifugal filter units for buffer exchange
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Prepare the target protein in the Conjugation Buffer at the desired concentration (e.g., 5 mg/mL). If the protein buffer contains primary amines, perform a buffer exchange into the Conjugation Buffer.
Step 2: Activation of this compound
-
In a reaction tube, add the calculated amount of the this compound stock solution to the Activation Buffer.
-
Add the freshly prepared EDC and NHS stock solutions to the this compound solution. The final molar ratio should be optimized based on the guidelines in the quantitative data summary table.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Protein Conjugation
-
Immediately after the activation step, add the activated this compound solution to the protein solution in the Conjugation Buffer.
-
The pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines. If necessary, adjust the pH with a small amount of a suitable base (e.g., 0.1 M NaOH).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.
Step 5: Purification of the PEGylated Protein
-
The primary goal of purification is to remove unreacted this compound, EDC, NHS, and other reaction byproducts from the PEGylated protein.[] Size-exclusion chromatography (SEC) is a highly effective method for this separation based on the difference in hydrodynamic radius between the larger PEGylated protein and the smaller contaminants.[]
-
Equilibrate the SEC column with the desired storage buffer for the purified protein (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein and the small molecule contaminants.
-
Pool the fractions containing the purified PEG-protein conjugate.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
Step 6: Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein. The PEGylated protein will migrate slower, appearing as a higher molecular weight band.
-
Degree of PEGylation:
-
HPLC: Reversed-phase or ion-exchange HPLC can be used to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) and the unconjugated protein, allowing for quantification of the conjugation efficiency.[]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[2][3]
-
SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering): This technique can determine the absolute molar mass and size of the PEGylated protein in solution.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in this compound protein conjugation.
Caption: Chemical pathway of this compound protein conjugation.
Caption: Experimental workflow for this compound protein conjugation.
References
Surface Functionalization of Nanoparticles Using m-PEG49-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems. Modification of nanoparticle surfaces with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time. Furthermore, this "stealth" coating can enhance nanoparticle stability, prevent aggregation, and improve biocompatibility.[1]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using methoxy-PEG49-acid (m-PEG49-acid), a heterobifunctional PEG derivative with a terminal carboxylic acid group. The carboxylic acid moiety allows for covalent conjugation to nanoparticles that have been surface-modified to present primary amine groups, typically through carbodiimide chemistry.
Principle of Surface Functionalization
The covalent attachment of this compound to amine-functionalized nanoparticles is most commonly achieved via a two-step carbodiimide coupling reaction. This method involves the activation of the carboxylic acid group on the this compound using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the nanoparticle surface to form a stable amide bond. However, this intermediate is prone to hydrolysis. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester has a longer half-life in aqueous solutions and reacts efficiently with primary amines to form a stable amide linkage, releasing NHS as a byproduct.[2][3]
Experimental Protocols
Protocol 1: Amine Functionalization of Nanoparticles
Prior to conjugation with this compound, the nanoparticle surface must be functionalized to present primary amine groups. The choice of method depends on the nanoparticle material.
For Silica and Iron Oxide Nanoparticles:
-
Materials:
-
Nanoparticles (e.g., mesoporous silica or iron oxide)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene or Ethanol
-
Ethanol
-
Deionized (DI) Water
-
-
Procedure:
-
Disperse the nanoparticles in anhydrous toluene or ethanol.
-
Add APTES to the nanoparticle dispersion. The amount of APTES will need to be optimized based on the nanoparticle concentration and desired surface amine density.
-
Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to cool to room temperature.
-
Collect the nanoparticles by centrifugation or, for magnetic nanoparticles, using a strong magnet.
-
Wash the amine-functionalized nanoparticles thoroughly with the reaction solvent (toluene or ethanol) followed by DI water to remove unreacted APTES. This can be done through repeated cycles of centrifugation and resuspension.
-
Dry the amine-functionalized nanoparticles under vacuum or resuspend them in a suitable buffer for the next step.
-
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the EDC/NHS-mediated coupling of this compound to the amine-functionalized nanoparticles.
-
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer (optional): Hydroxylamine or Tris buffer
-
DI Water
-
-
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A molar excess of EDC and NHS relative to the this compound is typically used (e.g., 2-5 fold excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.[4]
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle dispersion. The ratio of PEG to nanoparticles should be optimized to achieve the desired PEG grafting density.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Washing and Purification:
-
Collect the PEGylated nanoparticles by centrifugation.
-
Remove the supernatant containing unreacted PEG and coupling reagents.
-
Resuspend the nanoparticles in DI water or a suitable buffer.
-
Repeat the washing step at least three times to ensure the removal of all unreacted materials.
-
-
Quenching (Optional):
-
To quench any remaining active NHS esters, the nanoparticles can be resuspended in a quenching buffer for 30 minutes.
-
-
Final Resuspension and Storage:
-
Resuspend the purified PEGylated nanoparticles in a buffer of choice for storage, typically at 4°C.
-
-
Characterization of Functionalized Nanoparticles
Successful surface functionalization should be confirmed using various characterization techniques. The following table summarizes expected changes in key parameters before and after PEGylation.
| Characterization Technique | Parameter | Before Functionalization (Bare/Amine-NP) | After this compound Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Smaller | Increased due to the PEG layer[5] |
| Polydispersity Index (PDI) | Low | Should remain low, indicating colloidal stability | |
| Zeta Potential | Surface Charge | Positive (for amine-NP) or highly negative (for bare NP) | Shift towards neutral (closer to zero) |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | Unchanged | Unchanged core, a halo-like PEG layer may be visible |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Characteristic peaks of the nanoparticle core and amine groups | Appearance of new peaks corresponding to the amide bond and C-O-C stretching of the PEG chain |
| Thermogravimetric Analysis (TGA) | Weight Loss | Minimal weight loss | Significant weight loss at higher temperatures due to the decomposition of the grafted PEG |
Quantitative Data Summary
The following table presents a summary of typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with PEG. The exact values will vary depending on the nanoparticle type, size, and the specific PEGylation conditions.
| Nanoparticle Type | Modification Stage | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Iron Oxide Nanoparticles | Bare | ~100 | -25 | N/A |
| Amine-functionalized | ~110 | +20 | N/A | |
| PEGylated | ~184 | -5 to +5 | ~80% (for Doxorubicin) | |
| Gold Nanoparticles (50 nm core) | Citrate-stabilized | ~55 | -31.1 | N/A |
| PEGylated (mPEG-SH) | Increased | -7.2 | N/A | |
| Polymeric Nanoparticles | Bare | ~150 | -30 | ~70% |
| PEGylated | ~180-200 | -10 to 0 | ~65% |
Visualizations
Below are diagrams illustrating the key processes involved in the surface functionalization of nanoparticles with this compound.
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Chemical conjugation pathway for PEGylation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG49-acid as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy.[1] These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1] The linker is a critical component that significantly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[2]
Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to impart favorable physicochemical properties.[] The inclusion of a PEG moiety can enhance the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the risk of aggregation.[4] PEGylation can also improve the pharmacokinetic profile of an ADC by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.
This document provides detailed application notes and protocols for the use of m-PEG49-acid, a long-chain methoxy-PEG-acid linker, in the development of ADCs. The extended length of the 49-unit PEG chain offers significant potential for modulating ADC properties.
Rationale for Using this compound Linker
The use of a high-molecular-weight PEG linker such as this compound (MW ≈ 2218.63 g/mol ) offers several strategic advantages in ADC development:
-
Enhanced Hydrophilicity: The long PEG chain significantly increases the water solubility of the ADC, which is crucial for preventing aggregation, especially when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).
-
Improved Pharmacokinetics: The large hydrodynamic volume imparted by the m-PEG49 chain is expected to significantly prolong the circulation half-life of the ADC by reducing renal clearance and shielding it from proteolytic degradation.
-
Steric Shielding: The PEG chain can create a "stealth" effect, masking the payload from the immune system and non-target tissues, potentially reducing immunogenicity and off-target toxicity.
-
Enabling High DAR Conjugates: The enhanced solubility and reduced aggregation tendency allow for the attachment of a higher number of drug molecules per antibody, which can be beneficial for targeting tumors with low antigen expression.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the impact of PEG linker length on ADC properties. While specific data for this compound is not yet widely published, these tables illustrate the expected trends based on studies with shorter PEG chains.
Table 1: Effect of PEGylation on ADC Pharmacokinetics and Cytotoxicity
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains lead to a more pronounced effect.
Table 2: Representative In Vitro Potency of ADCs with PEG Linkers
| Cell Line | Target Antigen | ADC with Short PEG Linker IC50 (pM) | Reference |
| HER2-positive cancer cells | HER2 | 8.8 | |
| HER2-positive cancer cells | HER2 | 14.3 (with a different linker) | |
| HER2-positive cancer cells | HER2 | 33.0 (Kadcyla®) |
Data adapted from a study comparing different linkers, indicating that ADCs with optimized short PEG linkers can exhibit potent in vitro cytotoxicity.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using an this compound linker. These protocols are based on established methods for PEG-acid linkers and may require optimization for specific antibodies, payloads, and the this compound linker itself.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the carboxylic acid group of this compound using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add DCC (1.1 equivalents) and NHS (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the NHS-ester is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent under reduced pressure to obtain the m-PEG49-NHS ester.
-
-
Conjugation to the Amine-containing Drug:
-
Dissolve the amine-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the activated m-PEG49-NHS ester to the drug solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using RP-HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified m-PEG49-drug conjugate
-
EDC and sulfo-NHS
-
Anhydrous DMSO
-
Desalting columns
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the m-PEG49-drug conjugate (e.g., 5-20 fold molar excess over the antibody) in a minimal amount of anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (1.5 equivalents to the drug-linker) and sulfo-NHS (1.5 equivalents to the drug-linker) in cold, anhydrous DMSO.
-
Add the EDC and sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10-15% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at 280 nm and the specific wavelength for the drug. The DAR can be calculated using the Beer-Lambert law. This method is simpler but may be less accurate if the drug's absorbance spectrum overlaps with the antibody's.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a robust method for determining the DAR and the distribution of different drug-loaded species. The retention time on the HIC column correlates with the number of conjugated drug molecules.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise information on the DAR and the distribution of drug species.
2. Analysis of Aggregates:
-
Size Exclusion Chromatography (SEC): SEC is used to separate and quantify high molecular weight species (aggregates) from the monomeric ADC. A low percentage of aggregates is desirable for a stable and safe ADC product.
3. In Vitro Cytotoxicity Assay:
-
Assess the potency of the ADC by determining its half-maximal inhibitory concentration (IC50) against target antigen-expressing cancer cell lines.
4. In Vivo Efficacy and Pharmacokinetics:
-
Evaluate the anti-tumor activity of the ADC in relevant xenograft models.
-
Conduct pharmacokinetic studies in animals to determine key parameters such as clearance, half-life, and exposure.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Signaling pathway of an ADC with a microtubule-disrupting payload.
Caption: Logical relationship of this compound linker properties to ADC outcome.
References
Application Notes and Protocols for Site-Specific PEGylation with m-PEG-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy to enhance the therapeutic properties of proteins and peptides. It can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, which in turn reduces renal clearance and shields the molecule from proteolytic degradation and immune recognition.[1] However, random PEGylation can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, potentially compromising the biological activity of the protein.
Site-specific PEGylation addresses this challenge by attaching a single PEG chain at a defined location on the protein, ensuring a homogeneous product with preserved bioactivity.[2] One common approach for achieving site-specificity is to target the N-terminal α-amino group of a protein. The pKa of the N-terminal α-amino group is typically lower (around 7.6) than that of the ε-amino groups of lysine residues (around 10.5).[2] By controlling the reaction pH, it is possible to selectively deprotonate the N-terminal amine and direct the PEGylation reaction to this site.[2][3]
This document provides a detailed protocol for the site-specific PEGylation of a protein at its N-terminus using methoxy-PEG-acid (m-PEG-acid). The carboxylic acid group of m-PEG-acid is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester. This activated PEG reagent then reacts with the primary amine at the N-terminus of the protein to form a stable amide bond.
Chemical Principle of m-PEG-acid Activation and Conjugation
The site-specific PEGylation process using m-PEG-acid involves a two-step chemical reaction. First, the carboxylic acid of m-PEG-acid is activated with EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. In the second step, the m-PEG-NHS ester selectively reacts with the unprotonated α-amino group at the N-terminus of the protein under controlled pH conditions, forming a stable amide linkage.
Experimental Protocols
This section provides detailed protocols for the activation of m-PEG-acid, the site-specific PEGylation of a model protein, and the subsequent purification and characterization of the conjugate.
Protocol 1: Activation of m-PEG-acid with EDC and NHS
This protocol describes the in-situ activation of m-PEG-acid to form an amine-reactive NHS ester.
Materials:
-
m-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use.
-
m-PEG-acid Dissolution: Dissolve the desired amount of m-PEG-acid in a minimal volume of anhydrous DMF or DMSO before adding it to the Activation Buffer.
-
EDC and NHS Addition: Add a 2 to 5-fold molar excess of EDC and NHS relative to the m-PEG-acid.
-
Activation Reaction: Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the m-PEG-NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.
-
Immediate Use: Proceed immediately to the conjugation protocol (Protocol 2) as the NHS ester has a limited half-life in aqueous solutions.
Protocol 2: Site-Specific N-terminal PEGylation of a Protein
This protocol outlines the procedure for conjugating the activated m-PEG-NHS ester to the N-terminus of a protein.
Materials:
-
Activated m-PEG-NHS ester solution (from Protocol 1)
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. The buffer should be exchanged if the stock contains primary amines (e.g., Tris).
-
pH Adjustment: Immediately before adding the activated PEG, adjust the pH of the protein solution to 7.2-7.5 using the Conjugation Buffer. This pH facilitates the selective reaction with the N-terminal amine.
-
PEGylation Reaction: Add the freshly prepared m-PEG-NHS ester solution to the protein solution. A starting point for optimization is a 5 to 20-fold molar excess of the PEG reagent to the protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Protocol 3: Purification of the PEGylated Protein
This protocol describes the purification of the mono-PEGylated protein from the reaction mixture, which may contain unreacted protein, excess PEG reagent, and di- or multi-PEGylated species. A two-step chromatography process is often employed for high purity.
Materials:
-
Quenched PEGylation reaction mixture
-
Ion-Exchange Chromatography (IEX) column (e.g., cation exchange for proteins with a net positive charge at the separation pH)
-
Size-Exclusion Chromatography (SEC) column
-
IEX Buffers:
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)
-
-
SEC Buffer: (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Ion-Exchange Chromatography (IEX):
-
Equilibrate the IEX column with Binding Buffer.
-
Load the quenched reaction mixture onto the column. The PEGylation of amine groups shields the positive charges on the protein, leading to weaker binding to the cation exchange resin.
-
Wash the column with Binding Buffer to remove unbound species.
-
Elute the bound species using a linear gradient of the Elution Buffer. Mono-PEGylated protein will elute earlier than the un-PEGylated protein. Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the fractions containing the mono-PEGylated protein from the IEX step.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the SEC column with SEC Buffer.
-
Load the concentrated sample onto the column. The PEGylated protein will have a larger hydrodynamic radius and elute earlier than any remaining un-PEGylated protein.
-
Collect the fractions corresponding to the mono-PEGylated protein peak.
-
Characterization of the PEGylated Protein
Thorough characterization is crucial to confirm the success of the site-specific PEGylation.
Protocol 4: SDS-PAGE Analysis
Procedure:
-
Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band with a higher apparent molecular weight.
Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Use a C4 or C18 RP-HPLC column.
-
Elute the samples with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 220 nm or 280 nm.
-
The PEGylated protein will typically have a longer retention time than the un-PEGylated protein. The purity of the final product can be quantified by integrating the peak areas.
Protocol 6: Mass Spectrometry
Procedure:
-
Intact Mass Analysis (MALDI-TOF or LC-MS): Determine the molecular weight of the purified PEGylated protein. The observed mass should correspond to the mass of the protein plus the mass of the attached PEG chain.
-
Peptide Mapping:
-
Digest the un-PEGylated and PEGylated proteins with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Compare the peptide maps of the two samples. The peptide containing the PEGylated N-terminus will be absent or shifted in the chromatogram of the PEGylated protein digest. This confirms the site of PEGylation.
-
Data Presentation
The following tables summarize typical quantitative data obtained during a site-specific PEGylation experiment.
Table 1: Reaction Conditions and Efficiency
| Parameter | Condition | Rationale |
| m-PEG-acid:Protein Molar Ratio | 5:1 to 20:1 | To drive the reaction towards completion. |
| EDC:m-PEG-acid Molar Ratio | 2:1 to 5:1 | To ensure efficient activation of the carboxylic acid. |
| NHS:m-PEG-acid Molar Ratio | 2:1 to 5:1 | To stabilize the activated intermediate. |
| Activation pH | 6.0 | Optimal for NHS ester formation. |
| Conjugation pH | 7.2-7.5 | Favors deprotonation of the N-terminal α-amino group over lysine ε-amino groups. |
| Reaction Time | 2 hours at RT | A common starting point for optimization. |
| Mono-PEGylated Product Yield (crude) | > 80% | Determined by RP-HPLC analysis of the reaction mixture. |
Table 2: Characterization of Purified Mono-PEGylated Protein
| Analytical Method | Un-PEGylated Protein | Mono-PEGylated Protein |
| Apparent MW (SDS-PAGE) | ~20 kDa (example) | ~40 kDa (for a 20 kDa PEG) |
| Retention Time (RP-HPLC) | 15.2 min (example) | 18.5 min (example) |
| Purity (RP-HPLC) | > 98% | > 95% |
| Molecular Weight (Mass Spec) | 20,000 Da (example) | 40,000 Da (example) |
| Site of PEGylation (Peptide Map) | N/A | N-terminal peptide modified |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inefficient activation of m-PEG-acid. | Ensure anhydrous conditions for m-PEG-acid dissolution. Use fresh EDC/NHS. Optimize activation time and pH. |
| Low reactivity of the protein. | Increase the molar excess of the PEG reagent. Increase reaction time or temperature. | |
| Presence of primary amines in the buffer. | Perform buffer exchange to an amine-free buffer before the reaction. | |
| Low Site-Specificity (multiple PEGylation) | Conjugation pH is too high. | Lower the conjugation pH to be more selective for the N-terminus. |
| High molar excess of PEG reagent. | Reduce the molar excess of the activated PEG. | |
| Protein Precipitation | High concentration of organic solvent from the PEG stock. | Minimize the volume of organic solvent used to dissolve the PEG reagent. |
| Protein instability at the reaction pH. | Perform a stability study of the protein at different pH values. |
Conclusion
Site-specific PEGylation using m-PEG-acid offers a robust method for producing homogeneous and active protein-PEG conjugates. By carefully controlling the reaction conditions, particularly the pH, it is possible to achieve high yields of mono-PEGylated protein at the N-terminus. The detailed protocols and characterization methods provided in this document serve as a comprehensive guide for researchers and drug development professionals to successfully implement this valuable bioconjugation technique.
References
Characterization of m-PEG49-acid Conjugates by MALDI-TOF MS: An Application Note
Abstract
This application note provides a detailed protocol for the characterization of methoxy-poly(ethylene glycol)-acid (m-PEG49-acid) conjugates using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This technique is a powerful tool for determining the molecular weight distribution, confirming the structure, and assessing the purity of PEGylated molecules, which are critical quality attributes in drug development and other applications.[1][2] The protocols outlined herein cover sample preparation, matrix selection, instrument parameters, and data analysis to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) is a biocompatible and water-soluble polymer widely used in the pharmaceutical industry to improve the therapeutic properties of proteins, peptides, and small molecule drugs.[1] The process of covalently attaching PEG chains, known as PEGylation, can enhance drug stability, increase circulation half-life, and reduce immunogenicity.[2] The this compound conjugate is a specific type of PEG derivative with a methoxy end-group and a terminal carboxylic acid group, often used as a linker for conjugation to amine-containing molecules.
Accurate characterization of these conjugates is essential to ensure their quality and efficacy. MALDI-TOF MS is a preferred technique for analyzing polymers like PEG because it allows for the precise measurement of the molecular weight of individual polymer chains, providing detailed information on the polymer distribution, repeating units, and end-groups.[1] This application note presents a standardized methodology for the characterization of this compound conjugates.
Experimental Protocols
Materials and Reagents
-
This compound conjugate
-
Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA)
-
Solvents: Tetrahydrofuran (THF), Acetonitrile (ACN), and Trifluoroacetic Acid (TFA)
-
MALDI Target Plate (e.g., Ground Steel)
-
Calibrant (e.g., a known PEG standard)
Sample and Matrix Preparation
-
This compound Solution: Prepare a 2 mg/mL solution of the this compound conjugate in a suitable solvent such as THF or a mixture of acetonitrile and water.
-
Matrix Solution: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% TFA. Alternatively, a 15.8 mg/mL solution of CHCA in ethanol can be prepared using an ultrasonic bath for dissolution.
-
Cationizing Agent Solution: Prepare a 1 mg/mL solution of NaTFA in THF or a 5.9 mg/mL solution in ethanol.
Sample Spotting (Dried-Droplet Method)
-
In an Eppendorf tube, mix the this compound solution, CHCA matrix solution, and NaTFA cationizing agent solution. A common volumetric ratio is 5:1:1 (matrix:cationizing agent:analyte) or 10:5:1 (matrix:analyte:cationizing agent).
-
Vortex the mixture gently.
-
Spot 0.5–1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature before inserting the target plate into the MALDI-TOF MS instrument.
A visual representation of the experimental workflow is provided below.
References
Application Note & Protocol: LC/MS Methods for Analyzing PEGylated Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to peptides and proteins, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can enhance drug solubility, increase circulating half-life, and reduce immunogenicity. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein create significant analytical challenges.[1]
Liquid chromatography coupled with mass spectrometry (LC/MS) has emerged as a powerful tool for the characterization and quantification of PEGylated biotherapeutics.[2][3] It allows for the determination of the extent of PEGylation, identification of PEGylation sites, and quantification of the PEGylated product in complex biological matrices.[1][4] This application note provides detailed protocols for the analysis of PEGylated peptides and proteins using LC/MS, addressing common challenges such as charge state complexity and polydispersity of PEG.
Challenges in LC/MS Analysis of PEGylated Proteins
The analysis of PEGylated proteins by LC/MS is complicated by several factors:
-
Polydispersity of PEG: Synthetic PEGs are not single species but rather a distribution of molecules with varying numbers of ethylene glycol units. This results in a broad mass distribution for the PEGylated protein, complicating mass spectral interpretation.
-
Multiple Charge States: Large molecules like PEGylated proteins can exist in multiple charge states in the mass spectrometer, leading to complex and overlapping isotopic envelopes in the mass spectrum.
-
Signal Dilution: The distribution of the analyte over a wide range of masses and charge states can lead to a dilution of the signal for any single species, reducing sensitivity.
-
Steric Hindrance: The PEG moiety can hinder enzymatic digestion and ionization, affecting bottom-up proteomics approaches for site identification.
To address these challenges, specific analytical strategies have been developed, including the use of charge-reducing agents and specialized fragmentation techniques.
Experimental Workflow for LC/MS Analysis of PEGylated Proteins
The following diagram illustrates a typical workflow for the analysis of PEGylated proteins by LC/MS, from sample preparation to data analysis.
Caption: A generalized workflow for the LC/MS analysis of PEGylated proteins.
Protocols
Protocol 1: Intact Mass Analysis of PEGylated Proteins
This protocol is suitable for determining the average molecular weight and the distribution of PEGylated species.
1. Sample Preparation:
-
If the PEGylated protein is in a complex matrix like plasma, it may require initial purification using affinity chromatography (e.g., Protein A or G for antibodies) or size-exclusion chromatography (SEC).
-
For purified samples, buffer exchange into a volatile buffer such as 10 mM ammonium acetate is recommended. This can be achieved using centrifugal filters with an appropriate molecular weight cutoff.
-
The final sample concentration should be adjusted to approximately 1 mg/mL.
2. LC Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column with a wide pore size (e.g., 300 Å) is suitable for large proteins. A common choice is a C4 or C8 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
3. Post-Column Amine Addition:
To reduce charge state complexity, a charge-stripping agent like triethylamine (TEA) can be introduced post-column.
-
Reagent: 1% TEA in 50:50 acetonitrile/water.
-
Delivery: Infuse the TEA solution at a low flow rate (e.g., 10 µL/min) into the LC eluent stream using a syringe pump and a T-junction before the mass spectrometer inlet.
4. Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: A wide mass range (e.g., m/z 1000-5000) should be scanned to detect the various charge states of the PEGylated protein.
-
In-Source Fragmentation: In-source collision-induced dissociation (CID) can be employed to generate characteristic fragment ions of the PEG moiety for qualitative confirmation.
5. Data Analysis:
-
The complex, multi-charged spectrum is deconvoluted using specialized software (e.g., Agilent MassHunter BioConfirm, SCIEX BioAnalyst) to obtain the zero-charge mass spectrum. This will reveal the distribution of PEGylated species and their corresponding masses.
Protocol 2: Peptide Mapping of PEGylated Proteins
This protocol is used to identify the specific sites of PEGylation on the protein.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in a solution containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease such as trypsin at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37 °C for 4-18 hours.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTip.
2. LC-MS/MS Analysis:
-
LC System: A nano-flow or micro-flow LC system is preferred for higher sensitivity.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2-40% B over 60-120 minutes).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, TripleTOF) capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the peptides.
3. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using software such as Mascot, SEQUEST, or MaxQuant.
-
The PEG modification is included as a variable modification in the search parameters.
-
The software will identify the peptides and pinpoint the specific amino acid residues that are PEGylated based on the mass shift in the fragment ions.
Quantitative Data Summary
The following tables provide examples of typical parameters used in LC/MS analysis of PEGylated proteins.
Table 1: LC Parameters for Intact PEGylated Protein Analysis
| Parameter | Setting |
| Column | Reversed-phase C4, 2.1 x 100 mm, 3.5 µm, 300 Å |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 50 °C |
| Injection Vol. | 5-10 µL |
Table 2: MS Parameters for Intact PEGylated Protein Analysis
| Parameter | Setting |
| Instrument | Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Mass Range | m/z 1000-4000 |
| Acquisition Rate | 1 spectrum/sec |
Table 3: LC-MS/MS Parameters for Peptide Mapping
| Parameter | Setting |
| Column | C18, 75 µm x 15 cm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-35% B in 90 min |
| Flow Rate | 300 nL/min |
| MS Scan Range | m/z 350-1500 |
| MS/MS Scan | Top 10 most intense ions |
| Fragmentation | HCD |
Effect of PEGylation on Protein-Receptor Interaction
PEGylation can modulate the interaction of a protein with its receptor through steric hindrance. The bulky PEG chains can mask the binding site on the protein, leading to reduced binding affinity. This effect is dependent on the size and location of the PEG moiety.
Caption: How PEGylation can sterically hinder protein-receptor binding.
Conclusion
LC/MS is an indispensable technique for the detailed characterization and quantification of PEGylated peptides and proteins. By employing appropriate sample preparation strategies, chromatographic methods, and mass spectrometric techniques, the challenges associated with the heterogeneity of PEGylated biotherapeutics can be overcome. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for their PEGylated products.
References
Application Note & Protocols: Quantifying the Degree of PEGylation on a Modified Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulating half-life, and shield it from proteolytic enzymes and the host immune system.
The degree of PEGylation—the number of PEG molecules attached to a single protein molecule—is a critical quality attribute (CQA) that directly influences the safety and efficacy of the therapeutic. Inconsistent or incorrect levels of PEGylation can lead to variability in biological activity, potential immunogenicity, and altered clearance rates. Therefore, accurate and robust analytical methods for quantifying the degree of PEGylation are essential during research, development, and quality control of PEGylated protein therapeutics.
This document provides detailed application notes and protocols for several common analytical techniques used to quantify the degree of PEGylation:
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Colorimetric Assays (TNBS and Barium/Iodide methods)
Each section includes the principles of the technique, a detailed experimental protocol, a table with representative data, and a workflow diagram.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. When coupled with a Multi-Angle Light Scattering (MALS) detector, a UV detector, and a differential Refractive Index (dRI) detector, this setup becomes a powerful tool for the absolute characterization of PEGylated proteins without relying on column calibration with reference standards.[1][2] The MALS detector measures the intensity of scattered light to determine the absolute molar mass of the eluting molecules. The UV detector quantifies the protein concentration, while the dRI detector measures the concentration of both the protein and the PEG polymer. By combining the signals from these detectors, the molar mass of the protein and the attached PEG can be determined independently, allowing for a precise calculation of the degree of PEGylation.[2][3]
Experimental Protocol:
-
System Preparation:
-
Equip an HPLC system with a suitable SEC column (e.g., TSKgel UP-SW2000).[4]
-
Connect the column outlet to a UV detector, followed by a MALS detector (e.g., miniDAWN™), and then a dRI detector (e.g., Optilab®).
-
Prepare a mobile phase appropriate for the protein of interest, ensuring it is filtered and degassed. A common mobile phase is a phosphate buffer with added salt (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.175 - 1.0 mL/min) until stable baselines are achieved for all detectors.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter before injection.
-
-
Instrumental Analysis:
-
Inject a defined volume of the prepared sample (e.g., 10-100 µL) onto the equilibrated SEC column.
-
Collect data from the UV, MALS, and dRI detectors simultaneously using appropriate data acquisition software (e.g., ASTRA® software).
-
-
Data Analysis:
-
Process the collected chromatograms. The software will use the signals from the three detectors to perform a protein conjugate analysis.
-
The analysis requires the known dn/dc values (specific refractive index increment) for both the protein (typically ~0.185 mL/g) and the PEG (~0.133 mL/g), as well as the extinction coefficient of the protein at the measurement wavelength (e.g., 280 nm).
-
The software calculates the molar mass of the entire conjugate, the molar mass of the protein portion, and the molar mass of the PEG portion for each eluting peak.
-
The degree of PEGylation (DoP) is calculated by dividing the molar mass of the PEG portion by the molar mass of a single PEG chain.
-
The relative abundance of each PEGylated species (e.g., mono-PEGylated, di-PEGylated) can be determined from the peak areas in the chromatogram.
-
Data Presentation:
| Peak ID | Retention Time (min) | Calculated Conjugate Molar Mass (kDa) | Protein Molar Mass (kDa) | PEG Molar Mass (kDa) | Degree of PEGylation (assuming 20 kDa PEG) | Relative Abundance (%) |
| 1 | 12.5 | 70.2 | 50.1 | 20.1 | 1 | 85.3 |
| 2 | 11.8 | 90.5 | 50.3 | 40.2 | 2 | 10.2 |
| 3 | 14.2 | 50.1 | 50.1 | 0 | 0 (Unconjugated) | 4.5 |
Experimental Workflow:
MALDI-TOF Mass Spectrometry
Principle: MALDI-TOF MS is a powerful technique for determining the degree of PEGylation by directly measuring the molecular weights of the different species in a sample. The protein sample is co-crystallized with a chemical matrix and irradiated with a laser. This process desorbs and ionizes the protein molecules, which are then accelerated into a time-of-flight (TOF) analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. The resulting mass spectrum displays a series of peaks, with each peak corresponding to the protein molecule with a different number of PEG chains attached. The mass difference between adjacent peaks corresponds to the mass of a single PEG chain, allowing for a direct determination of the PEGylation distribution.
Experimental Protocol:
-
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile / 0.1% trifluoroacetic acid) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be used.
-
Cationizing Agent (Optional for PEG): A cationizing agent like sodium trifluoroacetate (NaTFA) can be added to improve the ionization of PEG chains.
-
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, buffer exchange) to remove non-volatile salts that can interfere with ionization.
-
Dilute the desalted sample in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1-10 pmol/µL.
-
-
Target Plate Spotting:
-
Mix the sample solution with the matrix solution. A common ratio is 1:1 (v/v).
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Use linear mode for large molecules, as it is more tolerant of the broad mass distribution of PEGylated proteins.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks. Identify the peak corresponding to the un-PEGylated protein (if present) and the subsequent peaks corresponding to mono-, di-, tri-PEGylated species, etc.
-
Calculate the mass difference between consecutive major peaks to confirm it matches the molecular weight of the PEG moiety.
-
The degree of PEGylation for each peak is the number of PEG chains attached.
-
The average degree of PEGylation can be calculated by taking the weighted average of the peak intensities.
-
Data Presentation:
| Species | Observed Mass (Da) | Mass Shift from Unconjugated (Da) | Degree of PEGylation (assuming 5 kDa PEG) | Relative Intensity (%) |
| Unconjugated Protein | 25,150 | 0 | 0 | 15 |
| Mono-PEGylated | 30,210 | 5,060 | 1 | 65 |
| Di-PEGylated | 35,290 | 10,140 | 2 | 20 |
| Tri-PEGylated | 40,350 | 15,200 | 3 | <5 |
Experimental Workflow:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, causing PEGylated species to elute earlier from a hydrophobic stationary phase (like C4 or C8) than the unconjugated protein. This technique is particularly effective at resolving species with different numbers of PEG chains and can even separate positional isomers in some cases. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series with a UV detector to provide a more uniform response for PEG-containing molecules, which have poor UV absorbance.
Experimental Protocol:
-
System Preparation:
-
Equip an HPLC or UPLC system with a reversed-phase column suitable for protein separations (e.g., a C4 column, 300Å pore size).
-
Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Filter and degas both mobile phases.
-
Set a column temperature, often elevated (e.g., 80-90 °C), to improve peak shape and recovery.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumental Analysis:
-
Inject the sample onto the column.
-
Run a linear gradient from low to high concentration of Mobile Phase B. A typical gradient might be 5% to 60% B over 15 minutes.
-
Collect data from the UV detector and, if available, an ELSD or CAD.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Unreacted PEG (if present) will elute very early, followed by the more highly PEGylated species, then less PEGylated species, and finally the unconjugated protein, which is the most hydrophobic.
-
The relative quantity of each species can be determined by integrating the area of each peak.
-
The degree of PEGylation for each peak is inferred from its retention time relative to the unconjugated protein and by comparing the separation profile to that of known standards if available.
-
Data Presentation:
| Peak ID | Retention Time (min) | Tentative Assignment | Relative Peak Area (%) (UV 280 nm) |
| 1 | 4.2 | Di-PEGylated Species | 12.5 |
| 2 | 5.8 | Mono-PEGylated Species | 78.1 |
| 3 | 8.1 | Unconjugated Protein | 9.4 |
Experimental Workflow:
Colorimetric Assays
Colorimetric assays offer a simpler, more accessible method for estimating the degree of PEGylation and are often used for routine analysis or process monitoring.
A. TNBS Assay (Quantification of Free Amines)
Principle: The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay quantifies the number of free primary amino groups (e.g., on lysine residues and the N-terminus) remaining on a protein after a PEGylation reaction that targets these sites. TNBS reacts with primary amines to form a yellow-colored derivative that can be measured spectrophotometrically at ~335 nm. By comparing the number of free amines on the PEGylated protein to the number on the unmodified protein, the percentage of modified amines, and thus the degree of PEGylation, can be calculated.
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBS Solution: Prepare a 0.01% (w/v) solution of TNBS in the reaction buffer. This solution should be prepared fresh.
-
Quenching Solution: 10% SDS and 1 N HCl.
-
-
Standard Curve Preparation:
-
Prepare a series of standards using a known concentration of an amino acid (e.g., glycine or cysteine) in the reaction buffer (e.g., 0-30 µg/mL).
-
-
Sample Preparation:
-
Dissolve both the unmodified and PEGylated protein in the reaction buffer to a concentration of 0.5 mg/mL.
-
Prepare a blank sample containing only the reaction buffer.
-
-
Assay Procedure:
-
To 500 µL of each standard, sample, and blank in separate tubes, add 250 µL of the 0.01% TNBS solution.
-
Mix well and incubate the reaction mixtures at 37°C for 2 hours.
-
Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube.
-
Transfer aliquots (e.g., 200 µL) to a 96-well plate.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of all samples and standards at 335 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of free amines in the unmodified and PEGylated protein samples.
-
Calculate the Degree of PEGylation (DoP) using the formula: DoP = (Total Amines_unmodified - Free Amines_PEGylated) / (Protein Concentration)
-
Data Presentation:
| Sample | Absorbance at 335 nm | Calculated Free Amine Conc. (µM) | Moles of Free Amine per Mole of Protein | % Amine Modification |
| Unmodified Protein | 0.850 | 45.2 | 15.1 | 0% |
| PEGylated Protein | 0.255 | 13.5 | 4.5 | 70.2% |
B. Barium/Iodide Assay (Direct PEG Quantification)
Principle: This assay directly quantifies PEG content based on the formation of a colored complex between the ether oxygens of PEG, barium ions (Ba²⁺), and iodine (I₂). The intensity of the resulting chromophore is proportional to the concentration of PEG and can be measured spectrophotometrically. This method can be used to directly determine the extent of PEGylation on a purified protein conjugate.
Experimental Protocol:
-
Reagent Preparation:
-
Iodine Solution: Dissolve 0.05 M I₂ in a 0.1 M potassium iodide (KI) solution.
-
Barium Chloride Solution: 0.1 M BaCl₂ in water.
-
-
Standard Curve Preparation:
-
Prepare a series of standards using the same type of PEG used for conjugation, dissolved in a suitable buffer (e.g., PBS) over a relevant concentration range.
-
-
Sample Preparation:
-
Prepare the purified PEGylated protein sample at a known concentration in the same buffer as the standards.
-
Prepare a blank using only the buffer.
-
-
Assay Procedure:
-
To 100 µL of each standard, sample, and blank, add 100 µL of the BaCl₂ solution and mix.
-
Add 100 µL of the iodine solution, mix thoroughly, and incubate at room temperature for 15 minutes.
-
Transfer aliquots to a 96-well plate.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 535 nm.
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus PEG concentration.
-
Use the standard curve to determine the PEG concentration in the protein sample.
-
Calculate the Degree of PEGylation (DoP) using the formula: DoP = (Measured PEG Concentration / Protein Concentration) * (Protein MW / PEG MW)
-
Data Presentation:
| Sample | Protein Conc. (µM) | Absorbance at 535 nm | Calculated PEG Conc. (µM) | Molar Ratio (PEG/Protein) |
| PEG Standard 1 | N/A | 0.150 | 10 | N/A |
| PEG Standard 2 | N/A | 0.295 | 20 | N/A |
| PEGylated Protein | 10 | 0.220 | 14.7 | 1.47 |
Experimental Workflow (Colorimetric Assays):
References
Application Notes and Protocols: m-PEG49-acid for Improving the Pharmacokinetics of Peptide Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-life due to rapid renal clearance and enzymatic degradation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to overcome these limitations. This document provides detailed application notes and protocols for utilizing m-PEG49-acid, a monodispersed PEG reagent with a molecular weight of approximately 2.2 kDa, to improve the pharmacokinetic profiles of peptide drugs.
Principle of PEGylation with this compound
This compound possesses a terminal carboxylic acid group that can be activated to react with primary amine groups (the N-terminus or the side chain of lysine residues) on a peptide. This results in the formation of a stable amide bond, covalently linking the PEG moiety to the peptide. The attachment of the hydrophilic and sterically hindering PEG chain imparts several advantageous properties to the peptide.
Key Benefits of PEGylation:
-
Increased Hydrodynamic Size: The increased size of the PEG-peptide conjugate reduces renal filtration, a primary clearance mechanism for small peptides.
-
Protection from Proteolysis: The PEG chain provides a protective shield around the peptide, sterically hindering the approach of proteolytic enzymes.
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, potentially reducing its immunogenicity.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides.
These factors collectively lead to a longer circulation half-life, reduced clearance, and an increased overall exposure of the peptide drug in the body, which can translate to less frequent dosing and improved therapeutic efficacy.
Quantitative Data on Pharmacokinetic Improvements with PEGylation
As specific data for this compound is unavailable, the following tables summarize the pharmacokinetic improvements observed with other low molecular weight PEG derivatives conjugated to peptides, which can be considered indicative of the potential effects of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of PEGylated Peptides (Intravenous Administration)
| Peptide | PEG Derivative | Half-life (t½) Unmodified | Half-life (t½) PEGylated | Clearance (CL) Unmodified | Clearance (CL) PEGylated | Reference |
| GLP-1 | mPEG-2k-aldehyde | ~2 min | ~5.2 h | High | Significantly Reduced | [1] |
| D-peptide HIV inhibitor | 2 kDa PEG | Short | ~1.8 h | High | Reduced | [2] |
| Liraglutide (fatty acid acylated GLP-1 analogue) | N/A (for comparison) | ~13 h (in humans) | N/A | Low | N/A |
Table 2: Illustrative Pharmacokinetic Parameters of PEGylated Peptides (Subcutaneous Administration)
| Peptide | PEG Derivative | Mean Residence Time (MRT) Unmodified | Mean Residence Time (MRT) PEGylated | Bioavailability (%) Unmodified | Bioavailability (%) PEGylated | Reference |
| GLP-1 | mPEG-2k-SPA | 4.8 h | 15.3 h | Not Reported | Not Reported | [1] |
Note: The data presented in these tables are for illustrative purposes only and are derived from studies using PEG derivatives of similar molecular weight to this compound. Actual pharmacokinetic improvements with this compound will be peptide-specific and need to be determined experimentally.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0) for aqueous reactions
-
Reaction vials, magnetic stirrer, and other standard laboratory equipment
Procedure (Aqueous Method):
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature.
-
Prepare a stock solution of this compound in MES buffer (e.g., 10 mg/mL).
-
Add a 2 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
The activated m-PEG49-NHS ester is now ready for immediate use in the conjugation reaction (Protocol 2). Due to the limited half-life of the NHS ester in aqueous solution, proceed to the next step without delay.
Protocol 2: Conjugation of Activated this compound to a Peptide
This protocol details the reaction of the activated m-PEG49-NHS ester with the primary amine groups of a peptide.
Materials:
-
Activated m-PEG49-NHS ester solution (from Protocol 1)
-
Peptide of interest (dissolved in a suitable amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a known concentration (e.g., 1-5 mg/mL).
-
Add the activated m-PEG49-NHS ester solution to the peptide solution. The molar ratio of PEG to peptide should be optimized but a starting point of 2:1 to 10:1 (PEG:peptide) is recommended.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated peptide from unreacted PEG and peptide using dialysis or size-exclusion chromatography.
-
Characterize the purified conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and purity.
Protocol 3: In Vivo Pharmacokinetic Study of PEGylated Peptide in Rodents
This protocol provides a general workflow for evaluating the pharmacokinetic profile of a PEGylated peptide in a rodent model (e.g., rats or mice).
Materials:
-
PEGylated peptide and unmodified peptide (for comparison)
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
Analytical instrumentation for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare sterile dosing solutions of the PEGylated peptide and the unmodified peptide in the appropriate vehicle at the desired concentration.
-
Animal Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the peptide solutions to the animals. A typical dose might range from 1 to 10 mg/kg, depending on the peptide's potency and expected clearance.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours) via a suitable route (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) from the plasma concentration-time data.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of two common classes of peptide drugs that could potentially benefit from PEGylation with this compound: Glucagon-Like Peptide-1 (GLP-1) and Urocortin.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Caption: Urocortin Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for Peptide PEGylation and Pharmacokinetic Analysis.
Conclusion
The use of this compound for the PEGylation of peptide drugs presents a promising strategy to significantly improve their pharmacokinetic properties. By increasing the hydrodynamic size and providing steric shielding, this compound can prolong the circulation half-life and reduce the clearance of therapeutic peptides. The provided protocols offer a comprehensive guide for researchers to perform the conjugation, purification, and in vivo evaluation of this compound-peptide conjugates. While specific quantitative data for this compound is yet to be widely published, the illustrative data from similar PEG derivatives strongly support its potential to enhance the therapeutic profile of peptide drugs. Careful optimization of the conjugation reaction and thorough analytical characterization are crucial for successful development of PEGylated peptide therapeutics.
References
Troubleshooting & Optimization
How to improve low yield in m-PEG49-acid conjugation reactions.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges and improve yields in m-PEG49-acid conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules.
Q1: What is the fundamental chemistry behind this compound conjugation, and why is an "activation" step necessary?
A1: this compound contains a terminal carboxylic acid group. To conjugate it to a primary amine (e.g., on a lysine residue of a protein), a stable amide bond must be formed. The hydroxyl group of a carboxylic acid is not a good leaving group, so direct reaction with an amine is inefficient.[1][2] Therefore, the carboxylic acid must first be "activated" by converting it into a more reactive form. The most common method uses carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS.[3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester, which efficiently couples with the primary amine on the target molecule.[3]
Q2: My conjugation yield is very low or non-existent. What are the most common causes?
A2: Low conjugation yield is typically traced back to one of three areas: the reagents, the reaction conditions, or the purification process. The most frequent culprits include:
-
Inactive Reagents: The EDC and NHS-ester intermediate are highly susceptible to hydrolysis (breakdown in the presence of water).[4] Using reagents that have been improperly stored or are past their shelf-life is a primary cause of failure.
-
Suboptimal pH: The activation and conjugation steps have different optimal pH ranges. Failure to control the pH at each stage will drastically reduce efficiency.
-
Incorrect Molar Ratios: An insufficient molar excess of the activated PEG reagent relative to the target molecule can lead to incomplete conjugation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG, quenching the reaction.
Q3: How do I properly handle and prepare my reagents to ensure they are active?
A3: Proper reagent handling is critical for success.
-
This compound, EDC, and NHS/Sulfo-NHS: These reagents are sensitive to moisture. Store them desiccated at the recommended temperature (typically -20°C). Before use, allow the vials to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Stock Solutions: Prepare stock solutions of EDC and NHS/Sulfo-NHS immediately before use in a dry, water-miscible organic solvent like DMSO or DMF, or in an appropriate aqueous buffer for the water-soluble versions. Avoid storing them in aqueous solutions for extended periods.
Q4: What is the optimal pH for the reaction, and why is it so important?
A4: A two-step pH process is optimal for EDC/NHS coupling reactions.
-
Activation Step (Carboxylic Acid Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . This pH protonates the carboxyl group, making it more reactive with EDC.
-
Conjugation Step (Amide Bond Formation): The reaction of the activated NHS-ester with primary amines on the target molecule is most efficient at a pH of 7.2-8.5 . At a lower pH, the amines are protonated, which reduces their nucleophilicity and slows the reaction.
Q5: I see a lot of precipitated material in my reaction tube. What's causing this?
A5: Precipitation can occur due to the poor solubility of reactants or the final conjugate. While the PEG chain enhances water solubility, some molecules, especially hydrophobic peptides or proteins, can aggregate and precipitate out of solution upon modification. To mitigate this, ensure your biomolecule is fully dissolved before initiating the reaction and consider if the final concentration of the organic solvent (like DMSO or DMF) used to dissolve the PEG reagent is too high (it should generally not exceed 10% of the total reaction volume).
Q6: My final product is a mix of non-PEGylated, mono-PEGylated, and multi-PEGylated species. How can I control the degree of PEGylation?
A6: Achieving a specific degree of PEGylation (e.g., only one PEG molecule per protein) requires careful optimization of the reaction conditions.
-
Molar Ratio: This is the most critical parameter. To favor mono-PEGylation, use a low molar excess of the this compound to your target molecule (e.g., start with a 1:1 or 5:1 ratio). To increase the degree of PEGylation, increase the molar excess (e.g., 10- to 50-fold).
-
Reaction Time: Shorter reaction times generally result in a lower degree of PEGylation. Monitor the reaction over time to find the optimal endpoint.
-
Purification: After the reaction, use chromatography techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) to separate the desired conjugate from the unreacted molecule and other species.
Data Summary Tables
The following tables summarize key reaction parameters for optimizing your this compound conjugation.
Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Conjugation
| Step | Parameter | Recommended Range | Rationale & Key Considerations |
|---|---|---|---|
| 1. Activation | pH | 4.5 - 6.0 | Optimizes the activation of the carboxylic acid group with EDC. Common buffers include MES. |
| Molar Excess of EDC/NHS | 2 to 10-fold over m-PEG-acid | The exact ratio may require empirical optimization. | |
| Reaction Time | 15 - 30 minutes | The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis; this step should be performed promptly. | |
| Temperature | Room Temperature (20-25°C) | Sufficient for efficient activation. | |
| 2. Conjugation | pH | 7.2 - 8.5 | Maximizes the reactivity of primary amines on the target molecule. Common buffers include PBS or HEPES. |
| Molar Excess of PEG-acid | 5 to 50-fold over target molecule | Start low (e.g., 5:1) for mono-PEGylation and increase for higher degrees of labeling. | |
| Reaction Time | 2 hours to Overnight | Reaction progress can be monitored by HPLC or SDS-PAGE. |
| | Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster, while 4°C can be used for overnight reactions to improve stability of some proteins. |
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical pathway and a general workflow for troubleshooting low-yield reactions.
Caption: EDC/NHS mediated conjugation of this compound to an amine-containing protein.
Caption: Troubleshooting decision tree for low-yield this compound conjugation reactions.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol describes a general method for conjugating this compound to primary amines (e.g., lysine residues) on a protein using EDC and Sulfo-NHS.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M HEPES, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Prepare Protein Solution:
-
Perform a buffer exchange to ensure the protein is in the Conjugation Buffer and free of any primary amine contaminants.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare Reagent Stock Solutions:
-
Important: Prepare EDC and Sulfo-NHS solutions immediately before initiating the reaction.
-
Prepare a 10 mg/mL solution of this compound in Activation Buffer.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a new microcentrifuge tube, combine the this compound solution with the EDC and Sulfo-NHS stock solutions. The final molar ratio of PEG:EDC:Sulfo-NHS should be approximately 1:2:2 or higher.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to your prepared protein solution. The volume of the added PEG solution should be small to avoid significant changes in pH.
-
The molar excess of this compound over the protein should be determined based on the desired degree of labeling (start with a 10- to 20-fold molar excess for good labeling).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS-esters are hydrolyzed.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG, excess reagents, and reaction byproducts (e.g., N-acylurea) by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The choice of method depends on the size of your protein.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the mass shift corresponding to PEG addition.
-
Use techniques like Mass Spectrometry (MS) to confirm the mass increase and determine the degree of PEGylation, and High-Performance Liquid Chromatography (HPLC) to assess purity.
-
References
Technical Support Center: Troubleshooting Protein PEGylation Aggregation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent aggregation issues during protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: The initial protein sample may already contain aggregates that can act as seeds for further aggregation during the PEGylation process.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
Q3: What is the optimal pH for a PEGylation reaction to avoid aggregation?
The optimal pH is protein-dependent and represents a critical factor influencing both reaction rate and specificity.
-
Low pH (around 5.0-6.5): This range often favors the selective PEGylation of the N-terminal alpha-amine, which can reduce the extent of multi-PEGylation and subsequent aggregation.
-
Neutral to High pH (7.0 and above): This range increases the reactivity of lysine residues, potentially leading to a higher degree of PEGylation. However, this extensive modification can sometimes compromise conformational stability and lead to aggregation. It is crucial to empirically determine the optimal pH for your specific protein.
Q4: Can stabilizing excipients be used to prevent aggregation during PEGylation?
Yes, adding stabilizing excipients to the reaction buffer can be an effective strategy to prevent aggregation. Common excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers.
-
Amino Acids (e.g., Arginine, Glycine): These are known to suppress non-specific protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot aggregation issues encountered during your PEGylation experiments.
Problem: I am observing significant precipitation or aggregation during my protein PEGylation reaction.
Step 1: Reaction Condition Optimization
The initial and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.
Data Presentation: Recommended Starting Ranges for Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A lower ratio can minimize multi-PEGylation and cross-linking. |
| pH | 6.0 - 8.0 | The optimal pH depends on the protein's pI and stability profile. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction rate, which can favor intramolecular modification. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient Type | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Step 3: Modify the Reaction Process
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate, giving more control over the process.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time. This can favor intramolecular modification over intermolecular cross-linking.
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Stock Solutions: Ensure your protein stock is free of pre-existing aggregates by centrifugation or filtration. Prepare the activated PEG solution immediately before use.
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant, according to the ranges provided in the data table above.
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, analyze each reaction for the degree of aggregation using DLS or SEC. Also, assess the extent of PEGylation using SDS-PAGE.
Caption: Experimental workflow for small-scale PEGylation screening.
Protocol 2: Analysis of PEGylated Protein Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify aggregates in a PEGylated protein sample.
Materials:
-
SEC column with a suitable fractionation range
-
HPLC or UPLC system
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
PEGylated protein sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the elution buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter.
-
Sample Injection: Inject a defined volume of the sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elution and Detection: Elute the sample with the equilibration buffer at a constant flow rate. Monitor the eluate using a UV detector (typically at 280 nm). Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomeric PEGylated protein.
-
Data Analysis: Integrate the peak areas to quantify the percentage of aggregates relative to the total protein.
Protocol 3: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and presence of aggregates in a PEGylated protein solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
PEGylated protein sample
-
Filtration device (0.22 µm filter)
Procedure:
-
Sample Preparation: Filter the sample through a 0.22 µm filter to remove dust and large particulates. Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the filtered reaction buffer.
-
Instrument Setup: Set the instrument parameters, including temperature and solvent viscosity.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample, with a higher PDI suggesting a greater degree of aggregation.
Protocol 4: SDS-PAGE Analysis of PEGylation Reaction
Objective: To visualize the products of the PEGylation reaction and identify high-molecular-weight aggregates.
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the protein and its PEGylated forms)
-
SDS-PAGE running buffer
-
Sample loading buffer (non-reducing)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with a non-reducing sample loading buffer. Do not heat the samples if non-covalent aggregates are of interest.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. PEGylated proteins will migrate at a higher apparent molecular weight than the unmodified protein. High-molecular-weight smears or bands at the top of the resolving gel or in the stacking gel are indicative of aggregates.
References
Optimizing reaction pH for selective N-terminal PEGylation.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction pH for selective N-terminal PEGylation of proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for selective N-terminal PEGylation?
The optimal pH for selective N-terminal PEGylation is typically in the range of 5.5 to 7.5. This is because the pKa of the N-terminal α-amino group is generally lower (around 7.0 to 8.5) than the pKa of the ε-amino group of lysine residues (around 10.5). By maintaining the pH in this range, the N-terminal amine is more deprotonated and thus more nucleophilic and reactive towards PEGylating agents compared to the lysine side chains.
Q2: Why is pH control so critical for PEGylation selectivity?
At a pH below the pKa of an amine group, the group is predominantly in its protonated, non-reactive form (e.g., -NH3+). As the pH approaches and surpasses the pKa, the amine group becomes deprotonated and nucleophilic (e.g., -NH2), making it reactive towards electrophilic PEG reagents. The difference in pKa between the N-terminal α-amine and the lysine ε-amines allows for a pH "window" where the N-terminal group is significantly more reactive, thus enabling site-selective modification.
Q3: What are the common consequences of using a suboptimal pH?
-
pH too high (e.g., > 8.0): This leads to a loss of selectivity, resulting in significant PEGylation of lysine residues (di- and multi-PEGylation) because both the N-terminal and lysine amines are highly reactive.
-
pH too low (e.g., < 5.5): This can lead to very slow or no reaction, as the N-terminal amine will be mostly protonated and non-nucleophilic.
Q4: Which PEGylating reagents are suitable for N-terminal modification?
N-hydroxysuccinimide (NHS) esters of PEG (e.g., mPEG-succinimidyl propionate, mPEG-SPA) are commonly used. These reagents react with unprotonated primary amine groups to form stable amide bonds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | Reaction pH is too low: The N-terminal amine is protonated and non-reactive. | Gradually increase the reaction pH in 0.5 unit increments (e.g., from 5.5 to 7.5) to find the optimal balance between reactivity and selectivity. |
| Protein/Peptide Instability: The protein may be unstable or aggregated at the reaction pH. | Perform a pH stability study of your protein before PEGylation. Use buffers known to stabilize your protein. | |
| Ineffective PEG Reagent: The PEG reagent may have hydrolyzed or degraded. | Use fresh, high-quality PEG reagents. Store them under desiccated conditions as recommended by the manufacturer. | |
| Poor Selectivity (Di- and Multi-PEGylation) | Reaction pH is too high: Lysine residues are deprotonated and reactive. | Lower the reaction pH to a range where the N-terminal amine is preferentially deprotonated (typically 5.5-7.0). |
| High Molar Ratio of PEG: An excessive amount of PEG reagent can drive the reaction towards multiple modifications. | Reduce the molar excess of the PEG reagent. A 1:1 to 1:5 molar ratio (protein:PEG) is a common starting point. | |
| Protein Aggregation During Reaction | Suboptimal Buffer Conditions: The chosen buffer or pH may induce protein aggregation. | Screen different buffer systems at the target pH. Consider including stabilizing excipients like arginine or trehalose. |
| High Protein Concentration: High concentrations can increase the likelihood of aggregation. | Reduce the protein concentration during the PEGylation reaction. |
Experimental Protocols
Protocol 1: pH Screening for Optimal N-Terminal PEGylation
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate buffer, acetate buffer) with pH values ranging from 5.5 to 8.0 in 0.5 unit increments.
-
Protein Solution: Dissolve the protein to be PEGylated in each buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Prepare a stock solution of the mPEG-NHS ester in a non-aqueous, water-miscible solvent (e.g., DMSO, acetonitrile) immediately before use.
-
Reaction Setup: Add the PEG reagent to each protein solution at a defined molar ratio (e.g., 1:3 protein:PEG).
-
Incubation: Incubate the reactions at a constant temperature (e.g., 4°C or room temperature) for a fixed time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching reagent like Tris buffer or glycine.
-
Analysis: Analyze the reaction products from each pH condition using SDS-PAGE and/or RP-HPLC to determine the extent of PEGylation and the product distribution (unmodified, mono-PEGylated, di-PEGylated, etc.).
Visual Guides
Relationship Between pH, pKa, and Amine Reactivity
Caption: Figure 1. pH effect on amine reactivity.
Experimental Workflow for pH Optimization
Caption: Figure 2. pH optimization workflow.
Troubleshooting Logic for Poor Selectivity
Caption: Figure 3. Selectivity troubleshooting guide.
Technical Support Center: Strategies to Minimize Diol Contamination in m-PEG-Acid Reagents
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear strategies and solutions for minimizing polyethylene glycol (PEG) diol contamination in m-PEG-acid reagents. High-purity reagents are critical for successful PEGylation, and diol impurities can lead to undesirable cross-linking and product heterogeneity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is m-PEG-diol, and why is it a significant contaminant in m-PEG-acid reagents?
A1: m-PEG-acid (methoxy-polyethylene glycol-acid) is a monofunctional polymer, meaning it has one reactive group (the acid) and one inert group (the methoxy cap). The most common and problematic impurity is m-PEG-diol (or simply PEG-diol), which has hydroxyl groups at both ends of the polymer chain.[] During the conversion of the precursor m-PEG-OH to m-PEG-acid, any diol present is also converted, resulting in a bifunctional dicarboxylic acid impurity. In subsequent conjugation reactions, this bifunctional impurity can cause cross-linking between your target molecules (e.g., proteins, peptides), leading to the formation of aggregates, ill-defined products, and potential loss of bioactivity.[1][2]
Q2: How does diol contamination originate?
A2: Diol contamination primarily arises during the synthesis of the m-PEG-OH precursor. The synthesis is typically an anionic polymerization of ethylene oxide initiated by methoxide. If trace amounts of water are present in the reaction, water will also act as an initiator. Initiation by water leads to the formation of PEG with hydroxyl groups at both ends (PEG-diol), while initiation by methoxide yields the desired m-PEG-OH. The diol content can be as high as 10-15% in high molecular weight m-PEGs.
Caption: Origin of PEG-diol contamination during m-PEG synthesis.
Q3: How can I detect and quantify the level of diol contamination?
A3: Several analytical techniques can be used, but Reversed-Phase Liquid Chromatography (RP-LC) is one of the most effective methods. It separates the polymers based on the polarity of their end-groups, allowing for clear resolution of the methoxy-terminated PEG from the hydroxyl-terminated diol. Other methods like NMR and MALDI-MS can be used for confirmation but have limitations in sensitivity and precision for this specific purpose.
| Technique | Principle of Separation/Detection | Advantages | Limitations | Reference |
| Reversed-Phase LC (RP-LC) | Separates based on the polarity of polymer end-groups (methoxy vs. hydroxyl). | High sensitivity and resolution; can quantify <1% diol. | Requires specific column and mobile phase conditions. | |
| MALDI-TOF-MS | Measures mass-to-charge ratio of polymer chains. | Confirms identity of species in collected LC fractions. | Not quantitative alone due to mass discrimination and different ionization efficiencies for mPEG vs. diol. | |
| NMR Spectroscopy | Detects signals from protons on the polymer end-groups. | Provides structural information. | Low sensitivity and precision; end-group signals are small compared to the polymer backbone signal. | |
| GC-FID | Separates volatile compounds. | Standardized USP method for low MW impurities like ethylene glycol and diethylene glycol. | Not suitable for high molecular weight polymer analysis. | |
| Caption: Comparison of analytical techniques for diol impurity detection. |
Troubleshooting Guide
Issue 1: My PEGylation reaction resulted in significant and unexpected protein cross-linking or aggregation.
-
Possible Cause: This is a classic sign of bifunctional impurities in your m-PEG-acid reagent. The di-acid PEG, originating from the diol contaminant, is likely reacting with two separate protein molecules, causing them to link together.
-
Recommended Action:
-
Quantify Diol Content: Analyze your m-PEG-acid reagent using a validated method like Reversed-Phase HPLC (see Protocol 1) to determine the percentage of diol impurity.
-
Source a Higher Purity Reagent: If the diol content is confirmed to be high, the most straightforward solution is to obtain a new batch of m-PEG-acid with a lower, specified diol content.
-
Purify the Reagent: For critical applications or if a high-purity reagent is unavailable, you may consider purifying your existing stock using techniques like ion-exchange chromatography or liquid-liquid extraction.
-
Issue 2: My HPLC analysis of the m-PEG-acid reagent shows a shouldered or bimodal peak.
-
Possible Cause: The main peak corresponds to your m-PEG-acid, while the shoulder or secondary, earlier-eluting peak is often the PEG-diol impurity. In reversed-phase chromatography, the diol is typically more polar and thus elutes earlier than the methoxy-terminated PEG.
-
Recommended Action:
-
Confirm Peak Identity: If possible, collect the fractions corresponding to the main peak and the shoulder peak and analyze them by MALDI-TOF-MS to confirm their identities.
-
Optimize Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve baseline separation between the two peaks for accurate quantification.
-
Consult Workflow: Use the diagram below to decide on the next steps based on your analytical results.
-
Caption: Workflow for assessing and mitigating diol contamination.
Experimental Protocols
Protocol 1: Diol Quantification by Reversed-Phase HPLC
This protocol is adapted from methodologies demonstrating the separation of mPEG and PEG-diol based on end-group functionality.
| Parameter | Condition | Description |
| Column | C18 Monolithic Silica Rod or equivalent C18 column | Provides efficient separation for polymers. |
| Mobile Phase | Acetonitrile/Water Gradient | A typical gradient might run from 40% to 60% Acetonitrile. The exact composition depends on the PEG molecular weight. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | These detectors are suitable for polymers that lack a strong UV chromophore. |
| Sample Prep | Dissolve m-PEG-acid in the initial mobile phase (e.g., 40/60 ACN/water) at a concentration of ~1 mg/mL. | Ensure the sample is fully dissolved before injection. |
| Expected Result | The PEG-diol impurity will typically elute as a distinct peak before the main m-PEG-acid peak. |
Protocol 2: Lab-Scale Purification by Liquid-Liquid Extraction
This method leverages the differential solubility of the ionized m-PEG-acid and the neutral diol impurity to separate them. This protocol is based on principles described in purification patents.
-
Dissolution: Dissolve the impure m-PEG-acid compound in a weakly alkaline aqueous solution (e.g., using a buffer) to achieve a pH between 8 and 11. This deprotonates the carboxylic acid group, making it a highly polar salt. The diol impurity remains neutral.
-
Solvent Addition: Add a mixed organic solvent to the aqueous solution. A suitable mixture might consist of a hydrocarbon solvent (e.g., toluene) and a halogenated hydrocarbon solvent (e.g., methylene chloride).
-
Extraction: Mix the two phases vigorously in a separatory funnel at a controlled temperature (e.g., 15-50°C) and then allow the layers to separate.
-
Separation: The ionized m-PEG-acid will be retained in the aqueous layer, while the less polar diol impurity will partition into the organic layer.
-
Collection: Carefully separate and collect the aqueous layer containing the purified m-PEG-acid. The organic layer containing the impurity is discarded.
-
Repeat (Optional): To improve purity, the extraction step can be repeated by adding fresh organic solvent to the collected aqueous layer.
-
Recovery: Recover the purified m-PEG-acid from the aqueous solution, for example, by acidification followed by extraction into a suitable organic solvent and subsequent evaporation.
Caption: Purification workflow using liquid-liquid extraction.
Best Practices for Storage and Handling
-
Storage: Store m-PEG-acid reagents in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C). This minimizes exposure to atmospheric moisture, which can cause hydrolysis of the acid functionality or other reactive groups over time. For PEG-based materials, dry storage has been shown to be superior to storage in solution for preserving functionality.
-
Handling: When handling the reagent, allow it to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold powder. Use dry solvents and glassware for all manipulations to prevent the introduction of water, which could compromise future reactions.
References
Purification techniques for separating PEGylated vs. un-PEGylated protein.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification techniques used to separate PEGylated proteins from their un-PEGylated counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating PEGylated and un-PEGylated proteins?
The most frequently used methods for purifying PEGylated proteins are based on chromatography and include Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[][2] Non-chromatographic techniques like ultrafiltration and dialysis are also employed, often as supplementary steps.[][2]
Q2: How does PEGylation affect the physicochemical properties of a protein relevant to purification?
PEGylation can alter a protein's properties in several ways that are exploited for purification:
-
Size (Hydrodynamic Radius): The attachment of PEG chains significantly increases the protein's size, which is the basis for separation by SEC.[]
-
Charge: The PEG polymer can shield the protein's surface charges, leading to a change in its isoelectric point (pI) and its interaction with IEX resins.
-
Hydrophobicity: PEGylation can either increase or decrease the overall hydrophobicity of a protein, depending on the protein's initial properties and the nature of the PEG reagent. This change is utilized in HIC.
Q3: Which purification method is best for my PEGylated protein?
The optimal method depends on the specific characteristics of your protein, the size of the attached PEG, the degree of PEGylation, and the desired purity.
-
IEX is often the method of choice for its high resolution and ability to separate based on the number of attached PEG molecules (degree of PEGylation).
-
SEC is effective for removing un-PEGylated protein and small molecule reagents, especially when there is a significant size difference between the PEGylated and native protein.
-
HIC can be a useful secondary step for polishing and removing aggregates, particularly for more hydrophobic proteins.
Q4: Can I use a single purification step to get pure PEGylated protein?
While a single chromatographic step can significantly enrich the PEGylated protein, a multi-step approach is often necessary to achieve high purity, especially for therapeutic applications. A common strategy is to use IEX for initial separation followed by SEC or HIC for polishing.
Purification Techniques: Troubleshooting Guides
Ion Exchange Chromatography (IEX)
Principle: IEX separates proteins based on their net surface charge. The attachment of neutral PEG chains shields the protein's charges, weakening its interaction with the IEX resin. This allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.
Workflow Diagram:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of PEGylated and un-PEGylated protein | - Incorrect pH of the mobile phase.- Salt gradient is too steep.- Inappropriate IEX resin (anion vs. cation). | - Optimize the buffer pH to maximize the charge difference between the species.- Use a shallower salt gradient to improve resolution.- Select the resin based on the protein's pI and the buffer pH. |
| Low recovery of PEGylated protein | - PEGylated protein is not binding to the column.- PEGylated protein is precipitating on the column. | - Ensure the ionic strength of the sample is low enough for binding.- Check the solubility of the PEGylated protein in the elution buffer and consider adding solubilizing agents. |
| PEGylated protein elutes in the flow-through | - The charge shielding by PEG is too strong for interaction with the resin.- The ionic strength of the sample is too high. | - Adjust the buffer pH to increase the protein's net charge.- Desalt the sample before loading. |
| Broad peaks | - Column overloading.- High sample viscosity. | - Reduce the amount of sample loaded onto the column.- Dilute the sample to reduce viscosity. |
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, such as PEGylated proteins, travel through the porous resin faster than smaller molecules like un-PEGylated proteins and free PEG.
Workflow Diagram:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between PEGylated and un-PEGylated protein | - The size difference between the species is not sufficient.- Inappropriate column pore size.- Sample volume is too large. | - This method is most effective when the molecular weight difference is at least two-fold.- Select a column with a fractionation range appropriate for the sizes of your proteins.- Keep the sample volume small relative to the column volume. |
| PEGylated protein co-elutes with free PEG | - The hydrodynamic radius of the free PEG is similar to the PEGylated protein. | - This can be a challenge, especially with larger PEG reagents. Consider a secondary purification step like IEX or HIC. |
| Peak tailing | - Non-specific interactions between the protein and the SEC resin. | - Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions. |
| Low recovery | - Adsorption of the protein to the column matrix. | - Use a mobile phase with a different pH or ionic strength.- Consider a different column material. |
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity. In a high-salt buffer, hydrophobic regions of the protein are exposed and interact with the hydrophobic ligands of the HIC resin. Elution is achieved by decreasing the salt concentration. PEGylation can alter the protein's hydrophobicity, allowing for separation.
Workflow Diagram:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein does not bind to the column | - Salt concentration is too low.- The protein is not sufficiently hydrophobic. | - Increase the concentration of a high-kosmotropic salt (e.g., ammonium sulfate) in the sample and binding buffer.- Use a more hydrophobic HIC resin. |
| Poor separation | - The difference in hydrophobicity between PEGylated and un-PEGylated protein is minimal.- Salt gradient is too steep. | - HIC is more effective with larger PEG chains (>20 kDa) that cause a more significant change in hydrophobicity.- Use a shallower elution gradient. |
| Low recovery/protein precipitation | - The high salt concentration is causing the protein to precipitate.- The protein is binding too tightly to the resin. | - Reduce the initial salt concentration.- Use a less hydrophobic resin or add a non-polar solvent (e.g., isopropanol) to the elution buffer. |
| Irreproducible results | - Temperature fluctuations. | - Control the temperature during the chromatography run, as hydrophobic interactions are temperature-dependent. |
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Recovery | Resolution | Key Advantages | Key Limitations |
| Ion Exchange (IEX) | >90% | 80-95% | High | High resolution, can separate by degree of PEGylation. | Can be sensitive to buffer conditions. |
| Size Exclusion (SEC) | Variable | >90% | Moderate | Good for removing un-PEGylated protein and small molecules. | Lower resolution for species of similar size. |
| Hydrophobic Interaction (HIC) | Variable | 70-90% | Moderate | Good for polishing and removing aggregates. | Can have low capacity and resolution for some proteins. |
Experimental Protocols
Detailed Protocol for IEX Purification of PEGylated Lysozyme
This protocol is an example for the purification of mono-PEGylated lysozyme using cation exchange chromatography.
Materials:
-
SP Sepharose Fast Flow resin (or similar strong cation exchanger)
-
Chromatography column
-
Peristaltic pump and fraction collector
-
UV detector (280 nm)
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0
-
Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 7.0
-
PEGylated lysozyme reaction mixture
Procedure:
-
Column Packing: Pack the SP Sepharose resin into the chromatography column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a linear flow rate of 100-150 cm/h until the UV baseline is stable.
-
Sample Preparation: Dilute the PEGylation reaction mixture with Binding Buffer to reduce the ionic strength. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column at a flow rate of 75-100 cm/h.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound material, including free PEG and some multi-PEGylated species.
-
Elution: Elute the bound proteins with a linear gradient of 0-50% Elution Buffer over 20 CV.
-
Fraction Collection: Collect fractions of 1-5 mL throughout the elution step.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified mono-PEGylated lysozyme.
-
Regeneration: Regenerate the column by washing with 3-5 CV of 100% Elution Buffer, followed by re-equilibration with Binding Buffer.
Detailed Protocol for SEC Purification of a PEGylated Antibody Fragment (Fab)
This protocol describes the separation of a PEGylated Fab from the un-PEGylated form.
Materials:
-
Superdex 200 Increase 10/300 GL column (or similar SEC column)
-
HPLC or FPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
PEGylated Fab reaction mixture
Procedure:
-
System Preparation: Equilibrate the SEC column with at least 2 CV of Mobile Phase at a flow rate of 0.5-0.75 mL/min until a stable baseline is achieved.
-
Sample Preparation: Concentrate the PEGylation reaction mixture to a volume of 100-500 µL. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Perform an isocratic elution with the Mobile Phase for 1.5 CV.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The PEGylated Fab will elute earlier than the un-PEGylated Fab.
-
Analysis: Analyze the fractions using SDS-PAGE and analytical SEC to confirm the purity of the separated species.
-
Cleaning: Wash the column with 2 CV of water followed by 2 CV of 20% ethanol for storage.
Detailed Protocol for HIC Purification of PEGylated Bovine Serum Albumin (BSA)
This protocol is an example for the purification of PEGylated BSA.
Materials:
-
Phenyl Sepharose 6 Fast Flow resin (or similar HIC resin)
-
Chromatography column
-
Chromatography system with a UV detector
-
Binding Buffer: 50 mM sodium phosphate, 1.7 M ammonium sulfate, pH 7.0
-
Elution Buffer: 50 mM sodium phosphate, pH 7.0
-
PEGylated BSA reaction mixture
Procedure:
-
Column Packing and Equilibration: Pack the Phenyl Sepharose resin and equilibrate the column with 5-10 CV of Binding Buffer.
-
Sample Preparation: Add ammonium sulfate to the PEGylation reaction mixture to a final concentration of 1.7 M. Ensure the protein remains soluble. Filter the sample.
-
Sample Loading: Load the sample onto the column at a flow rate that allows for efficient binding.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins with a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20 CV.
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated BSA.
-
Regeneration: Wash the column with 3-5 CV of Elution Buffer, followed by water, and then re-equilibrate with Binding Buffer or store in 20% ethanol.
References
Common side reactions in PEGylation and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of PEGylation. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during PEGylation?
A1: The most common side reactions in PEGylation include:
-
Aggregation and Precipitation: This can be caused by intermolecular cross-linking, especially when using bifunctional PEG reagents, or by suboptimal reaction conditions that affect protein stability.[1][2] High protein concentrations can also increase the likelihood of aggregation.[2]
-
Incomplete Reactions: A significant portion of the starting material may remain unreacted, leading to a heterogeneous product mixture and difficulties in purification. This can be due to suboptimal reaction conditions or steric hindrance.
-
Multi-PEGylation and Polydispersity: When multiple reactive sites on a molecule have similar accessibility, a mixture of mono-, di-, and multi-PEGylated species can form, leading to a product with high polydispersity.[3]
-
Loss of Biological Activity: The attachment of PEG chains at or near the active site of a protein or drug can cause steric hindrance, leading to a partial or complete loss of biological function.[4]
-
Hydrolysis of Activated PEG: Activated PEG reagents, such as NHS esters, can be susceptible to hydrolysis, which reduces their reactivity and leads to lower PEGylation efficiency.
-
Immunogenicity: Although PEG is generally considered non-immunogenic, the formation of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the PEGylated product and potential hypersensitivity reactions.
Q2: How can I avoid aggregation during my PEGylation experiment?
A2: To avoid aggregation, consider the following strategies:
-
Optimize Molar Ratio: Use an optimal molar ratio of PEG reagent to the target molecule. A lower PEG-to-protein ratio can help reduce intermolecular cross-linking. It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it.
-
Control Reaction Conditions: Maintain optimal pH, temperature, and buffer composition to ensure protein stability. For example, performing the reaction at a lower temperature (e.g., 4°C) can help.
-
Use Monofunctional PEG: When possible, use monofunctional PEG reagents to prevent cross-linking between molecules.
-
Optimize Protein Concentration: Working with a more dilute reaction mixture can decrease the chances of intermolecular interactions that lead to aggregation.
-
Add Stabilizing Excipients: The inclusion of stabilizers such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20 or 80) can help suppress protein aggregation.
-
Ensure High-Quality Starting Material: Start with a highly pure and monomeric protein sample, as pre-existing aggregates can act as seeds for further aggregation.
Q3: My PEGylation reaction is incomplete. How can I improve the reaction efficiency?
A3: To improve the efficiency of your PEGylation reaction, you can:
-
Optimize Reaction pH: The pH of the reaction buffer is critical. For example, when targeting primary amines with NHS esters, a pH range of 7-9 is generally recommended. For selective N-terminal PEGylation using PEG-aldehyde, a lower pH (around 5.0-6.5) is often favored.
-
Increase Molar Excess of PEG: A higher molar excess of the PEG reagent can drive the reaction towards completion. However, this also increases the risk of multi-PEGylation, so a careful balance is needed.
-
Extend Reaction Time: Increasing the incubation time can allow the reaction to proceed further to completion.
-
Increase Reaction Temperature: A moderate increase in temperature can enhance the reaction rate, but it must be balanced against the risk of protein denaturation or increased side reactions.
-
Use Fresh Reagents: Ensure that your activated PEG reagent is fresh and has not been hydrolyzed. Prepare solutions of PEG reagents immediately before use.
-
Consider a Co-solvent: In some cases, adding a low-molecular-weight "unreactive" mPEG as a co-solvent can promote the association between the protein and the reactive PEG molecules, thereby enhancing PEGylation efficiency.
Q4: How can I control the degree of PEGylation to obtain a more homogeneous product?
A4: To achieve a more homogeneous PEGylated product, you can:
-
Control Molar Ratio: Carefully titrate the molar ratio of the activated PEG reagent to the protein to find the optimal balance that favors the desired degree of PEGylation.
-
Optimize Reaction pH: Adjusting the reaction pH can help achieve more selective modification. For instance, a lower pH can favor the more acidic N-terminal α-amine over the ε-amines of lysine residues.
-
Site-Specific PEGylation: Employ site-specific PEGylation techniques. This can involve introducing a unique reactive handle, such as a cysteine residue, at a specific location on the protein for targeted conjugation with a thiol-reactive PEG.
-
Enzymatic PEGylation: Utilize enzymes that can attach PEG to specific amino acid sequences, offering a high degree of control over the PEGylation site.
-
Purification: Employ robust purification techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the desired PEGylated species from unreacted materials and other isoforms.
Troubleshooting Guides
Problem 1: Significant Product Aggregation Observed
| Potential Cause | Troubleshooting Steps |
| Intermolecular cross-linking by bifunctional PEG | 1. Switch to a monofunctional PEG reagent if possible. 2. If using a bifunctional PEG, significantly lower the PEG-to-protein molar ratio. 3. Reduce the protein concentration in the reaction mixture. |
| Suboptimal reaction conditions (pH, temperature) | 1. Screen a range of pH values to find the optimal condition for protein stability and reactivity. 2. Perform the reaction at a lower temperature (e.g., 4°C) to minimize protein unfolding and aggregation. |
| High protein concentration | 1. Decrease the concentration of the protein in the reaction. |
| Presence of pre-existing aggregates in the protein sample | 1. Purify the starting protein using size-exclusion chromatography (SEC) to remove any aggregates before PEGylation. |
| Poor reagent quality | 1. Ensure the PEG reagent is of high quality and free from diol impurities if a monofunctional reagent is intended. |
Problem 2: Low Yield of PEGylated Product (Incomplete Reaction)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Adjust the pH of the reaction buffer to the optimal range for the specific PEGylation chemistry being used (e.g., pH 7-9 for NHS esters). |
| Insufficient molar excess of PEG reagent | 1. Increase the molar ratio of the PEG reagent to the target molecule. It is advisable to perform a titration to find the optimal ratio. |
| Hydrolysis of activated PEG reagent | 1. Prepare fresh solutions of the activated PEG reagent immediately before starting the reaction. 2. Store PEG reagents under appropriate conditions (e.g., desiccated, low temperature) to prevent degradation. |
| Short reaction time or low temperature | 1. Increase the reaction time. Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC. 2. Cautiously increase the reaction temperature, ensuring it does not compromise the stability of the protein. |
| Steric hindrance | 1. Consider using a PEG reagent with a longer spacer arm to overcome steric accessibility issues at the target site. |
Problem 3: High Polydispersity of the PEGylated Product
| Potential Cause | Troubleshooting Steps |
| High molar ratio of PEG to protein | 1. Systematically decrease the molar ratio of the activated PEG to the protein to favor mono-PEGylation. |
| Multiple reactive sites with similar reactivity | 1. Adjust the reaction pH to favor more selective modification of a specific site (e.g., lower pH for N-terminal selectivity). 2. Employ site-directed mutagenesis to remove competing reactive sites. |
| Non-specific PEGylation chemistry | 1. Switch to a more site-specific PEGylation chemistry, such as thiol-maleimide coupling, if a free cysteine is available or can be introduced. |
| Inadequate purification | 1. Optimize the purification method. Ion-exchange chromatography is often effective at separating species with different numbers of attached PEG chains. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation using an NHS-Ester PEG
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer that does not contain primary amines (e.g., 100 mM phosphate buffer, HEPES buffer) at a pH between 7.0 and 8.5.
-
Ensure the protein solution is clear and free of aggregates. If necessary, centrifuge or filter the solution.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to a known concentration.
-
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution.
-
Incubate the mixture at room temperature (20-25°C) or 4°C with gentle stirring for 1-2 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to react with any remaining unreacted mPEG-NHS ester.
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate chromatographic method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX), to remove unreacted PEG, unreacted protein, and any byproducts.
-
Protocol 2: Analysis of PEGylation Products by SDS-PAGE
-
Sample Preparation:
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Mix the aliquots with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples onto a suitable percentage polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel to visualize the protein bands. PEGylated proteins will migrate slower than the unmodified protein, appearing as bands with higher apparent molecular weights.
-
Visualizations
Caption: A workflow for troubleshooting common PEGylation side reactions.
References
Impact of PEG concentration on PEGylation efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during PEGylation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the PEGylation process, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low PEGylation Yield | Suboptimal PEG Concentration: An insufficient molar excess of PEG reagent can lead to incomplete reaction. Conversely, an extremely high excess may not significantly increase the yield and can complicate purification.[1][2] Poor Reagent Activity: The activated PEG reagent may have degraded due to improper storage or handling (e.g., exposure to moisture).[3] Non-ideal Reaction Conditions: pH, temperature, and reaction time can significantly impact efficiency.[1][4] For instance, NHS esters react optimally at pH 7-9. Protein Conformation: The target functional groups on the protein may be inaccessible due to the protein's tertiary structure. | Optimize PEG:Protein Molar Ratio: Systematically vary the molar ratio of PEG to protein to find the optimal concentration. Ratios typically range from 1:1 to 50:1. Verify Reagent Quality: Use fresh or properly stored PEG reagents. Perform a quality control check on the reagent if degradation is suspected. Optimize Reaction Parameters: Adjust the pH, temperature, and incubation time according to the specific PEG chemistry being used. For example, N-terminal PEGylation can be favored by performing the reaction at a lower pH (around 7 or below). Consider Protein Denaturation/Refolding: In some cases, partial and reversible denaturation of the protein can expose more reactive sites, though this risks aggregation. |
| Product Aggregation | High Protein Concentration: Concentrated protein solutions are more prone to aggregation during the reaction. Cross-linking: The presence of bifunctional PEG reagents (PEG diols) as impurities in monofunctional PEG preparations can lead to unwanted cross-linking of protein molecules. Hydrophobic Interactions: Changes in the protein's surface properties upon PEGylation can sometimes promote aggregation. | Adjust Protein Concentration: Work with a lower protein concentration (e.g., 1-10 mg/mL). Use High-Purity PEG: Ensure the use of high-quality, monofunctional PEG reagents with low polydispersity to minimize cross-linking. Optimize Buffer Conditions: Screen different buffers and excipients that can help to maintain protein stability and solubility. |
| Loss of Biological Activity | PEGylation at or near the Active Site: The PEG molecule may sterically hinder the protein's active site or binding domains. Multiple PEG Chains Attached: A high degree of PEGylation can lead to a greater loss of activity. Conformational Changes: The attachment of PEG chains can induce conformational changes in the protein that affect its function. | Site-Specific PEGylation: If possible, utilize site-specific PEGylation techniques to attach PEG away from the active site. This can be achieved by targeting specific amino acids like cysteine. Control Degree of PEGylation: Optimize the PEG concentration and reaction time to favor the formation of mono-PEGylated products. Use Different PEG Sizes/Structures: Experiment with different molecular weights and structures (linear vs. branched) of PEG, as this can influence the impact on activity. Branched PEGs may offer better shielding with fewer attachment points. |
| Product Heterogeneity | Multiple Reactive Sites: Proteins often have multiple potential PEGylation sites (e.g., lysine residues), leading to a mixture of positional isomers and species with varying numbers of attached PEG chains. Inconsistent Reaction Conditions: Fluctuations in pH, temperature, or reaction time can contribute to batch-to-batch variability. | Purification: Employ robust purification techniques such as ion-exchange chromatography (IEC) or size-exclusion chromatography (SEC) to separate the desired PEGylated species. Site-Directed Mutagenesis: Introduce or remove specific amino acid residues to control the sites of PEGylation. Precise Control of Reaction Parameters: Maintain tight control over all reaction parameters to ensure reproducibility. |
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of PEG to protein?
The optimal molar ratio of PEG to protein is highly dependent on the specific protein, the reactivity of its functional groups, and the desired degree of PEGylation. Generally, a molar excess of the PEG reagent is used to drive the reaction. Ratios can range from a small excess to a 50-fold molar excess or higher. It is recommended to perform optimization experiments with varying molar ratios to determine the ideal condition for your specific application.
2. How does PEG concentration affect the degree of PEGylation?
Increasing the molar ratio of PEG to the therapeutic protein or peptide generally results in a higher degree of PEGylation, meaning more PEG molecules are attached to each protein molecule. This can lead to a heterogeneous mixture of products, including mono-PEGylated, di-PEGylated, and multi-PEGylated species. Careful control of the PEG concentration is crucial for achieving the desired level of modification and minimizing product heterogeneity.
3. Can a high concentration of PEG lead to problems?
Yes, a very high concentration of PEG can lead to several issues. While it may increase the overall modification rate, it can also result in a more heterogeneous product mixture that is difficult to purify. Excessive PEGylation can also lead to a greater loss of the protein's biological activity due to steric hindrance at the active or binding sites. Furthermore, a large excess of unreacted PEG can complicate the downstream purification process.
4. What analytical techniques are used to determine PEGylation efficiency?
Several analytical techniques are employed to assess PEGylation efficiency:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are used to separate and quantify unreacted protein, PEGylated species, and excess PEG reagent.
-
Mass Spectrometry (MS): MS provides precise mass information, allowing for the determination of the number of PEG chains attached to the protein and confirming the identity of the PEGylated products.
-
Capillary Electrophoresis (CE): CE is another powerful separation technique that can be used to analyze the heterogeneity of the PEGylated product mixture.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method can be used for a qualitative assessment of the increase in molecular weight upon PEGylation.
5. How can I improve the yield of mono-PEGylated product?
To improve the yield of the mono-PEGylated product, you can:
-
Optimize the PEG:protein molar ratio: Using a lower molar excess of PEG will favor the formation of mono-PEGylated species.
-
Control the reaction time: Shorter reaction times can limit the extent of the reaction, preventing the formation of multi-PEGylated products.
-
Adjust the pH: For amine-reactive PEGs, performing the reaction at a slightly lower pH can favor modification of the N-terminal α-amino group over lysine ε-amino groups, potentially leading to a more homogeneous product.
-
Purification: Utilize chromatography techniques like ion-exchange chromatography to separate the mono-PEGylated protein from unreacted protein and multi-PEGylated species.
Experimental Protocols
General Protocol for Amine-Reactive PEGylation (e.g., using PEG-NHS ester)
This protocol provides a general guideline for PEGylating a protein via its primary amino groups (lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
Amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl Ester, mPEG-SCM)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or sodium phosphate buffer, pH 7.0-8.0
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., SEC or IEX chromatography columns and system)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the PEG reagent.
-
PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG in the reaction buffer or a compatible anhydrous solvent.
-
PEGylation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or overnight at 4°C, with gentle stirring.
-
Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any remaining active PEG.
-
Purification: Remove unreacted PEG, quenching reagent, and byproducts, and separate the different PEGylated species using an appropriate chromatography method such as size-exclusion or ion-exchange chromatography.
-
Analysis: Characterize the purified PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Visualizations
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. updates.reinste.com [updates.reinste.com]
Technical Support Center: Preventing Hydrolysis of Activated m-PEG-Acid Esters
Welcome to the Technical Support Center for handling activated m-PEG-acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of these reagents in aqueous buffers during bioconjugation experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG-acid ester hydrolysis and why is it a critical issue?
A1: Activated m-PEG-acid esters, such as m-PEG-NHS esters, are susceptible to hydrolysis in aqueous environments. This is a chemical reaction where the ester bond is cleaved by water, resulting in an inactive m-PEG-acid and the leaving group (e.g., N-hydroxysuccinimide). This hydrolysis reaction is a critical issue because it directly competes with the desired conjugation reaction (aminolysis), where the PEG ester reacts with a primary amine on a biomolecule.[1][2] Significant hydrolysis reduces the concentration of the active PEG reagent, leading to lower conjugation efficiency and inconsistent results.[2]
Q2: What are the primary factors that influence the rate of m-PEG-acid ester hydrolysis?
A2: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: The rate of hydrolysis increases significantly with increasing pH. Alkaline conditions promote the nucleophilic attack of hydroxide ions on the ester bond.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The type of buffer and the presence of nucleophilic species can impact hydrolysis. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the ester.
Q3: What is the optimal pH for conducting a conjugation reaction with an activated m-PEG-acid ester?
A3: The optimal pH for conjugation is a compromise between minimizing hydrolysis and ensuring the target amine groups on the biomolecule are sufficiently nucleophilic. The recommended pH range is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often cited as an ideal balance. Below pH 7, the amine groups are largely protonated and less reactive, while above pH 8.5, the rate of hydrolysis becomes excessively high, significantly reducing the half-life of the activated ester.
Q4: How should I choose and prepare my reaction buffer to minimize hydrolysis?
A4: Buffer selection is critical for a successful conjugation.
-
Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.
-
Avoid: Buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will react with the NHS ester.
-
Preparation: Always use freshly prepared buffers. The pH of the buffer should be verified immediately before use.
Q5: How should I prepare and store m-PEG-acid ester reagents to prevent premature hydrolysis?
A5: Proper handling and storage are crucial to maintain the reactivity of the m-PEG-acid ester.
-
Storage of Powder: Store the solid reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C is advisable.
-
Equilibration: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture condensation on the cold powder.
-
Preparing Stock Solutions: If the m-PEG-acid ester is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Immediate Use: Aqueous solutions of activated esters are not stable and should be used immediately after preparation. Do not prepare stock solutions in aqueous buffers for storage. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time (e.g., 1-2 months), but fresh preparations are always recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of m-PEG-acid ester: The reagent may have hydrolyzed before or during the reaction. | - Verify the pH of the reaction buffer is within the optimal range (7.2-8.5). - Prepare fresh m-PEG-acid ester solution in anhydrous DMSO or DMF immediately before use. - Work quickly once the reagent is added to the aqueous buffer. - Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time. |
| 2. Incorrect Buffer: The buffer may contain primary amines (e.g., Tris, glycine). | - Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate. - Ensure the biomolecule is thoroughly buffer-exchanged into the appropriate reaction buffer. | |
| 3. Inactive Reagent: The solid m-PEG-acid ester may have been compromised by moisture during storage. | - Store the reagent in a desiccator at the recommended temperature (-20°C for long-term). - Always allow the vial to warm to room temperature before opening. | |
| Inconsistent Results/Batch-to-Batch Variability | 1. Variations in Reaction Conditions: Inconsistent pH, temperature, or reaction time. | - Standardize the protocol: always use freshly prepared buffer and verify the pH before each experiment. - Use a temperature-controlled environment for the reaction. - Keep the reaction time consistent between batches. |
| 2. Inconsistent Reagent Preparation: Age of the stock solution in organic solvent. | - Prepare fresh stock solutions of the m-PEG-acid ester for each experiment. | |
| Precipitation During Reaction | 1. Poor Solubility of Reactants or Conjugate: The m-PEG reagent or the resulting PEGylated biomolecule may have limited solubility in the reaction buffer. | - Add a small percentage (up to 10-20%) of an organic co-solvent like DMSO or DMF to the reaction buffer, ensuring it is compatible with your biomolecule. - Adjust the concentration of the reactants. |
Data Summary: Stability of Activated Esters
The stability of activated m-PEG-acid esters, particularly NHS esters, is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature (°C) | Half-life of Hydrolysis (t½) |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Note: The data for pH 8.0, 8.5, and 9.0 at room temperature are for a specific porphyrin-NHS ester and should be considered as illustrative of the trend.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with an m-PEG-NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)
-
m-PEG-NHS ester reagent
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis, a desalting column, or diafiltration.
-
Prepare m-PEG-NHS Ester Solution: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted m-PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein using an appropriate chromatography method.
Visual Guides and Workflows
Competing Reaction Pathways
Caption: Desired aminolysis vs. competing hydrolysis pathway.
Experimental Workflow for Minimizing Hydrolysis
Caption: A workflow designed to minimize hydrolysis during PEGylation.
References
How to control the number of PEG chains attached to a protein.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the number of Polyethylene Glycol (PEG) chains attached to a protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the number of PEG chains attached to a protein?
A1: Controlling the number of attached PEG chains, or the degree of PEGylation, is crucial for optimizing the therapeutic properties of a protein. The primary strategies to achieve this control can be broadly categorized into two approaches:
-
Site-Specific PEGylation: This is the most precise method and involves targeting specific amino acid residues on the protein. Common site-specific strategies include:
-
N-terminal PEGylation: Selectively modifying the α-amino group at the N-terminus of the protein.[1][2]
-
Cysteine-Specific PEGylation: Targeting the sulfhydryl group of a cysteine residue. This is highly specific as free cysteine residues are relatively rare in proteins.[1]
-
Disulfide Bridging: PEGylating the two sulfur atoms of a disulfide bond, which can help maintain the protein's tertiary structure.[1]
-
Enzymatic PEGylation: Using enzymes like transglutaminase to attach PEG to specific glutamine residues.
-
GlycoPEGylation: Attaching PEG to the carbohydrate moieties of a glycoprotein.
-
-
Control of Reaction Conditions (for non-site-specific PEGylation): When targeting more abundant residues like lysines, the degree of PEGylation can be controlled by carefully optimizing the reaction parameters. This approach often results in a heterogeneous mixture of PEGylated species, but the distribution can be skewed towards a desired outcome (e.g., predominantly mono-PEGylated). Key parameters to control include:
-
Molar ratio of PEG to protein [3]
-
pH of the reaction buffer
-
Reaction time
-
Temperature
-
Protein concentration
-
Q2: How does the molar ratio of PEG to protein affect the degree of PEGylation?
A2: The molar ratio of the PEG reagent to the protein is a critical factor that directly influences the number of PEG chains attached. Generally, a higher molar excess of PEG will result in a higher degree of PEGylation, meaning more PEG chains will be attached to each protein molecule. Conversely, a lower molar ratio will favor a lower degree of PEGylation. For achieving mono-PEGylation (a single PEG chain per protein), it is essential to carefully optimize this ratio. Starting with a low molar excess and gradually increasing it while monitoring the reaction products is a common strategy.
Q3: What is the role of pH in controlling PEGylation, particularly for lysine residues?
A3: The pH of the reaction buffer plays a crucial role in controlling the specificity and rate of PEGylation, especially when targeting primary amines on lysine residues and the N-terminus. The reactivity of these amino groups is dependent on their protonation state, which is governed by their pKa values and the surrounding pH.
-
The α-amino group at the N-terminus typically has a lower pKa (around 7.8-8.0) compared to the ε-amino group of lysine residues (pKa around 10.1-10.5).
-
By performing the PEGylation reaction at a pH below the pKa of lysine's ε-amino group (e.g., pH 7.0-8.0), the lysine residues will be predominantly protonated (-NH3+) and thus less reactive.
-
This difference in reactivity allows for more selective PEGylation of the N-terminus.
-
Increasing the pH will deprotonate more lysine residues, making them more nucleophilic and increasing the overall degree of PEGylation, leading to a higher number of attached PEG chains.
Q4: How can I analyze the number of PEG chains attached to my protein?
A4: Several analytical techniques can be used to determine the degree of PEGylation and characterize the heterogeneity of the product mixture. These include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visualize the increase in molecular weight after PEGylation. Different bands will correspond to the unmodified protein and proteins with one, two, or more PEG chains attached.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for the separation of different PEGylated species.
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge can be exploited to separate different PEGylated forms using IEX.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide precise molecular weight information, allowing for the accurate determination of the number of attached PEG chains.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and hydrophobic interaction chromatography can be used to separate and quantify different PEGylated species.
Troubleshooting Guides
Issue 1: The degree of PEGylation is too high, resulting in multiple PEG chains attached per protein when mono-PEGylation is desired.
| Possible Cause | Troubleshooting Steps |
| Molar ratio of PEG to protein is too high. | Systematically decrease the molar ratio of the PEG reagent to the protein. Perform a series of small-scale reactions with varying ratios to identify the optimal condition for mono-PEGylation. |
| Reaction pH is too high. | If targeting the N-terminus over lysines, lower the reaction pH to a range of 7.0-8.0 to take advantage of the pKa difference between the α- and ε-amino groups. |
| Reaction time is too long. | Reduce the reaction time. Monitor the reaction at different time points to determine when the desired degree of PEGylation is achieved without significant formation of multi-PEGylated species. |
| High protein concentration. | In some cases, high protein concentrations can favor multi-PEGylation. Try reducing the protein concentration in the reaction mixture. |
Issue 2: The PEGylation yield is low, with a large amount of unreacted protein remaining.
| Possible Cause | Troubleshooting Steps |
| Molar ratio of PEG to protein is too low. | Increase the molar ratio of the PEG reagent to the protein. A 5- to 20-fold molar excess is often a good starting point for amine-reactive PEGs. |
| Suboptimal reaction pH. | Ensure the reaction buffer is at the optimal pH for the specific PEGylation chemistry. For NHS esters, a pH of 7-9 is typical, while for maleimide chemistry, a pH of 6.5-7.5 is recommended. |
| Inactive PEG reagent. | Ensure the PEG reagent is fresh and has been stored correctly to prevent hydrolysis or oxidation. |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature, while carefully monitoring to avoid protein degradation or increased heterogeneity. |
| Presence of competing nucleophiles in the buffer. | Avoid using buffers containing primary amines, such as Tris, as they will compete with the protein for the PEG reagent. Use buffers like phosphate-buffered saline (PBS). |
Issue 3: The PEGylated protein shows a significant loss of biological activity.
| Possible Cause | Troubleshooting Steps |
| PEGylation at or near the active site. | If using a non-specific PEGylation method, the PEG chain may be sterically hindering the protein's active site. |
| Consider using a site-specific PEGylation strategy to direct the PEG chain away from the active site. This can be achieved by targeting a C-terminal cysteine or a genetically introduced cysteine residue. | |
| Protect the active site during the PEGylation reaction by adding a substrate or a competitive inhibitor. | |
| Protein denaturation during the reaction. | The reaction conditions (e.g., pH, temperature, organic co-solvents) may be denaturing the protein. |
| Confirm the structural integrity of the protein after the reaction using techniques like Circular Dichroism (CD) spectroscopy. | |
| Optimize the reaction conditions to be milder (e.g., lower temperature, shorter reaction time). |
Quantitative Data Summary
Table 1: Effect of PEG:Protein Molar Ratio on the Yield of Mono-PEGylated Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)
| PEG:Protein Molar Ratio | Reaction Time (hours) | Yield of Mono-PEGylated rhG-CSF (%) |
| 3:1 | 3 | ~83 |
| 5:1 | 2 | ~86 |
Table 2: Influence of pH on the Degree of PEGylation of Cytochrome c with mPEG-NHS
| Reaction pH | Degree of PEGylation |
| 7.0 | Increased formation of mono- and di-PEGylated species. |
| 8.2 | Further increase in the number of PEGylated products with medium-sized, linear PEGs. |
| 9.0 | Higher degree of PEGylation observed. |
| >10.0 | Decreased degree of PEGylation. |
Note: The optimal pH can vary significantly between different proteins and should be determined empirically.
Experimental Protocols
Protocol 1: N-terminal Specific PEGylation via Reductive Alkylation
This protocol describes the selective PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM MES, pH 6.0)
-
mPEG-Propionaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add the mPEG-Propionaldehyde to the protein solution at a desired molar excess (e.g., 5:1 to 20:1 PEG:protein).
-
Gently mix the solution and allow it to react for 30 minutes at room temperature.
-
Add the sodium cyanoborohydride solution to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method (e.g., SEC to remove unreacted PEG and reducing agent, followed by IEX to separate different PEGylated species).
-
Analyze the purified fractions by SDS-PAGE and/or mass spectrometry to confirm the degree of PEGylation.
Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0)
-
PEG-Maleimide
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced to generate a free cysteine)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)
-
Purification system (e.g., SEC)
Procedure:
-
(Optional) If the cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP using a desalting column.
-
Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
Add the PEG-Maleimide solution to the protein solution at a 10- to 20-fold molar excess.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration that is in large excess to the unreacted PEG-Maleimide. Incubate for 30 minutes.
-
Purify the PEGylated protein using SEC to remove unreacted PEG and quenching agent.
-
Analyze the purified product by SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Decision tree for selecting a PEGylation strategy.
Caption: Troubleshooting workflow for high heterogeneity in PEGylation products.
References
Validation & Comparative
In Vitro Stability of m-PEG-Acid Linkers: A Comparative Guide
The stability of the linker in a polymer-drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. For conjugates designed for targeted release in acidic environments, such as tumors or intracellular compartments, acid-cleavable linkers are frequently employed. This guide provides a comparative analysis of the in vitro stability of methoxy-polyethylene glycol (m-PEG)-acid linkers against other common linker chemistries, supported by experimental data and detailed protocols.
Comparative Stability of Drug Linkers
The choice of linker dictates the release mechanism and pharmacokinetics of the conjugated drug. Acid-cleavable linkers are designed to be stable at physiological pH (7.4) but hydrolyze in acidic conditions (pH 4.0-6.5). The following table summarizes the comparative in vitro stability of various linker types under different pH conditions.
| Linker Type | Linker Example | Condition | Half-life (t½) | Drug Release (%) | Reference |
| Acid-Labile | Hydrazone | pH 5.0 | ~8 h | >90% after 8h | |
| pH 7.4 | ~65 h | <20% after 24h | |||
| cis-Aconityl | pH 5.0 | ~1-2 h | >90% after 4h | ||
| pH 7.4 | Stable | <10% after 24h | |||
| Esterase-Cleavable | Valine-Citrulline | Human Plasma | ~30 min | >95% after 2h | |
| Buffer (pH 7.4) | Stable | <5% after 24h | |||
| Disulfide | SPDP | 10 mM GSH | ~15 min | >90% after 1h | |
| Buffer (pH 7.4) | Stable | <5% after 24h | |||
| Stable | Thioether | pH 5.0 - 7.4 | Very Stable | <2% after 48h |
Note: The data presented are representative values from literature and can vary based on the specific molecular structure of the conjugate and experimental conditions.
Experimental Protocols for In Vitro Stability Assessment
Accurate assessment of linker stability requires robust in vitro models that mimic physiological conditions. Below are standard protocols for evaluating the stability of acid-cleavable linkers.
Protocol 1: pH-Dependent Hydrolysis Assay
This assay evaluates the linker's susceptibility to cleavage at different pH values.
Materials:
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffer at pH 5.0 and pH 6.0
-
The m-PEG-acid linker drug conjugate
-
High-performance liquid chromatography (HPLC) system
-
Incubator or water bath at 37°C
Procedure:
-
Prepare stock solutions of the drug conjugate in an appropriate solvent.
-
Dilute the stock solution into the different pH buffers (7.4, 6.0, 5.0) to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding a neutralizing buffer or by freezing at -20°C.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact conjugate and released drug.
-
The percentage of drug release is calculated by comparing the peak area of the released drug to the total peak area of the drug (released and conjugated).
-
The half-life (t½) of the linker at each pH is determined by plotting the natural logarithm of the remaining conjugate concentration versus time.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the linker in the presence of plasma enzymes.
Materials:
-
Freshly prepared human or mouse plasma
-
The m-PEG-acid linker drug conjugate
-
HPLC system
-
Incubator at 37°C
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the drug conjugate into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw aliquots and immediately precipitate the plasma proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining intact conjugate.
-
A control sample in buffer (pH 7.4) should be run in parallel to distinguish enzymatic degradation from simple hydrolysis.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment process.
Caption: Workflow for in vitro stability assessment of drug conjugates.
This guide provides a framework for the systematic evaluation of m-PEG-acid linker stability. The selection of an appropriate linker is a critical step in the design of effective drug delivery systems, and rigorous in vitro testing is essential to predict in vivo performance. The stability profile directly influences the drug's ability to reach its target and exert its therapeutic effect.
A Comparative Guide to m-PEG49-acid and Other Functionalized PEGs for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant of success in the development of bioconjugates, influencing not only the efficiency of the conjugation reaction but also the stability, bioavailability, and therapeutic efficacy of the final product. This guide provides an objective comparison of m-PEG49-acid with other commonly employed functionalized PEGs, supported by experimental principles to inform the rational design of your bioconjugation strategies.
Introduction to this compound
This compound is a monofunctional polyethylene glycol derivative characterized by a terminal carboxylic acid group and a methoxy-capped terminus. With a chain of 49 ethylene glycol units, it offers a significant hydrophilic spacer arm. The carboxylic acid moiety, while not inherently reactive towards common functional groups on biomolecules, can be activated to form a reactive ester, enabling covalent linkage to primary amines such as the lysine residues on proteins. This PEG derivative is particularly noted for its application as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]
Comparative Analysis of Functionalized PEGs
The choice of a functionalized PEG is dictated by the available reactive groups on the target biomolecule, the desired stability of the resulting linkage, and the specific reaction conditions required. Below is a comparative overview of this compound (activated) and other popular functionalized PEGs.
Data Presentation: Quantitative Comparison of PEGylation Chemistries
| Functionalized PEG | Target Residue(s) | Linkage Formed | Typical Reaction pH | Relative Reaction Rate | Linkage Stability | Key Considerations |
| m-PEG-Acid (activated with EDC/NHS) | Lysine, N-terminus | Amide | 4.5-6.0 (activation), 7.2-8.5 (conjugation) | Moderate | Very High | Requires activation step; potential for side reactions if not optimized. |
| m-PEG-NHS Ester | Lysine, N-terminus | Amide | 7.2-8.5 | Fast | Very High | Prone to hydrolysis in aqueous solutions; requires amine-free buffers.[3][4] |
| m-PEG-Aldehyde | N-terminus, Lysine | Secondary Amine (after reduction) | 6.0-7.5 (Schiff base), 6.0-7.0 (reduction) | Moderate | High | Two-step reaction (reductive amination); allows for N-terminal specific conjugation at controlled pH. |
| m-PEG-Maleimide | Cysteine (free thiol) | Thioether | 6.5-7.5 | Very Fast | Moderate to High | Highly specific for thiols; resulting succinimidyl thioether link can undergo retro-Michael reaction, though stable forms exist. |
Experimental Protocols
Bioconjugation with m-PEG-Acid via EDC/NHS Chemistry
This protocol describes the two-step process for conjugating m-PEG-acid to a protein.
Materials:
-
m-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of m-PEG-acid:
-
Dissolve m-PEG-acid in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG-acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated m-PEG-NHS ester solution to the protein solution in Conjugation Buffer. A 10 to 50-fold molar excess of the PEG reagent over the protein is generally recommended.
-
React for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column.
-
Bioconjugation with m-PEG-Aldehyde via Reductive Amination
This protocol outlines the conjugation of an aldehyde-terminated PEG to a protein.
Materials:
-
m-PEG-aldehyde
-
Protein to be conjugated
-
Conjugation Buffer: 100 mM phosphate buffer, pH 7.2
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Schiff Base Formation:
-
Dissolve the protein in Conjugation Buffer.
-
Add a 20 to 50-fold molar excess of m-PEG-aldehyde to the protein solution.
-
Incubate for 30-60 minutes at room temperature to form the Schiff base.
-
-
Reductive Amination:
-
Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM.
-
Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution.
-
Purify the PEGylated protein using a desalting column.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for bioconjugation using m-PEG-Acid and common alternatives.
Caption: Logical comparison of different functionalized PEGs for bioconjugation.
References
A Comparative Guide to Biological Activity Assays for m-PEG-acid Conjugated Proteins
For researchers, scientists, and drug development professionals, the accurate assessment of a protein's biological activity after conjugation with polyethylene glycol (PEG) is a critical step in the development of new therapeutics. The addition of m-PEG-acid, a process known as PEGylation, is a widely used technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This modification can, however, impact the protein's biological function. Therefore, robust and reliable biological activity assays are essential to quantify the effect of PEGylation and to ensure the therapeutic efficacy and safety of the final product.
This guide provides a comparative overview of common biological activity assays for proteins conjugated with m-PEG-acid, offering supporting experimental data and detailed methodologies for key experiments.
Challenges in Assaying PEGylated Proteins
The covalent attachment of PEG chains can introduce unique challenges for biological activity assays. A primary issue is steric hindrance, where the PEG molecule may mask the protein's active site or binding epitopes.[4][5] This "epitope masking" can significantly reduce the sensitivity and accuracy of standard immunoassays like ELISA. Furthermore, the heterogeneity of PEGylated products, with variations in the number and location of attached PEG molecules, can lead to a range of biological activities within a single batch.
Comparative Analysis of Biological Activity Assays
A variety of in vitro and cell-based assays can be employed to determine the biological activity of m-PEG-acid conjugated proteins. The choice of assay depends on the protein's mechanism of action.
1. Enzyme Activity Assays
For therapeutic enzymes, direct measurement of catalytic activity is paramount. PEGylation can alter enzyme kinetics, affecting both the catalytic turnover rate (kcat) and the substrate affinity (KM).
Table 1: Comparison of Kinetic Parameters for α-Chymotrypsin and its PEGylated Conjugates
| Enzyme | Degree of PEGylation (molecules/enzyme) | kcat (% of unmodified) | KM (mM) |
| Unmodified α-Chymotrypsin | 0 | 100% | 0.05 |
| PEG700-α-CT | ~6 | ~50-60% | ~0.19 |
| PEG2000-α-CT | ~6 | ~50-60% | ~0.19 |
| PEG5000-α-CT | ~6 | ~50-60% | ~0.19 |
Data adapted from Rodríguez-Martínez et al. The study showed that while kcat decreased with an increasing number of attached PEG molecules, the effect was independent of PEG size for the tested range. The substrate affinity (KM) was also lowered.
2. Cell-Based Proliferation and Cytotoxicity Assays
For proteins like growth factors or cytokines that elicit a cellular response, cell-based assays are the most biologically relevant. These assays measure the ability of the PEGylated protein to induce or inhibit cell proliferation or to cause cell death.
Table 2: Comparison of In Vitro Biological Activity of PEGylated Interferon-α-2a (IFN-α-2a)
| Conjugate | ED50 (pg/mL) |
| Non-PEGylated IFN-α-2a | 7 |
| Mono-PEGylated IFN-α-2a (20 kDa PEG) | 50 - 300 |
| Di-PEGylated IFN-α-2a (2 x 20 kDa PEG) | 370 - 720 |
Data adapted from a study on site-specific PEGylation of IFN-α-2a. The effective dose 50 (ED50) increased with the degree of PEGylation, indicating a reduction in specific activity in this in vitro assay.
3. Receptor Binding Assays
These assays quantify the affinity of a PEGylated protein for its target receptor. This is a crucial parameter as reduced receptor binding is a common consequence of PEGylation due to steric hindrance.
Table 3: Comparison of Receptor Binding for Different PEGylated Forms of Exendin-4 (Ex-4)
| Conjugate | Receptor Binding Affinity |
| Native Ex-4 | High |
| N-terminally PEGylated Ex-4 | Decreased |
| C-terminally (Cys) PEGylated Ex-4 | Highest among PEGylated forms |
| Non-specifically (Lys) PEGylated Ex-4 | Variable, generally decreased |
This table summarizes findings from a study on Exendin-4, where the site of PEGylation significantly impacted receptor binding. C-terminal PEGylation, being distant from the receptor-binding site, resulted in the best retention of binding affinity.
Experimental Protocols
1. General Protocol for m-PEG-acid Conjugation to a Protein
This protocol outlines a general procedure for conjugating m-PEG-acid to a protein via primary amine groups (e.g., lysine residues or the N-terminus).
-
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG-acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dialysis or size-exclusion chromatography system for purification
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activate the carboxylic acid group of m-PEG-acid by reacting it with EDC and NHS. This is typically done in a separate reaction at a pH of 5-6 for optimal activation.
-
Add the activated m-PEG-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature or 4°C.
-
Quench the reaction by adding an excess of a primary amine-containing compound like hydroxylamine or Tris buffer to consume any unreacted PEG-NHS esters.
-
Purify the PEGylated protein from unreacted PEG and other reagents using dialysis or size-exclusion chromatography.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Proteins
Due to epitope masking, a standard sandwich ELISA may not be suitable for quantifying PEGylated proteins. A modified approach, such as an anti-PEG ELISA, can be more effective.
-
Materials:
-
Anti-PEG antibody (for capture)
-
Biotinylated anti-protein antibody (for detection)
-
Streptavidin-HRP
-
TMB substrate
-
Microplate reader
-
-
Procedure:
-
Coat a microplate with an anti-PEG antibody.
-
Block the plate to prevent non-specific binding.
-
Add samples containing the PEGylated protein and incubate.
-
Wash the plate to remove unbound protein.
-
Add a biotinylated antibody specific to the protein of interest and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Wash the plate.
-
Add TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
3. Cell-Based Proliferation Assay (e.g., using MTT)
This protocol describes a common method to assess the effect of a PEGylated growth factor on cell proliferation.
-
Materials:
-
Target cell line responsive to the protein
-
Cell culture medium and supplements
-
PEGylated protein and unmodified control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the PEGylated protein and the unmodified control in cell culture medium.
-
Remove the old medium from the cells and add the protein dilutions. Include a negative control (medium only).
-
Incubate the plate for a period appropriate for the specific cell line and protein (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in evaluating m-PEG-acid conjugated proteins, the following diagrams are provided.
Caption: General workflow for protein PEGylation and subsequent activity assessment.
Caption: A simplified MAPK/ERK signaling pathway often triggered by growth factors.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. New assay for quantification of PEGylated proteins during in vitro permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Linear vs. Branched PEG for Drug Delivery
In the realm of drug delivery, the strategic modification of therapeutic molecules to enhance their efficacy and safety is paramount. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has become a cornerstone in this endeavor through a process known as PEGylation. This involves the covalent attachment of PEG chains to a drug molecule, nanoparticle, or protein. The architecture of the PEG polymer, specifically whether it is linear or branched, can significantly influence the pharmacokinetic and pharmacodynamic properties of the conjugated therapeutic. This guide provides an objective comparison of linear and branched PEG for drug delivery applications, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: Linear vs. Branched PEG
The choice between a linear and a branched PEG architecture can impact several key performance indicators of a drug delivery system. These include circulation half-life, immunogenicity, stability, and diffusion through biological matrices.
Pharmacokinetics and Bioavailability: Branched PEG conjugates generally exhibit a superior pharmacokinetic (PK) profile compared to their linear counterparts of the same molecular weight.[1] This is attributed to the larger hydrodynamic volume of branched PEGs, which leads to reduced renal clearance.[2][3] For instance, a study comparing tumor necrosis factor alpha (TNF) Nanobody-40 kDa PEG conjugates found that branched 2 x 20 kDa and 4 x 10 kDa conjugates had a better PK profile than the linear 1 x 40 kDa conjugate.[1] This extended circulation time can lead to increased bioavailability and sustained drug release.[4]
Immunogenicity: While PEGylation is often employed to reduce the immunogenicity of therapeutic molecules, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. Branched PEGs are often associated with enhanced immune shielding compared to linear PEGs due to their higher surface PEG density. This "stealth" property can reduce recognition by the immune system and proteolytic enzymes. However, the increased complexity of branched structures might, in some cases, lead to a more pronounced immune response. It's also noteworthy that a significant portion of the population has pre-existing anti-PEG antibodies, which can affect the clearance of PEGylated drugs regardless of the PEG architecture.
Stability and Drug Loading: Branched PEGs can offer greater stability against enzymatic digestion compared to linear PEGs. From a formulation perspective, branched PEGs can overcome limitations of linear PEGs, such as limited conjugation sites and lower drug loading capacity, by providing multiple reactive groups.
Diffusion and Tumor Penetration: The architecture of PEG can influence the ability of nanoparticles to penetrate biological barriers like the extracellular matrix (ECM) and mucus. In a study using a Matrigel ECM model, nanoparticles coated with branched PEG showed a larger diffusion coefficient and moved more rapidly than those with linear PEG. This suggests that branched PEGylation could potentially enhance the efficiency of nanoparticles in reaching target cells.
Data Presentation
The following tables summarize quantitative data from various studies comparing the performance of linear and branched PEG in drug delivery systems.
| Performance Metric | Linear PEG | Branched PEG | Key Findings | Citation |
| Pharmacokinetics (PK) Profile | Less optimal | Superior | Branched PEG conjugates show a superior PK profile, likely holding across species. | |
| Systemic Clearance of Interferon-alpha (IFN-α) | 2.5–5 lit/hr (5 KDa) 0.725 lit/hr (12 KDa) | 0.06–0.10 lit/hr (40 KDa) | Branched PEG significantly reduces the systemic clearance of IFN-α compared to linear PEGs. | |
| Protein Adsorption | Higher | Lower | Branched PEG coated nanoparticles showed the most significant reduction in total protein adsorbed. | |
| Diffusion in Matrigel (ECM model) | Lower diffusion coefficient | Largest diffusion coefficient | Branched-PEG coated nanoparticles moved most rapidly through the Matrigel. | |
| Cellular Uptake (HEK-293T and A549 cells) | Similar | Similar | All PEGylated nanoparticles had similar cellular uptake in the tested cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies.
Pharmacokinetic Analysis of PEGylated TNF Nanobodies
-
Objective: To compare the pharmacokinetic profiles of TNF nanobodies conjugated to linear vs. branched 40 kDa PEG.
-
Methodology:
-
Three different TNF Nanobody-40 kDa PEG conjugates were prepared: linear 1 x 40 kDa, branched 2 x 20 kDa, and branched 4 x 10 kDa.
-
The conjugates were administered to animal models (species not specified in the abstract).
-
Blood samples were collected at various time points.
-
The concentration of the conjugates in the plasma was determined using an appropriate assay (e.g., ELISA).
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were calculated.
-
Nanoparticle Stability and Diffusion Studies
-
Objective: To evaluate the stability and diffusion of nanoparticles coated with linear vs. branched PEG.
-
Methodology:
-
Carboxylate-modified polystyrene nanoparticles (100 nm) were densely coated with either linear (2, 5, or 10 kDa) or 10 kDa star-shaped, 4-arm branched PEG.
-
Stability: The stability of the PEG-coated nanoparticles was evaluated in fetal bovine serum over 24 hours using dynamic light scattering (DLS) to measure changes in particle size and aggregation.
-
Diffusion in ECM: The diffusion of the nanoparticles was analyzed within a Matrigel ECM model using multiple particle tracking.
-
Diffusion in Mucus: The diffusion was also assessed in sputum collected from individuals with cystic fibrosis.
-
PEGylation of Proteins
-
Objective: To attach PEG chains to a protein.
-
General Protocol:
-
Activation of PEG: The terminal hydroxyl group of a linear or branched PEG is chemically activated to create a reactive functional group (e.g., N-hydroxysuccinimide ester, aldehyde).
-
Conjugation Reaction: The activated PEG is reacted with the protein under controlled conditions (pH, temperature, stoichiometry). The reaction typically targets specific amino acid residues on the protein surface, such as lysine or cysteine.
-
Purification: The PEGylated protein is purified from unreacted PEG and protein using techniques like size exclusion chromatography or ion-exchange chromatography.
-
Characterization: The resulting conjugate is characterized to determine the degree of PEGylation and the site of attachment using methods like SDS-PAGE, mass spectrometry, and NMR.
-
Visualization of Concepts
Diagrams created using Graphviz (DOT language) help to visualize key concepts in the comparison of linear and branched PEG.
Caption: Structural differences and resulting properties of linear vs. branched PEG.
Caption: Impact of PEG architecture on the drug delivery workflow.
Conclusion
The choice between linear and branched PEG for drug delivery is not straightforward and depends on the specific therapeutic application and desired outcomes. Branched PEGs generally offer advantages in terms of a longer circulation half-life, potentially lower immunogenicity, and enhanced stability. These characteristics can be particularly beneficial for systemic drug delivery where prolonged exposure is required. Conversely, the simpler structure and historical precedence of linear PEGs may be suitable for certain applications. For nanoparticle-based delivery systems, branched PEG appears to offer superior diffusion through biological barriers, which could be critical for reaching extravascular targets. Ultimately, a thorough understanding of the trade-offs between these two architectures, supported by robust experimental data, is essential for the rational design of effective PEGylated therapeutics.
References
- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
A Comparative Guide to Validating PEGylation Sites on Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, and reduced immunogenicity. However, the heterogeneity of PEGylation, both in the number of PEG chains attached and their specific locations, necessitates robust analytical methods to ensure product consistency, efficacy, and safety. This guide provides an objective comparison of key analytical techniques for validating the site of PEGylation on therapeutic proteins, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The validation of PEGylation sites is a multi-faceted challenge requiring a suite of orthogonal analytical techniques. The primary methods employed include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Edman Degradation and Amino Acid Analysis offer complementary information.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Peptide mapping by LC-MS/MS is the gold standard for site identification. | - Precise mass of PEGylated protein and peptides- Identification of specific PEGylation sites- Determination of the degree of PEGylation- Characterization of heterogeneity | - High sensitivity and resolution- High mass accuracy (Orbitrap: 1-5 ppm)[1][2]- Provides definitive site-specific information | - Can be complex for highly heterogeneous samples- Polydispersity of PEG can complicate spectra[3]- Potential for ion suppression |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural information. | - Quantitative determination of the degree of PEGylation[4][5]- Assessment of higher-order structural changes upon PEGylation- Can provide information on the local environment of the PEG chain | - Non-destructive- Provides detailed structural information in solution- Quantitative without the need for standards of the PEGylated protein | - Lower sensitivity compared to MS- Requires higher sample amounts (typically 0.3-0.5 mM for proteins)- Spectra can be complex for large proteins |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (size, charge, hydrophobicity). | - Separation of PEGylated isomers (positional and different degrees of PEGylation)- Purity assessment of the PEGylated product- Quantification of different species | - Robust and reproducible- High resolving power for isomers with appropriate column selection- Can be coupled with MS for enhanced characterization | - Indirect identification of PEGylation site- Resolution can be challenging for complex mixtures- Method development can be time-consuming |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | - Identification of N-terminal PEGylation- Can identify other PEGylated residues if the protein is fragmented and the PEGylated peptide is isolated | - Well-established technique- Provides direct sequence information | - Only applicable to the N-terminus of an intact protein or peptide- Limited to ~30-60 residues- Requires relatively pure sample (10-100 picomoles) |
| Amino Acid Analysis (TNBS Assay) | Colorimetric assay to quantify primary amines. | - Indirectly determines the degree of PEGylation by quantifying the loss of free amino groups (e.g., on lysine residues). | - Simple and rapid assay- Inexpensive | - Does not provide site-specific information- Can be interfered with by other components in the sample- Assumes all PEGylation occurs on primary amines |
Experimental Protocols
Mass Spectrometry: Peptide Mapping using LC-MS/MS
This protocol outlines the general workflow for identifying PEGylation sites through the analysis of proteolytic digests of the therapeutic protein.
Methodology:
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the PEGylated protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.
-
Quench the reaction with DTT.
-
-
Buffer Exchange:
-
Remove denaturants and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis.
-
-
Proteolytic Digestion:
-
Add a protease (e.g., Trypsin, Lys-C) at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for 4-18 hours.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., 0.1% formic acid).
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw data using a suitable software package.
-
Search the MS/MS spectra against the known protein sequence to identify peptides.
-
Identify PEGylated peptides by the characteristic mass shift corresponding to the PEG moiety. The fragmentation pattern of the peptide will pinpoint the modified amino acid.
-
References
- 1. Mass measurement accuracy of the Orbitrap in intact proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Immunogenicity of m-PEG49-Acid Modified Biotherapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of biotherapeutics is a critical aspect of ensuring their safety and efficacy. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy to reduce the immunogenicity and improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This guide provides a comparative overview of the immunogenicity of biotherapeutics modified with methoxy-PEG-acid, with a focus on m-PEG derivatives, and discusses the experimental approaches to evaluate their immunogenic potential.
Comparative Immunogenicity of PEGylation Strategies
The immunogenicity of a PEGylated biotherapeutic is not determined by a single factor but is rather a multifactorial issue. Key characteristics of the PEG moiety, the protein itself, and patient-related factors all play a role.[1]
Key Factors Influencing PEG Immunogenicity:
-
Molecular Weight and Size: Higher molecular weight PEGs generally exhibit increased immunogenicity.[2] For instance, studies have shown that bovine serum albumin (BSA) modified with a 30,000 Da PEG induced a stronger anti-PEG IgM response compared to modifications with 2,000 and 5,000 Da PEGs.[2]
-
Structure (Linear vs. Branched): The architecture of the PEG molecule can influence its ability to shield immunogenic epitopes on the protein surface. While not definitively conclusive, the structure can impact the immune response.[3]
-
Terminal Functional Groups: The chemical group at the end of the PEG chain is a significant determinant of immunogenicity. The commonly used methoxy (m-PEG) terminal group has been associated with inducing anti-PEG antibodies.[4] Some preclinical studies suggest that replacing the methoxy group with a hydroxyl (HO-PEG) group may lead to a less intense immune response. However, antibodies generated against m-PEGylated proteins have shown higher specificity for the methoxy group compared to the PEG backbone.
-
Linker Chemistry: The chemical bond used to conjugate PEG to the biotherapeutic can also influence the immune response. However, a study comparing amide and succinyl linkages for PEG-asparaginase found similar levels of anti-PEG antibody production for both.
-
Nature of the Carrier Protein: The inherent immunogenicity of the protein being PEGylated plays a crucial role. PEGylating a non-human protein is more likely to trigger a stronger anti-PEG immune response compared to a human-derived protein.
Table 1: Qualitative Comparison of Factors Influencing Immunogenicity of PEGylated Biotherapeutics
| Feature | Alternative 1 | Alternative 2 | Impact on Immunogenicity | Reference |
| Terminal Group | Methoxy-PEG (m-PEG) | Hydroxy-PEG (HO-PEG) | m-PEG may be more immunogenic, with antibodies showing specificity to the methoxy group. HO-PEG is suggested to produce a less intense immune response in some preclinical models. | |
| Molecular Weight | High MW PEG (>20 kDa) | Low MW PEG (<10 kDa) | Higher molecular weight is generally associated with increased immunogenicity. | |
| Linker Type | m-PEG-Succinimidyl Carbonate (mPEG-SC) | m-PEG-Succinimidyl Propionic Acid (mPEG-SPA) | A study on PEGylated pancreatic islets showed no significant difference in IL-2 secretion, suggesting similar effects on this specific immunological response. |
Experimental Protocols for Immunogenicity Assessment
A multi-tiered approach is essential for evaluating the immunogenicity of PEGylated biotherapeutics. This typically involves screening for anti-drug antibodies (ADAs), confirming their specificity, and characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Assays
The most common platform for ADA detection is the Enzyme-Linked Immunosorbent Assay (ELISA). For PEGylated therapeutics, the assay must be able to detect antibodies against both the protein and the PEG moiety.
General Bridging ELISA Protocol for Anti-PEG and Anti-Protein Antibodies:
-
Coating: Microtiter plates are coated with the PEGylated biotherapeutic.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated therapeutic, forming a "bridge".
-
Detection: A labeled version of the PEGylated biotherapeutic (e.g., biotinylated or conjugated to an enzyme) is added. This will bind to the other arm of the ADA, completing the bridge.
-
Signal Generation: A substrate is added that reacts with the enzyme on the detection antibody to produce a measurable signal (colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity is proportional to the amount of ADAs in the sample.
It is crucial to use an appropriate assay diluent, as some common components like Tween 20 can interfere with the detection of anti-PEG antibodies.
T-Cell Proliferation Assays
T-cell assays are used to assess the potential for a cell-mediated immune response, which can contribute to the development of ADAs.
General Ex Vivo T-Cell Proliferation Assay Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Co-incubation: PBMCs are co-incubated with the PEGylated biotherapeutic, a negative control (vehicle), and a positive control (e.g., lipopolysaccharide).
-
Proliferation Measurement: After a defined incubation period (e.g., 48 hours), cell proliferation is measured. This can be done using various methods, such as the incorporation of a labeled nucleotide (e.g., 3H-thymidine) or a colorimetric assay (e.g., CCK-8).
-
Data Analysis: An increase in T-cell proliferation in the presence of the PEGylated therapeutic compared to the negative control indicates a potential for T-cell activation.
Signaling Pathways in PEG Immunogenicity
The immune response to PEGylated biotherapeutics can be mediated through both T-cell dependent and T-cell independent pathways, leading to the production of anti-PEG antibodies.
T-Cell Dependent and Independent B-Cell Activation
dot
Caption: Immune response pathways to PEGylated biotherapeutics.
The T-cell dependent pathway involves the processing and presentation of the PEGylated therapeutic by antigen-presenting cells to T-helper cells, which in turn activate B-cells to produce high-affinity IgG antibodies. The T-cell independent pathway is often triggered by multivalent antigens that can directly cross-link B-cell receptors, leading to the production of lower-affinity IgM antibodies.
Experimental Workflow for Immunogenicity Assessment
A systematic workflow is critical for a comprehensive immunogenicity risk assessment of a novel PEGylated biotherapeutic.
dot
Caption: A typical workflow for assessing immunogenicity.
This workflow begins with pre-clinical in vitro and in vivo studies to predict potential immunogenicity. During clinical trials, a tiered approach is used to screen for, confirm, and characterize anti-drug antibodies to assess their clinical impact.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity assessment strategy for a chemically modified therapeutic protein in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of m-PEG-acid and NHS-PEG Esters for Bioconjugation
In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules—a process known as PEGylation—is a widely adopted strategy to enhance their therapeutic properties. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. Among the various PEG derivatives available, m-PEG-acid and NHS-PEG esters are two of the most common reagents for targeting primary amines on biomolecules. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Executive Summary
The primary difference between m-PEG-acid and NHS-PEG esters lies in their reactivity towards primary amines. NHS-PEG esters are "pre-activated" and can directly react with amines to form stable amide bonds. In contrast, m-PEG-acid requires an activation step, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive intermediate in situ. This fundamental difference influences reaction efficiency, protocol complexity, and the potential for side reactions.
| Feature | m-PEG-acid | NHS-PEG Ester |
| Reactivity | Requires activation (e.g., with EDC/NHS) before reacting with amines. | Directly reacts with primary amines. |
| Reaction Steps | Two-step process: activation followed by conjugation. | One-step conjugation. |
| Control over Reaction | Offers temporal control; the activated PEG can be generated immediately before use. | The reactive ester is always "on," making it susceptible to hydrolysis upon reconstitution. |
| Potential Side Reactions | EDC-related side reactions, such as the formation of N-acylurea byproducts or intramolecular anhydrides, can occur.[1] | Primarily hydrolysis of the NHS ester, which competes with the aminolysis reaction.[2] |
| Resulting Linkage | Stable amide bond. | Stable amide or urethane bond, depending on the specific NHS ester chemistry (e.g., succinimidyl carbonate). |
| Purity of Final Product | May require removal of activation byproducts. | Requires removal of hydrolyzed PEG and the NHS leaving group. |
Reaction Mechanisms and Signaling Pathways
The conjugation of both m-PEG-acid and NHS-PEG esters to a primary amine on a protein results in the formation of a stable amide bond. However, the pathways to achieve this differ significantly.
m-PEG-acid Activation and Conjugation
The use of m-PEG-acid involves a two-step process. First, the carboxylic acid is activated with EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester. This activated PEG then reacts with a primary amine on the target molecule.
NHS-PEG Ester Conjugation
NHS-PEG esters are commercially available as stabilized, reactive molecules. The conjugation is a direct, one-step process where the primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form an amide bond.[3]
Performance Comparison: Quantitative Data
A critical factor in choosing a PEGylation reagent is its stability in aqueous solutions, as hydrolysis is a competing reaction that reduces the efficiency of the desired conjugation. The stability of NHS-PEG esters is highly dependent on the linker chemistry between the PEG and the NHS group, as well as the pH of the reaction buffer.
Hydrolysis Rates of NHS-PEG Esters
The following table summarizes the hydrolysis half-lives of various NHS-PEG esters at pH 8.0 and 25°C. A shorter half-life indicates a more reactive, but also a more labile, reagent.
| NHS-PEG Ester Linker Chemistry | Abbreviation | Hydrolysis Half-life (minutes) at pH 8.0 |
| Succinimidyl Valerate | SVA | 33.6 |
| Succinimidyl Butanoate | SBA | 23.3 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Glutarate | SG | 17.6 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
This data clearly demonstrates that the choice of linker has a significant impact on the stability of the NHS ester. For instance, mPEG-SVA is considerably more stable than mPEG-SCM under these conditions.
Reaction Kinetics: Amidation vs. Hydrolysis
The efficiency of PEGylation is determined by the relative rates of aminolysis (the desired reaction) and hydrolysis (the competing reaction). A study on the amidation of porphyrin-NHS esters with a PEG-amine provides valuable insights into these kinetics at different pH values.
| NHS Ester | pH | Amidation Half-life (t₁/₂) (min) | Hydrolysis Half-life (t₁/₂) (min) | Final Amide Yield (%) |
| P3-NHS | 8.0 | 80 | 210 | 80-85 |
| 8.5 | 20 | 180 | 80-85 | |
| 9.0 | 10 | 125 | 80-85 | |
| P4-NHS | 8.0 | 25 | 190 | 87-92 |
| 8.5 | 10 | 130 | 87-92 | |
| 9.0 | 5 | 110 | 87-92 |
As the pH increases, both the amidation and hydrolysis rates increase. However, the amidation rate increases more significantly, leading to higher yields at a more basic pH, despite the faster hydrolysis. This highlights the importance of optimizing the reaction pH for efficient conjugation.
Experimental Protocols
Below are generalized protocols for protein PEGylation using m-PEG-acid and NHS-PEG esters. These should be optimized for each specific protein and application.
Protocol 1: Protein PEGylation using m-PEG-acid and EDC/NHS
This protocol involves the in situ activation of the carboxylic acid on the m-PEG.
Materials:
-
m-PEG-acid
-
EDC-HCl
-
NHS (or Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
-
Protein to be PEGylated
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Activation: Dissolve m-PEG-acid, EDC, and NHS in the activation buffer. A typical molar ratio is 1:2:2 of PEG-acid:EDC:NHS. Incubate for 15 minutes at room temperature. The activation of the carboxylic acid groups is most efficient at a pH between 4.5 and 7.2.
-
Conjugation: Add the activated PEG solution to the protein solution in the reaction buffer. The reaction with primary amines is most efficient at a pH between 7.0 and 8.0. The final concentration of the organic solvent, if used to dissolve the PEG reagents, should be kept low (typically <10%) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Protein PEGylation using NHS-PEG Ester
This protocol is a more direct, one-step conjugation.
Materials:
-
NHS-PEG ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5
-
Protein to be PEGylated
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
PEG Reagent Preparation: Equilibrate the NHS-PEG ester vial to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.
-
Conjugation: Add the desired molar excess of the NHS-PEG ester solution to the protein solution. A 5- to 20-fold molar excess is a common starting point for protein solutions of 2-10 mg/mL.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.
Conclusion
The choice between m-PEG-acid and NHS-PEG esters for bioconjugation is dependent on the specific requirements of the experiment.
m-PEG-acid offers the advantage of temporal control over the activation step and may be more cost-effective for large-scale production. However, the two-step protocol is more complex and introduces the possibility of side reactions associated with the activating agents.
NHS-PEG esters , on the other hand, provide a simpler, one-step conjugation protocol with high reactivity. The wide range of available NHS-PEG esters with varying linker chemistries allows for the selection of a reagent with a desired stability profile. The main drawback is the inherent instability of the NHS ester in aqueous solutions, which necessitates careful handling and can lead to lower conjugation efficiencies if not managed properly.
For researchers aiming for a straightforward and rapid PEGylation with a commercially available, pre-activated reagent, NHS-PEG esters are an excellent choice. For applications where cost, control over the activation process, and the potential for large-scale synthesis are primary considerations, m-PEG-acid with EDC/NHS activation presents a viable alternative. In either case, careful optimization of reaction conditions, particularly pH, is crucial for achieving high yields of the desired PEGylated product.
References
Unveiling the Influence of PEG Molecular Weight on Cellular Uptake: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of how Polyethylene Glycol (PEG) molecular weight affects the cellular uptake of nanoparticles and therapeutics is critical for designing effective delivery systems. This guide provides an objective comparison of cellular uptake efficiencies for nanoparticles functionalized with PEGs of varying molecular weights, supported by experimental data and detailed protocols.
The consensus in the scientific community suggests a complex, inverse relationship between PEG molecular weight and cellular uptake. Generally, as the molecular weight of the PEG chain increases, the cellular uptake of the associated nanoparticle or molecule decreases.[1][2] This phenomenon is attributed to the formation of a denser hydrophilic shield by longer PEG chains, which sterically hinders interactions with the cell membrane and reduces opsonization by serum proteins.[1][2][3] However, the specific cell type and the nanoparticle's core characteristics also play a significant role in this interaction.
Comparative Analysis of Cellular Uptake
The following table summarizes quantitative data from key studies investigating the impact of PEG molecular weight on the cellular uptake of nanoparticles in different cell lines.
| Nanoparticle System | PEG Molecular Weight (kDa) | Cell Line | Uptake Efficiency (relative to control or non-PEGylated) | Reference |
| 4 nm Gold Nanoparticles (GNPs) | 1 | MDA-MB-231 (Human Breast Cancer) | Higher than non-PEGylated and 2, 5 kDa PEG-GNPs | |
| 4 nm Gold Nanoparticles (GNPs) | 2 | MDA-MB-231 (Human Breast Cancer) | Lower than 1 kDa PEG-GNPs | |
| 4 nm Gold Nanoparticles (GNPs) | 5 | MDA-MB-231 (Human Breast Cancer) | Lowest among the PEGylated groups | |
| 10 nm Gold Nanoparticles (GNPs) | 1 | RAW 264.7 (Murine Macrophages) | Higher than non-PEGylated particles | |
| 10 nm Gold Nanoparticles (GNPs) | 2 | RAW 264.7 (Murine Macrophages) | Higher than non-PEGylated particles | |
| 10 nm Gold Nanoparticles (GNPs) | 5 | RAW 264.7 (Murine Macrophages) | Lowest uptake among all tested 10 nm GNPs | |
| Free PEG | 0.75 | MDCK-mock cells | Uptake primarily via passive diffusion | |
| Free PEG | 2 | MDCK-mock cells | Uptake primarily via passive diffusion | |
| Free PEG | 5 | MDCK-mock cells | Uptake via passive diffusion and caveolae-mediated endocytosis | |
| Free PEG | 20 | MDCK-mock cells | Uptake via passive diffusion and caveolae-mediated endocytosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
1. Gold Nanoparticle (GNP) Synthesis and PEGylation
-
GNP Synthesis: Gold nanoparticles of 4 nm and 10 nm are synthesized using a citrate reduction method.
-
PEGylation: Thiolated PEG of different molecular weights (e.g., 1 kDa, 2 kDa, 5 kDa) is conjugated to the surface of the gold nanoparticles. This process involves incubating the GNPs with a solution of the desired PEG-SH.
2. Cell Culture
-
Cell Lines: Human breast cancer cells (MDA-MB-231) and murine macrophage cells (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
3. In Vitro Cellular Uptake Assay
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Nanoparticle Incubation: The culture medium is replaced with fresh medium containing the non-PEGylated or PEGylated nanoparticles at a specific concentration. The cells are then incubated for a predetermined period (e.g., 4 or 24 hours).
-
Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized.
-
Quantification: The amount of internalized nanoparticles is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique measures the concentration of gold within the cells, providing a highly sensitive and quantitative measure of uptake.
4. In Vivo Biodistribution Studies
-
Animal Model: Xenograft tumor models in mice are often utilized, where human cancer cells are implanted to form tumors.
-
Administration: PEGylated or non-PEGylated nanoparticles are administered to the mice, typically via intravenous injection.
-
Tissue Collection: At specific time points post-injection (e.g., 24 and 72 hours), the mice are euthanized, and major organs (liver, spleen, tumor, etc.) are harvested.
-
Quantification: The amount of accumulated nanoparticles in each organ is determined by ICP-MS analysis of the digested tissue samples.
Experimental Workflow for Evaluating PEG Molecular Weight Effect on Cellular Uptake
Caption: Workflow for evaluating the effect of PEG molecular weight on cellular uptake.
Signaling Pathways and Mechanisms of Uptake
The mechanism of cellular entry for PEGylated nanoparticles is multifaceted and depends on both the nanoparticle characteristics and the cell type. For lower molecular weight PEGs (e.g., <2 kDa), passive diffusion across the cell membrane can be a significant route of entry. As the molecular weight increases (>5 kDa), endocytic pathways become more dominant. Specifically, caveolae-mediated endocytosis has been identified as a key mechanism for the uptake of higher molecular weight PEGs.
Caption: Cellular uptake mechanisms based on PEG molecular weight.
References
A Comparative Guide to the Pharmacokinetic Profiles of PEGylated and Native Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of PEGylated proteins versus their native counterparts, supported by experimental data. The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has become a cornerstone in biopharmaceutical development, significantly enhancing the therapeutic efficacy and safety of protein-based drugs.[1][2][3] This modification effectively increases the protein's hydrodynamic size, leading to profound changes in its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
The Mechanism of PEGylation and its Impact on Pharmacokinetics
PEGylation involves the covalent attachment of PEG chains to a protein, which sterically hinders the protein from interacting with other molecules. This "shielding" effect is the primary driver of the altered pharmacokinetic properties. The size and structure (linear or branched) of the PEG molecule can be tailored to achieve the desired pharmacokinetic profile. Generally, higher molecular weight and branched PEGs offer more significant shielding and thus a greater impact on pharmacokinetics.
The increased size of PEGylated proteins reduces their renal clearance, as they are less readily filtered by the glomerulus. This is a major factor in the extended circulation half-life of PEGylated therapeutics. Furthermore, the PEG shield protects the protein from proteolytic degradation by enzymes, further contributing to its longevity in the bloodstream.
Visualizing the Impact of PEGylation
The following diagram illustrates the process of PEGylation and its key consequences on a therapeutic protein.
Caption: The process of PEGylation and its impact on protein fate.
Comparative Pharmacokinetic Profiles
The primary advantages of PEGylation lie in the significant improvements to a protein's pharmacokinetic profile. These changes lead to a longer duration of action, allowing for less frequent dosing and improved patient compliance.
Absorption
For subcutaneously administered proteins, PEGylation can slow the rate of absorption from the injection site into the systemic circulation. This results in a delayed time to reach maximum concentration (Tmax) and a lower peak concentration (Cmax), leading to a more sustained release profile.
Distribution
PEGylation generally reduces the volume of distribution (Vd) of a protein. This is because the larger hydrodynamic size of the PEGylated protein restricts its diffusion out of the bloodstream and into the tissues. This effect concentrates the therapeutic agent in the circulation.
Metabolism and Excretion
As previously mentioned, PEGylation significantly reduces the clearance of proteins. The primary mechanism for this is the reduction in renal clearance due to the increased molecular size. Additionally, the PEG shield protects the protein from enzymatic degradation in the plasma and tissues. For some PEGylated proteins, such as pegfilgrastim, clearance is primarily mediated by binding to its target receptors on neutrophils, a process that is self-regulating as neutrophil counts recover.
Quantitative Data Summary
The following tables provide a quantitative comparison of key pharmacokinetic parameters for two well-established PEGylated proteins and their native counterparts.
Table 1: Pharmacokinetic Profile of Interferon alfa-2a vs. Peginterferon alfa-2a
| Parameter | Interferon alfa-2a | Peginterferon alfa-2a (40 kDa branched PEG) | Fold Change |
| Terminal Half-Life (t½) | ~2.3 hours | 55.3 hours | ~24-fold increase |
| Time to Max. Conc. (Tmax) | Not specified | 26.9 hours | - |
| Max. Concentration (Cmax) | Not specified | 0.53 µg/L | - |
| Clearance (CL) | Not specified | 100-fold reduction in renal clearance compared to native | ~100-fold decrease |
| Volume of Distribution (Vd) | ~1.4 L/kg | Not specified | - |
Table 2: Pharmacokinetic Profile of Filgrastim vs. Pegfilgrastim
| Parameter | Filgrastim (G-CSF) | Pegfilgrastim (20 kDa linear PEG) | Fold Change |
| Terminal Half-Life (t½) | 3.5 hours | 33.2 - 62 hours | ~9.5 to 17.7-fold increase |
| Time to Max. Conc. (Tmax) | 6 hours (4-8 h) | 28 hours (4-168 h) | ~4.7-fold increase (median) |
| Max. Concentration (Cmax) | 12 ng/mL (4-16 ng/mL) | 69 ng/mL (11-235 ng/mL) | ~5.8-fold increase (median) |
| Apparent Clearance (CL/F) | 40 mL/h/kg | 11-14 mL/h/kg | ~2.9 to 3.6-fold decrease |
Experimental Protocols
The determination of a protein's pharmacokinetic profile involves a series of well-defined experimental steps. The following outlines a general methodology for a comparative pharmacokinetic study in an animal model.
Animal Model and Drug Administration
-
Species Selection: A relevant animal species is chosen, often rats or non-human primates, based on the protein's pharmacological activity and cross-reactivity.
-
Dosing: The native and PEGylated proteins are administered, typically via intravenous (IV) and subcutaneous (SC) routes to assess both systemic clearance and absorption kinetics. A single dose is administered to each group of animals.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For native proteins with short half-lives, sampling is more frequent in the initial hours. For PEGylated proteins, sampling extends over several days or even weeks.
-
Tissue Distribution (Optional): In some studies, animals are euthanized at specific time points, and tissues are collected to determine the tissue distribution of the protein. Whole-body perfusion is often performed to minimize interference from residual drug in the blood vessels.
Bioanalytical Method
-
Sample Processing: Blood samples are processed to obtain plasma or serum.
-
Quantification: The concentration of the protein in the biological samples is determined using a validated bioanalytical method. The most common method is the Enzyme-Linked Immunosorbent Assay (ELISA) due to its high sensitivity and specificity.
-
ELISA Principle: An antibody specific to the protein is coated onto a microplate. The samples containing the protein are added, and the protein binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the protein. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the concentration of the protein in the sample.
-
Pharmacokinetic Analysis
-
Data Analysis: The concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for a comparative pharmacokinetic study.
Caption: A typical experimental workflow for a comparative pharmacokinetic study.
Conclusion
PEGylation is a powerful and well-established technology for improving the pharmacokinetic profiles of therapeutic proteins. By increasing the hydrodynamic size of the protein, PEGylation significantly extends its circulation half-life, reduces clearance, and can provide a more sustained release profile. These modifications often translate into improved clinical efficacy, reduced dosing frequency, and enhanced patient convenience. However, it is important to note that PEGylation can sometimes lead to a reduction in the in vitro biological activity of the protein, although this is often compensated for by the improved in vivo performance. The choice of PEG size, structure, and attachment site are critical parameters that must be optimized for each specific therapeutic protein to achieve the desired balance of pharmacokinetic enhancement and retained biological activity.
References
- 1. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-modified biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
Unveiling the Cross-Reactivity of Anti-PEG Antibodies: A Comparative Guide to m-PEG49-acid and Other Polyethylene Glycol Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of PEGylated therapeutics, understanding the cross-reactivity of anti-polyethylene glycol (PEG) antibodies is paramount. This guide provides an objective comparison of the binding characteristics of anti-PEG antibodies with a specific focus on m-PEG49-acid, alongside other PEG derivatives. Supported by experimental data from publicly available studies, this document aims to be a critical resource for assessing the immunogenic potential of PEGylated molecules.
The increasing use of PEGylation to enhance the therapeutic properties of drugs has been met with the challenge of pre-existing and treatment-induced anti-PEG antibodies. These antibodies can significantly impact the safety and efficacy of PEGylated therapeutics by accelerating drug clearance and inducing hypersensitivity reactions.[1][2][3] The specificity and binding affinity of these antibodies to different forms of PEG are critical parameters in predicting their clinical impact. This guide delves into the available data to shed light on the cross-reactivity profile of this compound, a PEG derivative with a molecular weight of approximately 2.2 kDa.
Comparative Analysis of Anti-PEG Antibody Binding Affinity
While direct quantitative data for this compound is limited in the reviewed literature, we can infer its potential cross-reactivity based on studies analyzing the impact of PEG chain length and terminal groups on antibody binding.
Key Factors Influencing Anti-PEG Antibody Recognition:
-
PEG Chain Length: Studies have consistently shown that the binding affinity of anti-PEG antibodies is dependent on the length of the polyethylene glycol chain.[4] Generally, longer PEG chains exhibit stronger binding to anti-PEG antibodies.[4] For instance, one study demonstrated that anti-PEG antibodies had a molecular weight-dependent binding, with varying affinities for PEGs ranging from 350 Da to 40 kDa. Another study showed that monoclonal anti-PEG antibodies could effectively bind to mPEG with molecular weights of 2 kDa and 3.45 kDa, but not to a shorter mPEG of 750 Da. This suggests a minimum chain length is required for efficient antibody recognition.
-
Terminal Functional Groups: The terminal group of the PEG molecule also plays a crucial role in antibody recognition. Antibodies induced by methoxy-PEG (mPEG)-conjugated proteins exhibit a higher specificity for mPEG compared to hydroxyl-PEG (HO-PEG). The binding affinities of antibodies to various PEG terminal groups have been ranked as follows: hydroxyl (-OH) < amino (-NH2) < methoxy (-OCH3). This indicates that the methoxy group, present in this compound, is a significant epitope for a subset of anti-PEG antibodies.
Inference for this compound:
Given its molecular weight of approximately 2.2 kDa, this compound falls within the range of PEG derivatives that have been shown to be recognized by anti-PEG antibodies. Its methoxy terminal group further suggests that it is likely to be a target for "methoxy-specific" anti-PEG antibodies. The binding affinity is expected to be moderate, potentially lower than that for higher molecular weight PEGs (e.g., 5 kDa, 10 kDa, or 20 kDa) but significant enough to warrant consideration in immunogenicity risk assessments.
Quantitative Data Summary
The following table summarizes findings from various studies on the binding of anti-PEG antibodies to different PEG derivatives. This data, while not specific to this compound, provides a basis for understanding the expected cross-reactivity.
| PEG Derivative | Antibody Isotype | Detection Method | Key Findings |
| mPEG-protein conjugates | Polyclonal | ELISA | Antibodies have a higher specificity for mPEG than for hydroxy-PEG. |
| PEGs of varying MW (350 Da - 40 kDa) | Monoclonal & Polyclonal | SPR & ELISA | Antibody binding is dependent on the molecular weight of the PEG. |
| mPEG 750-NH2, mPEG 1k-NH2, mPEG 2k-NH2, NH2-PEG 3.45k-NH2 | Monoclonal IgG | Direct ELISA | Stronger binding observed for PEGs with MW of 2k and 3.45k compared to 750 Da and 1k. |
| mPEG 5k | Monoclonal IgM & IgG | SPR | Demonstrated to be a good candidate for coating SPR sensors for anti-PEG antibody detection. |
Experimental Protocols for Cross-Reactivity Assessment
Accurate assessment of anti-PEG antibody cross-reactivity is crucial. The following are detailed methodologies for key experiments that can be adapted to specifically evaluate this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the specificity and relative affinity of anti-PEG antibodies by measuring the inhibition of antibody binding to a coated PEG antigen by a competing soluble PEG derivative (e.g., this compound).
Materials:
-
High-binding 96-well microplates
-
Coating Antigen: A well-characterized PEGylated protein (e.g., mPEG-BSA) or a high molecular weight mPEG-amine.
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (use with caution, as Tween-20 is a PEG-like detergent and may cause interference). Consider using PBS without detergent for final wash steps.
-
Sample Diluent: Blocking buffer or a similar protein-containing buffer.
-
Anti-PEG Antibody Samples: Serum or plasma from immunized animals or humans.
-
Competitor: this compound and other PEG derivatives of varying molecular weights and terminal groups.
-
Detection Antibody: HRP-conjugated anti-human (or relevant species) IgG or IgM.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N H2SO4.
Protocol:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition: In a separate plate, pre-incubate the anti-PEG antibody samples (at a fixed dilution that gives a signal in the linear range of the assay) with serial dilutions of the competitor (this compound or other PEG derivatives) for 1 hour at room temperature.
-
Binding: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add the HRP-conjugated detection antibody (diluted in Sample Diluent) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of Stop Solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate an inhibition curve and determine the IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity of anti-PEG antibodies to immobilized PEG derivatives.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip).
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
Amine coupling kit (EDC, NHS, and ethanolamine).
-
Ligand: A PEG derivative with a functional group for immobilization (e.g., amine-terminated PEG). This compound would need to be coupled to a carrier protein or a surface for immobilization.
-
Analyte: Purified anti-PEG antibodies or serum/plasma samples.
-
Running Buffer: HBS-EP+ buffer (or similar).
Protocol:
-
Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the PEG-amine solution over the activated surface to achieve the desired immobilization level.
-
Deactivation: Inject ethanolamine to block any remaining active esters on the surface.
-
Kinetic Analysis:
-
Inject a series of concentrations of the anti-PEG antibody (analyte) over the ligand-immobilized surface and a reference flow cell.
-
Monitor the association phase during the injection.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles of anti-PEG antibody interactions, the following diagrams are provided.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of anti-PEG antibody affinity on accelerated blood clearance of pegylated epoetin beta in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a CâCâO Backbone - ACS Biomaterials Science & Engineering - Figshare [acs.figshare.com]
- 4. pure.mpg.de [pure.mpg.de]
Safety Operating Guide
Proper Disposal of m-PEG49-acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential information and a step-by-step plan for the disposal of m-PEG49-acid, a monofunctional polyethylene glycol derivative. While specific institutional and local regulations must always be followed, this document outlines general best practices based on available safety data.
Safety and Handling Profile
According to safety data sheets for similar polyethylene glycol (PEG) derivatives, this compound is generally not classified as a hazardous substance or mixture[1]. However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. In case of contact, standard first aid measures should be followed:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present and easy to do so.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Disposal Protocol for this compound
The following table summarizes the key steps and considerations for the proper disposal of this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Identify the waste as this compound. Segregate it from other chemical waste streams to prevent inadvertent reactions. | Do not mix with incompatible materials. Store in a designated, labeled waste container. |
| 2. Small Spills Cleanup | For small spills, absorb the material with an inert absorbent. | Collect the absorbed material and contaminated cleaning supplies into a suitable container for disposal. |
| 3. Neutralization (for acidic properties) | Since this compound is an acid, it should be neutralized before disposal. Slowly add the this compound to a dilute solution of a weak base, such as sodium bicarbonate, while stirring. | Perform neutralization in a well-ventilated area, preferably a fume hood. Monitor the pH of the solution until it is within a neutral range (typically pH 6-8). |
| 4. Final Disposal | Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in compliance with local sewer regulations. | Always consult your institution's specific guidelines for aqueous waste disposal. |
| 5. Container Disposal | Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate should be collected and treated as chemical waste. After thorough cleaning, the container can often be disposed of as regular trash or recycled, depending on institutional policies. | Ensure containers are fully empty and decontaminated before disposal. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures safety and regulatory compliance.
References
Personal protective equipment for handling m-PEG49-acid
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling m-PEG49-acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory. This table summarizes the recommended PPE based on general guidelines for handling carboxylic acids and polyethylene glycol (PEG) derivatives.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1] |
| Hands | Chemical-resistant gloves.[1][2] | Nitrile or butyl rubber gloves are recommended for handling acids.[1] Gloves must be inspected for any damage before use. |
| Body | Laboratory coat. For larger quantities, an impervious apron should be worn. | A Nomex® lab coat over cotton clothing is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills. | For low-fume environments, an N95 mask may be suitable. For higher exposures or in the case of dust formation, a full-face respirator with acid gas cartridges is recommended. Always consult your institution's environmental health and safety office for specific respirator fit testing and selection. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors or dust.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly with soap and water after handling the substance.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Store containers in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from strong oxidizing agents.
Experimental Protocol: Handling and Weighing
Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense. For ease of handling, it is recommended to prepare a stock solution.
Materials Required:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Syringe
-
Appropriate buffer (e.g., PBS at pH 7.4)
Procedure:
-
Allow the this compound reagent bottle to come to room temperature before opening to prevent moisture condensation.
-
To minimize exposure to air, create a stock solution by dissolving the reagent in an appropriate solvent like DMSO or DMF.
-
For enhanced stability, blanket the stock solution with an inert gas such as argon or nitrogen.
-
Use a syringe to dispense the reagent from the stock solution.
-
When using for surface binding, use non-amine-containing buffers like PBS (20mM sodium phosphate, 150mM NaCl; pH 7.4), 100mM carbonate/bicarbonate, or 50mM borate. Avoid buffers containing primary amines (e.g., Tris or glycine) as they compete with the desired reaction.
Disposal Plan
Polyethylene glycol is generally considered readily biodegradable and not a hazardous waste. However, it is crucial to adhere to local and national regulations for chemical waste disposal.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
Disposal Method:
-
Do not dispose of this compound down the drain or into wastewater systems. While biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment processes.
-
Arrange for a licensed chemical waste disposal contractor to collect and dispose of the waste.
-
If the this compound is mixed with other substances, the resulting mixture may be classified as hazardous waste and must be disposed of accordingly.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
